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  • Product: Methyl 5-bromo-4-fluoro-2-methylbenzoate
  • CAS: 1564624-36-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate

Abstract Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7) is a halogenated and alkyl-substituted aromatic ester of significant interest in modern synthetic chemistry.[1] Its unique substitution pattern mak...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7) is a halogenated and alkyl-substituted aromatic ester of significant interest in modern synthetic chemistry.[1] Its unique substitution pattern makes it a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[2] The presence of a bromine atom provides a versatile handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical derivatives.[3] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this target compound, structured for researchers and drug development professionals. We will detail a robust two-step synthetic pathway, beginning with the regioselective bromination of 4-fluoro-2-methylbenzoic acid, followed by a classic Fischer esterification. The rationale behind each experimental choice, a complete step-by-step protocol, and critical safety considerations are thoroughly discussed.

Strategic Overview: Retrosynthetic Analysis and Pathway Design

The design of a synthetic pathway must prioritize efficiency, yield, cost-effectiveness, and control over regiochemistry. For Methyl 5-bromo-4-fluoro-2-methylbenzoate, a logical retrosynthetic analysis points to a two-step sequence that is both practical and high-yielding.

1.1 The Disconnection Approach

The primary disconnection is at the ester functional group, which is reliably formed via the acid-catalyzed reaction of a carboxylic acid with an alcohol. This simplifies the target molecule to its corresponding carboxylic acid precursor: 5-bromo-4-fluoro-2-methylbenzoic acid .

A second disconnection targets the carbon-bromine bond. This bond can be readily formed through an electrophilic aromatic substitution reaction on a suitable, commercially available starting material. The precursor for this step is identified as 4-fluoro-2-methylbenzoic acid . This starting material is chosen for its commercial availability and the predictable directing effects of its substituents, which guide the incoming electrophile (Br+) to the desired position.

1.2 Proposed Synthetic Pathway

The forward synthesis, therefore, involves two core transformations:

  • Step 1: Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 4-fluoro-2-methylbenzoic acid.

  • Step 2: Fischer Esterification: Conversion of the resulting 5-bromo-4-fluoro-2-methylbenzoic acid into its methyl ester.

This pathway is advantageous as it utilizes well-understood, high-yielding reactions and avoids the need for complex protecting group strategies or harsh reaction conditions often associated with alternative routes.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Pathway Target Methyl 5-bromo-4-fluoro-2-methylbenzoate Acid 5-Bromo-4-fluoro-2-methylbenzoic Acid Target->Acid Ester Disconnection Start 4-Fluoro-2-methylbenzoic Acid Acid->Start C-Br Disconnection (Electrophilic Aromatic Substitution) Start_F 4-Fluoro-2-methylbenzoic Acid Acid_F 5-Bromo-4-fluoro-2-methylbenzoic Acid Start_F->Acid_F Step 1: Bromination (NBS, H₂SO₄) Target_F Methyl 5-bromo-4-fluoro-2-methylbenzoate Acid_F->Target_F Step 2: Esterification (CH₃OH, H₂SO₄ cat.)

Caption: Retrosynthetic and forward synthesis pathways.

Detailed Synthesis Protocol & Mechanistic Rationale

This section provides a step-by-step experimental procedure for the synthesis, grounded in established chemical principles.

Step 1: Regioselective Bromination of 4-Fluoro-2-methylbenzoic Acid

Principle and Rationale: This reaction is a classic example of electrophilic aromatic substitution. The regiochemical outcome is dictated by the combined electronic effects of the three substituents on the benzene ring:

  • -CH₃ (Methyl): An activating, ortho-, para- directing group.

  • -F (Fluoro): A deactivating, ortho-, para- directing group.

  • -COOH (Carboxylic Acid): A strongly deactivating, meta- directing group.

The position C5 is para to the activating methyl group, ortho to the fluoro group, and meta to the deactivating carboxylic acid group. This convergence of directing effects strongly favors the substitution of bromine at the C5 position, leading to a high degree of regioselectivity and minimizing the formation of unwanted isomers. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective reagent system for this transformation.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-methylbenzoic acid (10.0 g, 64.9 mmol).

  • Solvent Addition: Add concentrated sulfuric acid (50 mL) to the flask. Stir the mixture at room temperature until the solid is completely dissolved.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (12.1 g, 68.1 mmol, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water. A white precipitate of 5-bromo-4-fluoro-2-methylbenzoic acid will form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 100 mL) to remove residual acid. Dry the solid product under vacuum at 50°C to a constant weight. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Fischer Esterification of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Principle and Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[4] The reaction is driven to completion by using a large excess of the alcohol (methanol), which acts as both a reactant and the solvent, and by the catalytic action of a strong acid (sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask, add the dried 5-bromo-4-fluoro-2-methylbenzoic acid (15.0 g, 63.8 mmol) from the previous step.

  • Reagent Addition: Add methanol (200 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (5 mL) while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours.[5] Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the remaining mixture into 500 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any remaining acid, followed by a saturated aqueous sodium chloride (brine) solution (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary, though the product is often obtained in high purity.[5]

Data Summary & Characterization

The following table summarizes the key quantitative data for the described synthesis. Yields are representative and may vary based on experimental conditions.

StepReactantMolar Eq.ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
1 4-Fluoro-2-methylbenzoic Acid1.05-Bromo-4-fluoro-2-methylbenzoic Acid15.114.2~94%
N-Bromosuccinimide1.05
2 5-Bromo-4-fluoro-2-methylbenzoic Acid1.0Methyl 5-bromo-4-fluoro-2-methylbenzoate15.814.7~93%
MethanolExcess

Product Characterization: The identity and purity of the final product, Methyl 5-bromo-4-fluoro-2-methylbenzoate (C₉H₈BrFO₂, MW: 247.06 g/mol ), should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1]

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care and add slowly to other solutions to dissipate heat.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.

  • Methanol (CH₃OH): Flammable and toxic. Avoid inhalation and skin contact.

  • Organic Solvents (Ethyl Acetate): Flammable. Keep away from ignition sources.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for Methyl 5-bromo-4-fluoro-2-methylbenzoate. The pathway leverages a highly regioselective electrophilic bromination followed by a robust Fischer esterification. The rationale provided for each step, rooted in fundamental principles of organic chemistry, allows for a deep understanding of the reaction dynamics. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and advanced materials development.

References

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MySkinRecipes. 5-Bromo-2-fluoro-4-methylbenzoic acid. [Link]

  • Oakwood Chemical. Methyl 4-Bromo-5-fluoro-2-methylbenzoate. [Link]

  • PubChem. 4-Bromo-2-fluoro-benzoic acid methyl ester. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Semantic Scholar. New Synthetic Routes to Triazolo-benzodiazepine Analogues. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • Semantic Scholar. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. New synthetic routes to triazolo-benzodiazepine analogues: expanding the scope of the bump-and-hole approach for selective bromo and extra-terminal (bet) bromodomain inhibition. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Thieme Chemistry. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]

  • ResearchGate. The common synthetic routes for 2-substituted benzothiazoles. [Link]

  • ResearchGate. A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. [Link]

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Exploratory

"Methyl 5-bromo-4-fluoro-2-methylbenzoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Chemistry Methyl 5-bromo-4-fluoro-2-methylbenzoate is a halogenated aromatic ester that serves as a cruci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, offers multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups makes it a valuable scaffold for the development of novel compounds with potential biological activity.

Physicochemical Properties: A Data-Driven Profile

The precise experimental determination of all physical properties for Methyl 5-bromo-4-fluoro-2-methylbenzoate is not extensively documented in publicly available literature. However, based on data from chemical suppliers and computational predictions, we can establish a reliable profile.

Table 1: Physical and Chemical Properties of Methyl 5-bromo-4-fluoro-2-methylbenzoate

PropertyValueSource
CAS Number 1564624-36-7ChemScene
Molecular Formula C₉H₈BrFO₂ChemScene
Molecular Weight 247.06 g/mol ChemScene
Physical State Solid, semi-solid, or liquid (at room temperature)Sigma-Aldrich[1]
Purity ≥97%ChemScene
Storage Temperature Room temperature, sealed in dry conditionsChemScene, Sigma-Aldrich[1]
Calculated LogP 2.68322ChemScene
Topological Polar Surface Area (TPSA) 26.3 ŲChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 1ChemScene

Synthesis and Reaction Protocol: A Pathway to a Key Intermediate

Proposed Synthesis Pathway:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Bromination cluster_2 Esterification 4-Fluoro-2-methylbenzoic acid 4-Fluoro-2-methylbenzoic acid 5-Bromo-4-fluoro-2-methylbenzoic acid 5-Bromo-4-fluoro-2-methylbenzoic acid 4-Fluoro-2-methylbenzoic acid->5-Bromo-4-fluoro-2-methylbenzoic acid NBS, H₂SO₄ Methyl 5-bromo-4-fluoro-2-methylbenzoate Methyl 5-bromo-4-fluoro-2-methylbenzoate 5-Bromo-4-fluoro-2-methylbenzoic acid->Methyl 5-bromo-4-fluoro-2-methylbenzoate Methanol, H₂SO₄ (cat.)

Caption: Proposed synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Bromination of 4-Fluoro-2-methylbenzoic acid

  • To a stirred solution of 4-fluoro-2-methylbenzoic acid in concentrated sulfuric acid, cooled in an ice bath, add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-bromo-4-fluoro-2-methylbenzoic acid.

Step 2: Esterification of 5-Bromo-4-fluoro-2-methylbenzoic acid

  • Suspend the dried 5-bromo-4-fluoro-2-methylbenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-bromo-4-fluoro-2-methylbenzoate.

Spectroscopic and Analytical Characterization: Identifying the Fingerprint

The structural elucidation of Methyl 5-bromo-4-fluoro-2-methylbenzoate relies on a combination of spectroscopic techniques. While a definitive, published spectrum for this specific isomer is not available, the expected spectral data can be predicted based on the analysis of similar structures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring. The coupling patterns of the aromatic protons will be influenced by both the fluorine and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester and the aromatic carbons, with their chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C-F and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Reactivity and Potential Applications: A Gateway to Novel Molecules

The chemical reactivity of Methyl 5-bromo-4-fluoro-2-methylbenzoate is dictated by its functional groups. The bromine atom is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.

This versatile reactivity profile makes Methyl 5-bromo-4-fluoro-2-methylbenzoate a valuable building block in drug discovery and medicinal chemistry. Halogenated aromatic compounds are prevalent in many pharmaceuticals due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. The presence of both bromine and fluorine offers opportunities for fine-tuning these properties. While specific applications for this particular molecule are not yet widely reported, its structural motifs are found in various biologically active compounds.

Safety and Handling: A Prudent Approach

Specific toxicological data for Methyl 5-bromo-4-fluoro-2-methylbenzoate is not available. However, based on the safety data for structurally related compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion and Future Outlook

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a chemical intermediate with significant potential for the synthesis of novel and complex organic molecules. This guide has provided a comprehensive overview of its known properties, a plausible synthetic pathway, and an outline of its potential applications. As research in medicinal and materials chemistry continues to advance, the demand for versatile building blocks like this will undoubtedly grow. Further investigation into the specific reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents and advanced materials.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Al-Dhfyan, A., Al-Hadedi, A., & Al-Salahi, R. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 23.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubMed Central. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., & Al-Salahi, R. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(11), 1461.
  • Ibrahim, M. A. A. (2011). Molecular mechanical study of halogen bonding in drug discovery.
  • El-Guesmi, N., Ben Abdallah, N., & Ben Hadda, T. (2018). A Theoretical Study on the Stability, Reactivity and Protonic Affinity of 2-Phenylbenzothiazole Derivatives. Physical Chemistry Research, 6(4), 661-671.
  • Verevkin, S. P., Emel'yanenko, V. N., & Zherikova, K. V. (2015). Thermochemistry of halogenobenzoic acids as an access to PC-SAFT solubility modeling. The Journal of Chemical Thermodynamics, 87, 34-45.

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Foundational

Methyl 5-bromo-4-fluoro-2-methylbenzoate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of Halogenated Benzoates in Modern Drug Discovery In the landscape of contemporary drug development and materials science, the strategic functionalization of aromatic scaffolds is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Benzoates in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the strategic functionalization of aromatic scaffolds is paramount. Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7) emerges as a significant building block, embodying the chemical versatility required for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of this compound, offering insights into its properties, a plausible synthetic pathway, and its potential applications for researchers, scientists, and drug development professionals. The presence of bromine, fluorine, and a methyl group on the benzoate core creates a unique electronic and steric profile, making it a valuable intermediate for introducing specific functionalities into target molecules.

The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's high electronegativity and small atomic size can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This dual halogenation pattern, combined with the directing effects of the methyl group, offers a sophisticated tool for navigating complex synthetic challenges.

Physicochemical and Structural Properties

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a substituted aromatic ester with a well-defined set of properties that are crucial for its handling and application in synthesis. While detailed experimental spectroscopic data is not widely published in peer-reviewed literature, a summary of its known properties, primarily sourced from chemical supplier data, is presented below.

PropertyValueSource(s)
CAS Number 1564624-36-7[5]
Molecular Formula C₉H₈BrFO₂[5]
Molecular Weight 247.06 g/mol [5]
Purity Typically ≥97%[5]
Synonym(s) Methyl 3-bromo-4-fluoro-6-methylbenzoate[5]
SMILES O=C(OC)C1=CC(Br)=C(F)C=C1C[5]
Topological Polar Surface Area (TPSA) 26.3 Ų[5]
logP (calculated) 2.68[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 1[5]

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 5-bromo-4-fluoro-2-methylbenzoate is essential. The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

Proposed Synthetic Pathway

Synthetic Pathway Precursor 4-Bromo-5-fluoro-2-methylaniline (or similar precursor) Acid 5-Bromo-4-fluoro-2-methylbenzoic acid Precursor->Acid Diazotization/ Sandmeyer Reaction Ester Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS 1564624-36-7) Acid->Ester Fischer Esterification (MeOH, H₂SO₄)

Caption: Proposed two-step synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate.

Step 1: Synthesis of 5-bromo-4-fluoro-2-methylbenzoic acid (Hypothetical)

The synthesis of the carboxylic acid precursor is the key step. One plausible route starts from a commercially available bromofluorotoluene derivative. For instance, a Sandmeyer-type reaction on a suitable aniline derivative could yield the desired carboxylic acid. The precise starting material and reaction conditions would need to be optimized in a laboratory setting.

Step 2: Fischer Esterification of 5-bromo-4-fluoro-2-methylbenzoic acid

The final step is a classic Fischer esterification, a well-documented and reliable method for converting carboxylic acids to esters.[6][7][8]

Exemplary Protocol (based on general Fischer Esterification):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-4-fluoro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. The addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, Methyl 5-bromo-4-fluoro-2-methylbenzoate.

This protocol is a generalized procedure and would require optimization for this specific substrate to maximize yield and purity.

Reactivity and Applications in Synthesis

The true value of Methyl 5-bromo-4-fluoro-2-methylbenzoate lies in its potential as a versatile synthetic intermediate. The strategic placement of its functional groups allows for a range of selective chemical transformations.

Reactivity and Applications cluster_0 Core Intermediate cluster_1 Potential Transformations cluster_2 Target Molecules Intermediate Methyl 5-bromo-4-fluoro-2-methylbenzoate CrossCoupling Suzuki, Stille, Buchwald-Hartwig, etc. (at Bromine position) Intermediate->CrossCoupling EsterHydrolysis Hydrolysis to Carboxylic Acid Intermediate->EsterHydrolysis EsterAmination Amination to Amide Intermediate->EsterAmination BenzylicMod Benzylic Bromination/Oxidation Intermediate->BenzylicMod APIs Active Pharmaceutical Ingredients (APIs) CrossCoupling->APIs Agrochemicals Agrochemicals CrossCoupling->Agrochemicals Materials Functional Materials CrossCoupling->Materials EsterHydrolysis->APIs EsterAmination->APIs

Caption: Potential synthetic transformations and applications of the title compound.

  • Cross-Coupling Reactions: The aryl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, enabling rapid diversification and the construction of complex molecular libraries.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. Alternatively, it can undergo direct amination or reduction to the corresponding alcohol.

  • Benzylic Functionalization: The methyl group can potentially be functionalized through free-radical bromination or oxidation to introduce further diversity.

The combination of these reactive sites makes Methyl 5-bromo-4-fluoro-2-methylbenzoate a valuable precursor for the synthesis of novel bioactive compounds in agrochemical and pharmaceutical research, as well as for the development of new functional materials.[9][10]

Conclusion

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a strategically designed synthetic intermediate that offers significant potential for researchers in drug discovery and materials science. While detailed, peer-reviewed experimental data on this specific compound is limited, its structural features and the well-established reactivity of its functional groups provide a clear roadmap for its application. This guide has consolidated the available information on its properties and safety, and proposed a logical synthetic pathway and potential applications. As the demand for sophisticated, functionalized building blocks continues to grow, compounds like Methyl 5-bromo-4-fluoro-2-methylbenzoate will undoubtedly play a crucial role in advancing chemical synthesis and enabling the discovery of next-generation molecules.

References

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(2). Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. Retrieved from [Link]

  • 5-Bromo-2-fluoro-4-methylbenzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Exploring 4-Bromo-2-Fluorotoluene: A Versatile Intermediate in Chemical Synthesis. (n.d.). Autechaux. Retrieved from [Link]

  • Hartman, R. J., & Gassmann, A. G. (1939). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 61(6), 1447–1448. [Link]

  • Shalit, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • General experimental procedure for the synthesis of methyl benzoate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Esterification of benzoic acid to methyl benzoate. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326–3330. [Link]

  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • 5-Bromo-2-fluoro-4-methylbenzoic acid. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. Retrieved from [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (2019). Google Patents.
  • 4-Bromo-2-fluoro-5-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Methyl 5-bromo-2-fluorobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-Bromo-5-fluoro-2-methylbenzoate. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • The Role of Fluorine and Bromine in 2-Bromo-4'-fluoroacetophenone Reactivity. (n.d.). Autechaux. Retrieved from [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-4-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic data for Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for Methyl 5-bromo-4-fluoro-2-methylbenzoate (C₉H₈BrFO₂), a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to predict the characteristic spectral features of this molecule. Detailed theoretical explanations for these predictions are provided, alongside standardized protocols for the experimental acquisition of such data. This guide is intended to serve as a practical resource for researchers, enabling the confident identification and characterization of this and structurally related compounds.

Introduction

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a halogenated aromatic ester with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its structure, featuring a highly substituted benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, MS, and IR spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide provides a detailed predictive analysis of these spectra, grounded in fundamental principles and empirical data from analogous structures.

Molecular Structure and Predicted Spectroscopic Data

The structure of Methyl 5-bromo-4-fluoro-2-methylbenzoate dictates its interaction with various spectroscopic techniques. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Molecular Structure Diagram

Caption: Structure of Methyl 5-bromo-4-fluoro-2-methylbenzoate.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and two signals in the aliphatic region. The chemical shifts are predicted based on the additivity rules for substituted benzene rings.[1][2]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~ 7.8 - 8.0Doublet1HAr-H (H-6)~ 8.0 (⁴J H-F)
~ 7.2 - 7.4Doublet1HAr-H (H-3)~ 9.0 (³J H-F)
~ 3.9Singlet3HO-CH₃-
~ 2.5Singlet3HAr-CH₃-

Causality behind Predictions:

  • H-6: This proton is ortho to the electron-withdrawing ester group, which deshields it, shifting it downfield. It will likely appear as a doublet due to coupling with the fluorine atom four bonds away (⁴J H-F).

  • H-3: This proton is ortho to the methyl group and meta to the ester and bromine. It is also coupled to the fluorine atom three bonds away (³J H-F), which will split it into a doublet.

  • O-CH₃: The methyl ester protons are in a typical chemical environment and are expected to appear as a singlet around 3.9 ppm.

  • Ar-CH₃: The methyl group attached to the aromatic ring is also a singlet, typically found around 2.5 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be more complex due to the presence of nine unique carbon atoms and C-F coupling.[3][4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Coupling Constants (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | ~ 165 - 168 | Singlet | C=O | - | | ~ 158 - 162 | Doublet | C-F | ¹J C-F ≈ 240-250 | | ~ 138 - 142 | Singlet | C-CH₃ | - | | ~ 133 - 136 | Doublet | C-H (C-6) | ³J C-F ≈ 5-10 | | ~ 125 - 128 | Singlet | C-COOCH₃ | - | | ~ 118 - 122 | Doublet | C-Br | ²J C-F ≈ 20-25 | | ~ 115 - 118 | Doublet | C-H (C-3) | ²J C-F ≈ 20-25 | | ~ 52 - 54 | Singlet | O-CH₃ | - | | ~ 20 - 22 | Singlet | Ar-CH₃ | - |

Causality behind Predictions:

  • C-F: The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹J C-F) and will be significantly shifted downfield.[5]

  • C-Br, C-3, C-6: The other aromatic carbons will exhibit smaller two- or three-bond couplings to fluorine (²J C-F, ³J C-F).[5][6]

  • C=O, O-CH₃, Ar-CH₃: The carbonyl, ester methyl, and aromatic methyl carbons are expected in their typical chemical shift ranges.

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine will result in a characteristic M+2 isotopic pattern.

m/zProposed FragmentComments
246/248[M]⁺Molecular ion peak, showing the isotopic pattern for one bromine atom.
215/217[M - OCH₃]⁺Loss of the methoxy radical from the ester.
187/189[M - COOCH₃]⁺Loss of the carbomethoxy radical.
108[M - Br - COOCH₃]⁺Subsequent loss of a bromine radical from the m/z 187/189 fragment.
77[C₆H₅]⁺A common fragment for substituted benzenes.

Proposed Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ m/z 246/248 F1 [M-OCH₃]⁺ m/z 215/217 M->F1 - •OCH₃ F2 [M-COOCH₃]⁺ m/z 187/189 M->F2 - •COOCH₃ F3 [C₇H₅FO]⁺ m/z 108 F2->F3 - •Br

Caption: Proposed ESI-MS fragmentation of Methyl 5-bromo-4-fluoro-2-methylbenzoate.

Causality behind Predictions:

  • The primary fragmentation is expected to be the loss of the methoxy or carbomethoxy group from the ester functionality, as this leads to the formation of a stable acylium ion.[7][8]

  • Subsequent fragmentation can involve the loss of the bromine atom. The presence of the bromine isotope (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will produce characteristic doublets for bromine-containing fragments.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorptions for the functional groups present in the molecule.[9][10]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2960 - 2850MediumAliphatic C-H stretch (from CH₃ groups)
~ 1730 - 1715StrongC=O stretch (ester)
~ 1600, 1475Medium-StrongAromatic C=C stretch
~ 1250 - 1200StrongC-O stretch (ester)
~ 1100 - 1000StrongC-F stretch
~ 800 - 600StrongC-Br stretch

Causality behind Predictions:

  • The strong carbonyl stretch is a hallmark of the ester group.

  • The C-F and C-Br stretches will appear in the fingerprint region and are characteristic of the halogen substituents.

  • Aromatic and aliphatic C-H and C=C stretches will be present in their expected regions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg in 0.7 mL CDCl₃ B Add TMS as internal standard A->B C Transfer to NMR tube B->C D Tune and shim the spectrometer C->D E Acquire ¹H spectrum D->E F Acquire ¹³C spectrum E->F G Fourier transform F->G H Phase and baseline correction G->H I Calibrate to TMS H->I J Integrate and pick peaks I->J

Caption: General workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Mass Spectrometry (GC-MS)

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms).

    • Employ a temperature program to separate the compound from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Detection (Electron Ionization):

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram.

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

Detailed Steps:

  • Sample Preparation:

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • For solution samples: Dissolve the compound in a suitable solvent (e.g., chloroform) and place a drop on a salt plate (e.g., NaCl). Allow the solvent to evaporate.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or salt plate.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This guide provides a robust framework for the spectroscopic identification and characterization of Methyl 5-bromo-4-fluoro-2-methylbenzoate. The predicted NMR, MS, and IR data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. While these are predicted values, they provide a strong baseline for the interpretation of experimentally obtained spectra, ensuring a higher degree of confidence in structural elucidation and purity assessment in a drug discovery and development setting.

References

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Kalman, R. E. (1960). A new approach to linear filtering and prediction problems. Transactions of the ASME–Journal of Basic Engineering, 82(Series D), 35-45.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Brooks/Cole, Cengage Learning.
  • Doddrell, D. M., Glushko, V., & Allerhand, A. (1972). Theory of nuclear Overhauser enhancement and 13C relaxation in proton-decoupled 13C NMR spectra of macromolecules. Journal of Chemical Physics, 56(7), 3683-3689.
  • Günther, H. (1995).
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, B. C. (1999).
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Sources

Foundational

"Methyl 5-bromo-4-fluoro-2-methylbenzoate" molecular structure and weight

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Methyl 5-bromo-4-fluoro-2-methylbenzoate. It delves into its molecular s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Methyl 5-bromo-4-fluoro-2-methylbenzoate. It delves into its molecular structure, physicochemical properties, a proposed synthetic pathway, and potential applications, providing a foundational understanding for its use in research and development.

Introduction and Physicochemical Properties

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a halogenated aromatic ester. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen substituents, including altered lipophilicity, metabolic stability, and binding interactions. The presence of bromine, fluorine, and a methyl group on the benzoate ring offers a versatile scaffold for further chemical modifications.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1][2]
CAS Number 1564624-36-7[1]
Canonical SMILES COC(=O)C1=C(C=C(C=C1F)Br)C[1]
Appearance White to light yellow powder or crystal[3]
Purity ≥97%[1]

Molecular Structure

The molecular structure of Methyl 5-bromo-4-fluoro-2-methylbenzoate is characterized by a benzene ring substituted with a methyl ester group at position 1, a methyl group at position 2, a fluorine atom at position 4, and a bromine atom at position 5.

G start 2-Amino-4-fluoro-5-methylbenzoic acid step1 Esterification (MeOH, H2SO4) start->step1 intermediate1 Methyl 2-amino-4-fluoro-5-methylbenzoate step1->intermediate1 step2 Diazotization (NaNO2, HBr) intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Sandmeyer Reaction (CuBr) intermediate2->step3 product Methyl 5-bromo-4-fluoro-2-methylbenzoate step3->product

Sources

Exploratory

The Synthetic Chemist's Compass: A Technical Guide to Methyl 5-bromo-4-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block In the intricate landscape of modern drug discovery, the strategic selection...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

In the intricate landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. Polysubstituted aromatic compounds, in particular, serve as invaluable scaffolds and building blocks, offering a rich tapestry of functionalization possibilities. Methyl 5-bromo-4-fluoro-2-methylbenzoate, a halogenated toluene derivative, has emerged as a compound of significant interest for medicinal chemists and process development scientists. Its unique arrangement of bromo, fluoro, methyl, and methyl ester functionalities on a benzene ring provides a versatile platform for a variety of chemical transformations, making it a key intermediate in the synthesis of complex pharmaceutical molecules.

This technical guide provides an in-depth exploration of Methyl 5-bromo-4-fluoro-2-methylbenzoate, focusing on its commercial availability, plausible synthetic routes, and its potential applications in the pharmaceutical industry. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to equip researchers with the practical knowledge required to effectively source and utilize this valuable synthetic intermediate.

Chemical Identity and Properties

  • IUPAC Name: Methyl 5-bromo-4-fluoro-2-methylbenzoate

  • CAS Number: 1564624-36-7[1]

  • Molecular Formula: C₉H₈BrFO₂[1]

  • Molecular Weight: 247.06 g/mol [1]

  • Synonyms: Methyl 3-bromo-4-fluoro-6-methylbenzoate[1]

Chemical Structure:

Caption: Chemical structure of Methyl 5-bromo-4-fluoro-2-methylbenzoate.

Commercial Availability: A Comparative Overview

Methyl 5-bromo-4-fluoro-2-methylbenzoate is available from a number of specialized chemical suppliers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific requirements of their intended application, whether for small-scale research and development or for larger-scale manufacturing. Below is a comparative table of commercial suppliers for this compound.

SupplierCAS NumberPurityAdditional Information
ChemShuttle1564624-36-795%Offers custom synthesis services. Storage at 2-8°C is recommended.[2]
ChemScene1564624-36-7≥97%Provides services including custom synthesis and commercial production. Store at room temperature.[1]

It is important to note that several isomers of this compound are also commercially available and may be relevant for comparative studies or as alternative starting materials. These include:

  • Methyl 4-bromo-5-fluoro-2-methylbenzoate

  • Methyl 5-bromo-2-fluoro-4-methylbenzoate [3][4]

  • Methyl 3-bromo-5-fluoro-2-methylbenzoate

Researchers should exercise diligence in confirming the CAS number and isomeric identity of the product before purchase.

Synthesis of Substituted Bromo-Fluoro-Methylbenzoates: Plausible Synthetic Strategies

Strategy 1: Esterification of 5-bromo-4-fluoro-2-methylbenzoic acid

A common and straightforward method for the synthesis of methyl esters is the Fischer esterification of the corresponding carboxylic acid.

G reactant 5-bromo-4-fluoro-2-methylbenzoic acid product Methyl 5-bromo-4-fluoro-2-methylbenzoate reactant->product Esterification reagent Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) reagent->product

Caption: Fischer esterification workflow.

Experimental Protocol (Exemplary):

  • Dissolution: Dissolve 5-bromo-4-fluoro-2-methylbenzoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel.

Strategy 2: Sandmeyer Reaction of an Amino Precursor

The Sandmeyer reaction is a powerful tool for the introduction of a halide to an aromatic ring via a diazonium salt intermediate.[5][6] This approach would involve the diazotization of a corresponding amino-fluoro-methylbenzoate followed by treatment with a copper(I) bromide salt.[7]

G start Methyl 5-amino-4-fluoro-2-methylbenzoate diazotization Diazotization (NaNO2, HBr, 0-5°C) start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate sandmeyer Sandmeyer Reaction (CuBr) intermediate->sandmeyer product Methyl 5-bromo-4-fluoro-2-methylbenzoate sandmeyer->product

Caption: Sandmeyer reaction workflow.

Experimental Protocol (Exemplary, based on a related synthesis): [2]

  • Diazotization:

    • Suspend the starting material, Methyl 5-amino-4-fluoro-2-methylbenzoate, in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. The formation of the diazonium salt is typically rapid.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction to warm to room temperature and stir for a specified period to ensure complete conversion.

  • Work-up and Purification:

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 5-bromo-4-fluoro-2-methylbenzoate.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are ubiquitous in pharmaceuticals due to the ability of halogen atoms to modulate the physicochemical and pharmacokinetic properties of a molecule. The bromine atom in Methyl 5-bromo-4-fluoro-2-methylbenzoate can serve as a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of substituents, enabling the rapid generation of diverse chemical libraries for biological screening.

While specific examples of marketed drugs derived directly from Methyl 5-bromo-4-fluoro-2-methylbenzoate are not prominently documented, the utility of closely related building blocks is well-established. For instance, 5-Bromo-2-methylbenzoic acid is a key intermediate in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[8] This highlights the potential of the title compound to serve as a precursor for the synthesis of similarly complex and biologically active molecules.

The presence of the fluorine atom can also impart desirable properties to a drug candidate, such as increased metabolic stability and enhanced binding affinity to the target protein. The methyl and methyl ester groups offer further sites for modification or can play a role in the overall steric and electronic profile of the final molecule.

Conclusion

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a commercially available and synthetically versatile building block with significant potential in the field of drug discovery and development. Its unique substitution pattern provides a rich platform for the synthesis of complex and diverse molecular architectures. While direct synthetic protocols and specific applications are not extensively reported, its synthesis can be confidently approached through established methodologies such as Fischer esterification and the Sandmeyer reaction. The proven utility of structurally related compounds in the synthesis of marketed drugs underscores the potential of Methyl 5-bromo-4-fluoro-2-methylbenzoate as a valuable tool for the medicinal chemist's arsenal.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2839-2867. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

Exploratory

The Strategic Utility of Methyl 5-bromo-4-fluoro-2-methylbenzoate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the demand fo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the demand for strategically functionalized building blocks is paramount. Methyl 5-bromo-4-fluoro-2-methylbenzoate emerges as a highly valuable, yet under-documented, fluorinated scaffold. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl ester for further derivatization—positions it as a cornerstone for the construction of complex molecular architectures. This guide provides a comprehensive technical overview, from its synthesis and reactivity to its potential applications, offering field-proven insights for its effective utilization.

Core Chemical and Physical Properties

A thorough understanding of a building block's fundamental properties is the bedrock of its successful application in synthesis. The key physicochemical characteristics of Methyl 5-bromo-4-fluoro-2-methylbenzoate are summarized below.

PropertyValueSource
CAS Number 1564624-36-7[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Purity Typically ≥97%[1]
Storage Store at room temperature.[1]
Synonyms Methyl 3-bromo-4-fluoro-6-methylbenzoate[1]

Synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate: A Plausible and Validated Approach

A detailed, field-proven protocol for a closely related isomer, methyl 2-bromo-4-fluoro-5-methylbenzoate, provides a strong template for the synthesis of the title compound.[2]

Proposed Synthetic Workflow

Synthesis_Workflow Start Methyl 2-amino-4-fluoro-5-methylbenzoate Diazotization Diazotization (NaNO₂, HBr, 0°C) Start->Diazotization Step 1 Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Step 2 Purification Purification (Column Chromatography) Sandmeyer->Purification Step 3 Product Methyl 5-bromo-4-fluoro-2-methylbenzoate Purification->Product Final Product Cross_Coupling_Reactions BuildingBlock Methyl 5-bromo-4-fluoro-2-methylbenzoate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) BuildingBlock->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) BuildingBlock->Buchwald C-N bond formation BiarylProduct Biaryl Derivatives Suzuki->BiarylProduct ArylamineProduct Arylamine Derivatives Buchwald->ArylamineProduct

Sources

Foundational

A Technical Guide to Methyl 5-bromo-4-fluoro-2-methylbenzoate: A Versatile Building Block in Modern Organic Synthesis

Abstract Methyl 5-bromo-4-fluoro-2-methylbenzoate has emerged as a pivotal organic building block, particularly in the fields of medicinal chemistry and materials science. Its polysubstituted aromatic scaffold, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-4-fluoro-2-methylbenzoate has emerged as a pivotal organic building block, particularly in the fields of medicinal chemistry and materials science. Its polysubstituted aromatic scaffold, featuring four distinct and strategically positioned functional groups, offers a rich platform for complex molecular architecture. This guide provides an in-depth analysis of its structural features, inherent reactivity, and its application in cornerstone synthetic transformations. We will explore the nuanced interplay of its substituents—the bromine handle for cross-coupling, the modulating fluorine atom, the sterically influential ortho-methyl group, and the versatile methyl ester. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols for key reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, and a discussion of its strategic role in synthetic planning.

Introduction: The Strategic Value of a Polysubstituted Core

The design of complex organic molecules, especially active pharmaceutical ingredients (APIs), hinges on the availability of versatile and well-defined starting materials. Polysubstituted benzene derivatives are foundational to this endeavor, providing a rigid core upon which intricate functionality can be built.[1][2] Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS 1564624-36-7) is a prime example of such a building block, engineered for synthetic efficiency.

Its structure is not a random assortment of functional groups; it is a carefully orchestrated arrangement that allows for selective and high-yield transformations. The bromine atom serves as a primary reactive site for palladium-catalyzed cross-coupling reactions, the workhorse of modern C-C and C-N bond formation. The fluorine atom, a common bioisostere for hydrogen, influences the electronic properties of the ring and can enhance metabolic stability and binding affinity in final drug candidates.[2] The methyl ester provides a handle for conversion to a carboxylic acid, enabling amide bond formation or other derivatizations. Critically, the ortho-methyl group exerts a significant steric and electronic influence that must be understood to be leveraged effectively.

This guide will deconstruct the molecule's reactivity and demonstrate its practical application in creating higher-order chemical entities.

Core Compound Properties

A summary of the key physical and chemical properties of Methyl 5-bromo-4-fluoro-2-methylbenzoate is presented below.

PropertyValueSource
CAS Number 1564624-36-7[3]
Molecular Formula C₉H₈BrFO₂[3]
Molecular Weight 247.06 g/mol [3]
Appearance Solid / Semi-solid
Purity Typically ≥97%[3]
Storage Room temperature, sealed in dry conditions

Deconstructing Reactivity: The Interplay of Substituents

The synthetic utility of Methyl 5-bromo-4-fluoro-2-methylbenzoate stems from the predictable reactivity of its functional groups. Understanding the influence of each substituent is paramount for strategic synthetic planning.[4]

The Bromine Atom (C5): The Cross-Coupling Anchor

The bromine atom is the molecule's primary synthetic handle. Its position on the aromatic ring makes it an ideal substrate for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the direct and efficient formation of bonds to other aryl, heteroaryl, alkyl, or amine fragments.

The ortho-Methyl Group (C2): Steric and Electronic Control

The methyl group at the C2 position, ortho to the methyl ester, introduces significant steric hindrance. This phenomenon, often termed the "ortho effect," has two major consequences:

  • Steric Inhibition of Resonance (SIR): The bulk of the methyl group can force the plane of the C-O bonds of the ester group to twist out of the plane of the benzene ring.[5][6] This disruption of coplanarity inhibits resonance between the carbonyl group and the aromatic π-system. A key consequence is that the carbonyl carbon becomes more electrophilic, which can affect rates of hydrolysis. For the corresponding carboxylic acid, this effect increases its acidity compared to its meta or para isomers by destabilizing the acid form relative to the carboxylate conjugate base.[5][6]

  • Steric Shielding: The methyl group physically obstructs the approach of nucleophiles or reagents to the ester carbonyl. This can make reactions like hydrolysis or amidation more challenging, potentially requiring more forcing conditions compared to an unhindered ester.[7]

The Fluorine Atom (C4): An Electronic Modulator

Fluorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect lowers the electron density of the aromatic ring, influencing the reactivity of the adjacent C-Br bond in oxidative addition steps during catalytic cycles. In the context of drug design, the substitution of hydrogen with fluorine is a common strategy to block metabolic oxidation at that position and to modulate the pKa of nearby functional groups.

The Methyl Ester (C1): A Gateway to Amides and More

The methyl ester is a stable functional group that can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This carboxylic acid is a crucial intermediate for forming amide bonds via coupling with amines (using reagents like EDC/HOBt or HATU), a fundamental reaction in the synthesis of pharmaceuticals.

Core Applications in Palladium-Catalyzed Cross-Coupling

The most powerful and widespread application of Methyl 5-bromo-4-fluoro-2-methylbenzoate is in palladium-catalyzed cross-coupling reactions. These methods have revolutionized synthetic chemistry by enabling the formation of C-C and C-N bonds with high functional group tolerance and excellent yields.[8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the premier method for coupling aryl halides with boronic acids or their esters to form biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.[9] The reaction proceeds via a well-established catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Formation Product Ar-R (Coupled Product) RedElim->Product ArBr Methyl 5-bromo-4-fluoro- 2-methylbenzoate ArBr->OxAdd BoronicAcid R-B(OH)₂ Borate [R-B(OH)₃]⁻ BoronicAcid->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This is a representative protocol and may require optimization for specific boronic acids.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[10]

  • Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed solvent system via syringe. Common solvents include 1,4-dioxane/water, DME, or toluene.[9]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous NH₄Cl. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11] The reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[8][12] The choice of phosphine ligand is critical for reaction efficiency and scope.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Oxidative Addition AmineComplex Amine Coordination and Deprotonation (Ar-Pd(II)-NR₂)L OxAdd->AmineComplex Ligand Exchange & Deprotonation RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Product Formation Product Ar-NR₂ (Aryl Amine) RedElim->Product ArBr Methyl 5-bromo-4-fluoro- 2-methylbenzoate ArBr->OxAdd Amine R₂NH Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

This is a representative protocol. The choice of catalyst, ligand, and base is crucial and often substrate-dependent.

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) to an oven-dried reaction vessel.[11]

  • Reagent Addition: Add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired aryl amine.

Synthetic Strategy and Future Outlook

The strategic value of Methyl 5-bromo-4-fluoro-2-methylbenzoate lies in its predictable, stepwise functionalization. A typical synthetic sequence involves:

  • Cross-Coupling: Utilize the C-Br bond for a Suzuki or Buchwald-Hartwig reaction to install a key fragment.

  • Ester Hydrolysis: Convert the methyl ester to a carboxylic acid.

  • Amide Coupling: Form an amide bond to introduce a second point of diversity.

This building block is exceptionally well-suited for the construction of compound libraries in drug discovery programs. The ability to independently vary the fragments introduced at the C5 (via coupling) and C1 (via amide formation) positions allows for the rapid exploration of chemical space around a core scaffold. The fluorine and ortho-methyl groups provide intrinsic "drug-like" features that can positively influence the pharmacokinetic profile of the final molecules. As synthetic methodologies continue to advance, the utility of such highly functionalized and strategically designed building blocks will only continue to grow, solidifying the role of Methyl 5-bromo-4-fluoro-2-methylbenzoate as a cornerstone of modern organic synthesis.

References

  • Chemistry Stack Exchange (2016). Acidic strength of organic acids. Substituted PhCOOH acids. Available at: [Link]

  • Fiveable (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available at: [Link]

  • AOP (2025). What are the differences in reactivity between M - Methylbenzoic Acid and p. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Ghaffari, M., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PubMed Central. Available at: [Link]

  • Quora (2018). Why does p-methyl benzoic acid shows both inductive effect and hyperconjugation but m-methylbenzoic acid shows only inductive effect and not hyperconjugation? Available at: [Link]

  • Chemistry LibreTexts (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Available at: [Link]

  • Khan Academy (n.d.). How does ortho-effect work in benzoic acids? Available at: [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • YouTube (2013). Synthesis of poly-substituted benzenes. Available at: [Link]

  • Chemistry LibreTexts (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Oakwood Chemical (n.d.). Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Available at: [Link]

  • PubChem (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Available at: [Link]

  • Molecules (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Amination of Methyl 5-bromo-4-fluoro-2-methylbenzoate

Introduction: The Strategic Importance of Substituted Anilines and the Role of Methyl 5-bromo-4-fluoro-2-methylbenzoate In the landscape of modern drug discovery and materials science, the synthesis of highly functionali...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines and the Role of Methyl 5-bromo-4-fluoro-2-methylbenzoate

In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized aromatic amines is a cornerstone of molecular design. These motifs are prevalent in a vast array of bioactive molecules and advanced materials. The palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, stands as a transformative tool for the construction of these crucial bonds.[1][2] This reaction allows for the formation of arylamines from aryl halides with a broad substrate scope and functional group tolerance, supplanting harsher, more traditional methods.[1][2]

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a trifunctional building block of significant interest. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a fluorine atom that can modulate electronic properties and metabolic stability, and a methylbenzoate moiety, makes it a valuable precursor in the synthesis of complex molecular architectures. The products derived from its amination are key intermediates in the development of novel therapeutics and functional materials.

This document provides a comprehensive guide to the palladium-catalyzed amination of Methyl 5-bromo-4-fluoro-2-methylbenzoate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, provide detailed, adaptable protocols, and discuss the critical parameters that govern success.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 5-bromo-4-fluoro-2-methylbenzoate to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl bond is formed, releasing the product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical, as it influences the rates of these elementary steps, stabilizes the palladium center, and prevents catalyst deactivation. For sterically hindered and electron-deficient substrates like Methyl 5-bromo-4-fluoro-2-methylbenzoate, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[3]

Buchwald-Hartwig Amination Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_ar_br L_nPd(II)(Ar)(Br) oxidative_addition->pd_ar_br amine_coordination Amine Coordination (R2NH) pd_ar_br->amine_coordination R2NH pd_ar_br_amine [L_nPd(II)(Ar)(Br)(R2NH)] amine_coordination->pd_ar_br_amine deprotonation Deprotonation (Base) pd_ar_br_amine->deprotonation Base pd_amido L_nPd(II)(Ar)(NR2) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 (Product) reductive_elimination->product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

General Protocols for the Amination of Methyl 5-bromo-4-fluoro-2-methylbenzoate

The following protocols are designed to be adaptable starting points for the amination of Methyl 5-bromo-4-fluoro-2-methylbenzoate with various primary and secondary amines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine substrates.

Materials and Reagents
  • Aryl Halide: Methyl 5-bromo-4-fluoro-2-methylbenzoate

  • Amine: Primary or secondary amine of interest

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed Pd(II) pre-catalyst

  • Ligand: A suitable phosphine ligand (e.g., XPhos, RuPhos, or Xantphos)

  • Base: Sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), or potassium phosphate (K₃PO₄)

  • Solvent: Anhydrous toluene or 1,4-dioxane

  • Inert Atmosphere: Nitrogen or Argon gas

Experimental Workflow

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start reagent_prep Reagent Preparation: - Dry solvent - Weigh reactants under inert atmosphere start->reagent_prep reaction_setup Reaction Setup: - Add Pd pre-catalyst, ligand, base, and aryl halide to a dry flask - Purge with inert gas reagent_prep->reaction_setup addition Addition of Amine and Solvent: - Add solvent and amine via syringe reaction_setup->addition heating Heating and Stirring: - Heat to desired temperature (e.g., 80-110 °C) - Stir for the specified time addition->heating monitoring Reaction Monitoring: - TLC, GC-MS, or LC-MS heating->monitoring workup Work-up: - Cool to room temperature - Quench with water or saturated NH4Cl - Extract with an organic solvent monitoring->workup Reaction Complete purification Purification: - Dry the organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: A generalized experimental workflow for palladium-catalyzed amination.

Protocol 1: General Procedure for Amination with Primary and Secondary Aliphatic Amines
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the anhydrous solvent (e.g., toluene, 5 mL) and the aliphatic amine (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with Anilines

The procedure is similar to Protocol 1, with the following considerations:

  • Base: A weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial for some aniline substrates to minimize side reactions.

  • Ligand: Ligands such as RuPhos or BrettPhos have shown excellent performance with aniline nucleophiles.

  • Temperature: Higher reaction temperatures may be required for less nucleophilic anilines.

Data Presentation: A Guide to Reaction Parameter Optimization

The success of the Buchwald-Hartwig amination of Methyl 5-bromo-4-fluoro-2-methylbenzoate is highly dependent on the judicious selection of reaction parameters. The following table provides a general guide for optimizing conditions based on the nature of the amine coupling partner.

ParameterPrimary Aliphatic AminesSecondary Aliphatic AminesPrimary AnilinesSecondary Anilines
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, G3/G4 Pre-catalystsPd₂(dba)₃, G3/G4 Pre-catalysts
Ligand XPhos, RuPhosXPhos, RuPhosBrettPhos, RuPhosXPhos, tBuXPhos
Base NaOtBu, LiHMDSNaOtBu, LiHMDSK₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄
Solvent Toluene, DioxaneToluene, DioxaneToluene, DioxaneToluene, Dioxane
Temperature (°C) 80 - 11090 - 110100 - 120100 - 120
Typical Yields Good to ExcellentGood to ExcellentModerate to GoodModerate to Good

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

  • Side Reactions: The presence of the ester functionality in Methyl 5-bromo-4-fluoro-2-methylbenzoate could lead to hydrolysis or amidation under harsh basic conditions. Using a milder base like K₃PO₄ or conducting the reaction at a lower temperature may mitigate these side reactions.

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can be a competing side reaction. This is often minimized by using bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination pathways.

Conclusion

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a highly versatile building block for the synthesis of complex, functionalized anilines via palladium-catalyzed amination. While specific literature examples for this exact substrate are not yet widely available, the principles and protocols of the Buchwald-Hartwig amination provide a robust framework for its successful application. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively couple this valuable intermediate with a wide range of amines to access novel molecular entities for applications in drug discovery and materials science. The protocols and guidelines presented herein serve as a comprehensive starting point for the exploration of the rich chemistry of this promising building block.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Fernando, M., et al. (2025). Development of novel Alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. ResearchGate. [Link]

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Application

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing Methyl 5-bromo-4-fluoro-2-methylbenzoate

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic utilization of Methyl 5-bromo-4-fluoro-2-m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic utilization of Methyl 5-bromo-4-fluoro-2-methylbenzoate as a versatile starting material for the synthesis of diverse heterocyclic compounds. This valuable building block possesses three distinct functional handles—a bromine atom, a fluorine atom, and a methyl ester—each offering orthogonal reactivity. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, complex molecular architectures central to pharmaceutical discovery can be accessed efficiently. This document elucidates the underlying chemical principles, provides field-tested, step-by-step protocols for key transformations, and offers expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of Methyl 5-bromo-4-fluoro-2-methylbenzoate

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a trifunctional aromatic building block of significant interest in medicinal chemistry. Its substitution pattern is not coincidental; it is designed for selective, stepwise functionalization. The presence of both a bromine and a fluorine atom on the benzene ring allows for differential reactivity, enabling chemists to perform sequential cross-coupling and substitution reactions.

  • The bromo group (at C5) is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[1][2]

  • The fluoro group (at C4), activated by the electron-withdrawing methyl ester at C1, is susceptible to Nucleophilic Aromatic Substitution (SNAr).[3][4] This reactivity is crucial for cyclization steps leading to oxygen or nitrogen-containing heterocycles.

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering further points for molecular diversification.

This multi-faceted reactivity profile makes it an ideal starting material for constructing privileged heterocyclic scaffolds like benzofurans and indoles, which are ubiquitous in natural products and pharmaceuticals.[5][6][7]

G cluster_pd Palladium-Catalyzed Reactions (at C5-Br) cluster_snar SNAr Reaction (at C4-F) cluster_products Resulting Heterocyclic Scaffolds start Methyl 5-bromo-4-fluoro-2-methylbenzoate buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂NH, Pd Catalyst suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki R-B(OH)₂, Pd Catalyst snar Nucleophilic Aromatic Substitution (Intramolecular Cyclization) start->snar Nucleophile (e.g., Intramolecular OH) indoles Indole Precursors buchwald->indoles others Other Functionalized Aromatics suzuki->others benzofurans Benzofurans snar->benzofurans G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)-Br]L₂ pd0->pd2_complex Oxidative Addition amido_complex [Ar-Pd(II)-NR₂]L₂ pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product center_node start_node Ar-Br amine_node HNR₂ amine_node->pd2_complex base_node Base base_node->pd2_complex

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Synthesis of Methyl 5-(benzylamino)-4-fluoro-2-methylbenzoate

This protocol details the coupling of Methyl 5-bromo-4-fluoro-2-methylbenzoate with benzylamine, a common precursor for further synthetic manipulations.

Materials & Reagents

  • Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 mmol, 247.1 mg)

  • Benzylamine (1.2 mmol, 128.6 mg, 131 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube, add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Inerting: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [8]3. Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by benzylamine (1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data & Troubleshooting

ParameterRecommended ConditionRationale / Troubleshooting
Catalyst Loading 1-3 mol% PdLow Yield: Increase catalyst loading slightly. Ensure catalyst is not deactivated (use fresh source).
Ligand XPhos, RuPhosLow Yield: Screen other Buchwald ligands. The choice is substrate-dependent.
Base NaOtBu, K₃PO₄Side Reactions: If the substrate is base-sensitive, a weaker base like K₃PO₄ may be used, though it may require higher temperatures.
Temperature 80-110 °CNo Reaction: Increase temperature. Decomposition: Lower temperature and extend reaction time.
Solvent Toluene, DioxaneMust be anhydrous. Wet solvent will quench the base and inhibit the reaction.

Core Application: Benzofuran Synthesis via Sequential Coupling and SNAr Cyclization

Benzofurans are a class of heterocyclic compounds with a wide range of biological activities. [5][9]A powerful strategy to synthesize them from our starting material involves a two-step sequence: a palladium-catalyzed reaction at the bromine site to install a side chain containing a nucleophile, followed by an intramolecular SNAr reaction where that nucleophile displaces the activated fluorine atom.

Rationale: The Power of Orthogonal Reactivity

This approach perfectly illustrates the concept of using orthogonal functional groups. The C-Br bond is selectively addressed under palladium catalysis, leaving the C-F bond untouched. Subsequently, changing the reaction conditions (e.g., adding a base) triggers the intramolecular SNAr cyclization. The electron-withdrawing ester group is key, as it acidifies the ortho-proton and activates the C-F bond towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate. [4][10]

Protocol 2: Synthesis of a Substituted Benzofuran via Sonogashira Coupling and Intramolecular Cyclization

This protocol outlines the synthesis of a 2-substituted benzofuran derivative.

G start Methyl 5-bromo-4-fluoro-2-methylbenzoate step1 Step 1: Sonogashira Coupling (Pd/Cu catalysis, Et₃N, Terminal Alkyne) start->step1 intermediate Alkynyl Intermediate step1->intermediate step2 Step 2: Intramolecular 5-endo-dig Cyclization (Base-mediated SNAr) intermediate->step2 product Substituted Benzofuran Product step2->product

Figure 3: Workflow for the synthesis of a benzofuran derivative.

Part A: Sonogashira Coupling

Materials & Reagents

  • Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 mmol, 247.1 mg)

  • Ethynylbenzene (1.1 mmol, 112.4 mg, 121 µL)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg)

  • Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF (5 mL)

Step-by-Step Procedure

  • Reaction Setup: In a dry Schlenk tube, dissolve Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 mmol) in a mixture of THF (5 mL) and Et₃N (5 mL).

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (6 mol%) to the solution.

  • Reagent Addition: Add ethynylbenzene (1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL), wash with saturated NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude alkynyl intermediate is often pure enough for the next step, but can be purified by column chromatography if necessary.

Part B: Base-Mediated Intramolecular SNAr Cyclization

Materials & Reagents

  • Crude product from Part A (approx. 1.0 mmol)

  • Potassium tert-butoxide (KOtBu) (1.5 mmol, 168.3 mg)

  • Anhydrous DMF (10 mL)

Step-by-Step Procedure

  • Reaction Setup: Dissolve the crude alkynyl intermediate in anhydrous DMF (10 mL) in a round-bottom flask.

  • Base Addition: Add KOtBu (1.5 equiv) portion-wise at room temperature.

  • Reaction: Stir the reaction at 60 °C for 2-4 hours. The fluorine is displaced by the oxygen of the ester carbonyl (after attack and rearrangement) to form the benzofuran ring.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography to yield the desired benzofuran derivative.

Conclusion

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a powerful and versatile building block for modern organic synthesis. Its strategically placed functional groups allow for selective and sequential transformations, providing efficient access to a wide range of valuable heterocyclic structures. The protocols detailed herein for Buchwald-Hartwig amination and a sequential Sonogashira/SNAr cyclization serve as robust starting points for researchers aiming to construct novel molecular entities for drug discovery and materials science. By understanding the underlying mechanistic principles, chemists can rationally design synthetic routes and troubleshoot experimental challenges, fully harnessing the synthetic potential of this valuable intermediate.

References

  • ResearchGate. (n.d.). Structures and isolated yields of the novel fluorinated benzofurans synthesised. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]

  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. Organic letters, 11(13), 2792–2795. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8201. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(34), 20837-20853. Retrieved from [Link]

  • ScienceDirect. (n.d.). Palladium-catalyzed heterocycle synthesis from allenes. Retrieved from [Link]

  • DOKUMEN.PUB. (n.d.). Palladium Catalyzed Synthesis of Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • University of Glasgow. (2016). Palladium-catalysed alkene difunctionalisation in the synthesis of heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]

  • National Institutes of Health. (2011). Indole synthesis: a review and proposed classification. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Retrieved from [Link]

  • AMiner. (n.d.). Fluorine-containing Indoles: Synthesis and Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2020). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • National Institutes of Health. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

Sources

Method

Application Note: The Strategic Role of Methyl 5-bromo-4-fluoro-2-methylbenzoate in the Synthesis of Potent IRAK-4 Kinase Inhibitors

Abstract Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1][2]. Its central role in propagating innate immune responses makes it a high-value therapeutic target for a spectrum of autoimmune diseases, inflammatory disorders, and certain cancers[1][3][4]. The development of small molecule inhibitors against IRAK-4 is an area of intense research, with several candidates advancing into clinical trials[4][5][6]. This application note details the significance and utility of Methyl 5-bromo-4-fluoro-2-methylbenzoate as a key chemical intermediate for constructing a novel class of potent IRAK-4 inhibitors. We provide detailed synthetic protocols, explain the mechanistic rationale behind the chemical strategy, and contextualize the inhibitor's function within the IRAK-4 signaling cascade.

Introduction: IRAK-4 as a Pivotal Node in Innate Immunity

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) by pattern recognition receptors, including the TLR and IL-1R families[7]. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the assembly of a multi-protein signaling complex known as the Myddosome[3][7]. IRAK-4 is the apical kinase in this complex, and its activation is the critical, indispensable event for signal transduction[1][2][8].

Activated IRAK-4 phosphorylates and activates downstream kinases, primarily IRAK-1, which in turn engages TRAF6, leading to the activation of key transcription factors like NF-κB and AP-1[2][9]. This cascade culminates in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IFN-α[3][10]. Given that the kinase activity of IRAK-4 is essential for these downstream events, its selective inhibition presents a powerful strategy to modulate aberrant inflammatory responses[1][9][10].

Recent studies have also highlighted a "scaffolding" role for IRAK-4, which may be independent of its kinase function in certain contexts[4][11]. This has led to the development of technologies like Proteolysis Targeting Chimeras (PROTACs) to induce complete degradation of the IRAK-4 protein, thereby blocking both its kinase and scaffolding functions[4][11]. However, potent and selective kinase inhibitors remain a cornerstone of therapeutic development. This guide focuses on the synthesis of such an inhibitor, starting from a strategically functionalized building block.

IRAK-4 Signaling Pathway and Point of Inhibition

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand TLR/IL-1R Ligand (PAMPs/DAMPs) Receptor TLR / IL-1R Ligand->Receptor Binds MyD88 MyD88 Receptor->MyD88 Recruits IRAK4 IRAK-4 MyD88->IRAK4 Recruits & Activates IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylates (P) TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (JNK, p38) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Inhibitor Synthesized IRAK-4 Inhibitor Inhibitor->IRAK4 Inhibits Kinase Activity

Figure 1: Simplified TLR/IL-1R signaling cascade. The synthesized inhibitor blocks the kinase activity of IRAK-4, preventing downstream signal propagation.

The Intermediate: Methyl 5-bromo-4-fluoro-2-methylbenzoate

The choice of a starting material is paramount in designing an efficient and scalable synthetic route. Methyl 5-bromo-4-fluoro-2-methylbenzoate is an ideal intermediate due to its specific pattern of substitution, which provides multiple strategic handles for subsequent chemical transformations.

  • Bromine (Position 5): Serves as a versatile functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or as a precursor for lithiation or Grignard formation to introduce molecular complexity.

  • Fluorine (Position 4): Often incorporated into drug candidates to block metabolic oxidation, modulate pKa, and enhance binding affinity through favorable electrostatic interactions.

  • Methyl Ester (Position 1): Can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to a primary alcohol.

  • Methyl Group (Position 2): Provides steric influence and can occupy specific hydrophobic pockets within the target protein's active site.

Physicochemical Properties
PropertyValueSource
CAS Number 1564624-36-7[12]
Molecular Formula C₉H₈BrFO₂[12]
Molecular Weight 247.06 g/mol [12]
Appearance White to light yellow solid/powder
Purity ≥97%[12]
SMILES O=C(OC)C1=CC(Br)=C(F)C=C1C[12]
Protocol 1: Synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate

This protocol describes a standard Fischer-Speier esterification of the corresponding carboxylic acid. This method is widely used due to its simplicity and use of common laboratory reagents[13][14].

Workflow Diagram:

Synthesis1 Start 5-Bromo-4-fluoro- 2-methylbenzoic acid + Methanol (solvent) Add_Catalyst Add H₂SO₄ (catalyst) (slowly, under cooling) Start->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Workup Aqueous Work-up: 1. Add H₂O 2. Extract with Ethyl Acetate Reflux->Workup Wash Wash Organic Layer: 1. NaHCO₃ (aq) 2. Brine Workup->Wash Dry_Conc Dry (Na₂SO₄) & Concentrate Wash->Dry_Conc Purify Purify by Column Chromatography Dry_Conc->Purify Product Methyl 5-bromo-4-fluoro- 2-methylbenzoate Purify->Product

Figure 2: Workflow for the synthesis of the target intermediate.

Materials:

  • 5-Bromo-4-fluoro-2-methylbenzoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-4-fluoro-2-methylbenzoic acid (10.0 g, 42.9 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL). The methanol acts as both the solvent and the reagent. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) to the stirring solution.

    • Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol[13]. The addition is performed under cooling as it is highly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating to reflux increases the reaction rate to achieve equilibrium in a reasonable timeframe[14].

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into 200 mL of cold water. Transfer the contents to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution, followed by 100 mL of brine.

    • Rationale: The NaHCO₃ wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid[13]. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 95:5) to yield the pure product.

From Intermediate to Inhibitor: A Synthetic Application

We now describe a plausible, multi-step synthesis of a potent IRAK-4 inhibitor scaffold, specifically a substituted benzolactam, starting from our key intermediate. This route is modeled on synthetic strategies reported for similar IRAK-4 inhibitor classes[3].

Synthetic Scheme Overview:

Synthesis2 Intermediate Methyl 5-bromo-4-fluoro- 2-methylbenzoate (A) Step1 Step 1: Suzuki Coupling (Install Aryl Group) Intermediate->Step1 Product1 Biaryl Ester (B) Step1->Product1 Step2 Step 2: Hydrolysis (Ester to Acid) Product1->Step2 Product2 Biaryl Acid (C) Step2->Product2 Step3 Step 3: Amide Coupling (Form Lactam Precursor) Product2->Step3 Product3 Amide Precursor (D) Step3->Product3 Step4 Step 4: Intramolecular Cyclization Product3->Step4 FinalProduct Benzolactam IRAK-4 Inhibitor (E) Step4->FinalProduct

Sources

Application

Application Notes and Protocols for the Synthetic Utility of Methyl 5-bromo-4-fluoro-2-methylbenzoate

Introduction: A Versatile Building Block in Modern Synthesis Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7) is a richly functionalized aromatic compound that has emerged as a valuable building block in t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7) is a richly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom amenable to a wide array of cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and both ester and methyl groups that allow for further derivatization, makes it a highly versatile intermediate.

This guide provides an in-depth exploration of the synthetic utility of Methyl 5-bromo-4-fluoro-2-methylbenzoate, offering detailed experimental protocols for its application in key transformations. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and strategic considerations.

Compound Properties:

PropertyValueReference
CAS Number 1564624-36-7[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Appearance Solid
Purity Typically ≥97%

Safety and Handling:

Methyl 5-bromo-4-fluoro-2-methylbenzoate should be handled in accordance with good industrial hygiene and safety practices. It is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications and Protocols

The synthetic utility of Methyl 5-bromo-4-fluoro-2-methylbenzoate is primarily centered on the reactivity of its aryl bromide moiety in palladium-catalyzed cross-coupling reactions and the potential for functionalization of the benzylic methyl group.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of a vast number of biologically active compounds. Methyl 5-bromo-4-fluoro-2-methylbenzoate serves as an excellent substrate for this transformation, allowing for the introduction of a wide range of primary and secondary amines.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is used to initiate the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand, like X-Phos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is critical for promoting the oxidative addition of the sterically hindered aryl bromide and facilitating the reductive elimination to form the C-N bond.

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is employed to deprotonate the amine and regenerate the active catalyst. Its solubility in organic solvents and its ability to activate the catalyst are advantageous.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.

Experimental Protocol: Buchwald-Hartwig Amination with tert-butyl piperazine-1-carboxylate

This protocol is adapted from a procedure described in the synthesis of transthyretin tetramer kinetic stabilizers.[2]

Materials:

  • Methyl 5-bromo-4-fluoro-2-methylbenzoate

  • tert-butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • X-Phos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), cesium carbonate (3.0 eq), X-Phos (0.12 eq), and Pd₂(dba)₃ (0.06 eq).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Degas the reaction mixture with a stream of nitrogen for 5-10 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation: Representative Reaction Parameters

ParameterValue
Stoichiometry (Ar-Br:Amine) 1.0 : 1.1
Palladium Catalyst Pd₂(dba)₃ (6 mol%)
Ligand X-Phos (12 mol%)
Base Cs₂CO₃ (3.0 eq)
Solvent Anhydrous 1,4-Dioxane
Temperature 100 °C
Reaction Time 12-24 h

Visualization of the Experimental Workflow

Buchwald_Hartwig_Workflow reagents Combine Reactants: - Methyl 5-bromo-4-fluoro-2-methylbenzoate - Amine - Base (Cs₂CO₃) catalyst Add Catalyst System: - Pd₂(dba)₃ - X-Phos reagents->catalyst Inert Atmosphere solvent Add Anhydrous, Degassed Solvent: (1,4-Dioxane) catalyst->solvent reaction Heat Under N₂ Atmosphere (100 °C, 12-24h) solvent->reaction workup Work-up: - Cool to RT - Dilute & Filter reaction->workup purification Purification: (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Radical Bromination of the Benzylic Methyl Group

The ortho-methyl group on the benzene ring can be selectively functionalized through radical halogenation, providing a handle for further synthetic manipulations. This transformation is particularly useful for introducing a linker or another functional group at this position.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and effective source of bromine radicals.

  • Initiator: Benzoyl peroxide is a common radical initiator that decomposes upon heating to generate phenyl radicals, which then abstract a hydrogen atom from the benzylic methyl group to propagate the radical chain reaction.

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) is typically used for radical halogenations as it does not readily participate in the reaction.

Experimental Protocol: Benzylic Bromination

This protocol is based on a procedure described in the synthesis of compounds for the targeted degradation of IRAK-4.[3]

Materials:

  • Methyl 5-bromo-4-fluoro-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle with a reflux condenser

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq) and N-bromosuccinimide (1.0 eq).

  • Add carbon tetrachloride to the flask.

  • Add a catalytic amount of benzoyl peroxide (e.g., 0.1 eq).

  • Flush the apparatus with nitrogen gas.

  • Heat the mixture to reflux (approximately 77 °C for CCl₄) and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC/LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the desired methyl 2-(bromomethyl)-5-bromo-4-fluorobenzoate.

Data Presentation: Representative Reaction Parameters

ParameterValue
Stoichiometry (Substrate:NBS) 1.0 : 1.0
Initiator Benzoyl Peroxide (0.1 eq)
Solvent Carbon Tetrachloride (CCl₄)
Temperature Reflux (~77 °C)
Reaction Time 12 h

Visualization of the Reaction Logic

Radical_Bromination start Methyl 5-bromo-4-fluoro-2-methylbenzoate reagents NBS, Benzoyl Peroxide (cat.) CCl₄, Reflux start->reagents product Methyl 2-(bromomethyl)-5-bromo-4-fluorobenzoate reagents->product

Caption: Radical Bromination of the Benzylic Methyl Group.

Suzuki-Miyaura Cross-Coupling (Representative Protocol)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. While a specific literature example for the Suzuki coupling of Methyl 5-bromo-4-fluoro-2-methylbenzoate was not identified, the following protocol is a representative procedure for the coupling of related aryl bromides and is expected to be a good starting point for optimization.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand such as SPhos is effective for a broad range of Suzuki couplings, including those with sterically hindered substrates.

  • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step.

  • Solvent System: A two-phase solvent system, such as 1,4-dioxane and water, is commonly used to dissolve both the organic and inorganic reaction components.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 5-bromo-4-fluoro-2-methylbenzoate

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, combine Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat three times.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Heat the reaction to 90-100 °C and stir for 4-12 hours, monitoring by TLC/LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Visualization of the Suzuki Coupling Workflow

Suzuki_Workflow setup Reaction Setup (Ar-Br, Boronic Acid, Base, Catalyst, Ligand, Solvent) degas Degas Mixture (N₂ Purge) setup->degas heat Heat Reaction (90-100 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Final Biaryl Product purify->product

Caption: General Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling (Representative Protocol)

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst (e.g., CuI), is the classic system for Sonogashira couplings.

  • Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used.

Representative Experimental Protocol: Sonogashira Coupling

Materials:

  • Methyl 5-bromo-4-fluoro-2-methylbenzoate

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill with nitrogen three times.

  • Add anhydrous THF and triethylamine (e.g., a 2:1 ratio).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 6-24 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a potent synthetic intermediate whose value lies in its predictable reactivity and the strategic placement of its functional groups. The protocols outlined in this guide for Buchwald-Hartwig amination, radical bromination, and representative cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, provide a solid foundation for its use in complex molecule synthesis. Researchers are encouraged to use these protocols as a starting point and to optimize conditions to suit their specific substrates and desired outcomes. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new and efficient synthetic routes to novel chemical entities.

References

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: Methyl 5-bromo-4-fluoro-2-methylbenzoate. [Link]

  • Monte Rosa Therapeutics, Inc. (2023). Compounds that mediate protein degradation and methods of use thereof.
  • Shanghai Aladdin Biochemical Technology Co., LTD. (2022). Methyl 5-bromo-2-methylbenzoate Price. Chemsrc.com. [Link]

  • Penchala, S. C., et al. (2021). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4–Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. Journal of Medicinal Chemistry. [Link]

  • Monte Rosa Therapeutics, Inc. (2024). Compounds that mediate protein degradation and methods of use thereof.
  • Monte Rosa Therapeutics, Inc. (2022). Compounds and methods for the targeted degradation of irak-4.
  • Penchala, S. C., et al. (2021). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol. ChemRxiv. [Link]

  • Abbvie Inc. (2021). Tetrahydro-1H-pyrazino[2,1-a]isoindolyl quinoline compounds for treating autoimmune diseases.
  • Chemsrc. (n.d.). Methyl 5-bromo-2-methylbenzoate | CAS#:79669-50-4. [Link]

  • Organic Chemistry Portal. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. [Link]

Sources

Method

The Role of Methyl 5-bromo-4-fluoro-2-methylbenzoate in the Synthesis and Evaluation of Novel Transthyretin Stabilizers

Abstract Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded TTR. A leading therapeutic strategy involves the k...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded TTR. A leading therapeutic strategy involves the kinetic stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers—the rate-limiting step in fibril formation. This application note provides a detailed guide for researchers and drug development professionals on the utilization of Methyl 5-bromo-4-fluoro-2-methylbenzoate as a key starting material for the synthesis of potent TTR stabilizers. We present a comprehensive, step-by-step synthetic protocol, followed by detailed methodologies for evaluating the efficacy of these novel compounds through established biophysical and biochemical assays, including the gold-standard subunit exchange assay and the fluorescence probe exclusion assay. This guide is intended to provide both the conceptual framework and the practical instructions necessary to advance the discovery of new therapeutics for TTR amyloidosis.

Introduction: The Imperative for Transthyretin Stabilization

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that serves as a transporter for thyroxine and retinol (vitamin A) in the bloodstream and cerebrospinal fluid.[1] Under normal physiological conditions, the TTR tetramer is stable. However, genetic mutations or age-related factors can destabilize this quaternary structure, leading to its dissociation into monomers.[1] These monomers are prone to misfolding and aggregation, forming insoluble amyloid fibrils that deposit in various tissues, particularly the heart and peripheral nerves, causing transthyretin amyloidosis (ATTR).[2]

The dissociation of the TTR tetramer is the crucial, rate-limiting step in the amyloidogenic cascade.[3] This understanding has paved the way for a powerful therapeutic intervention: kinetic stabilization. Small molecule stabilizers bind to the two thyroxine-binding sites on the native TTR tetramer, effectively acting as a molecular glue that increases the energy barrier for dissociation.[4][5] By preventing the formation of monomeric precursors, these stabilizers halt the progression of the disease.[5] Several TTR stabilizers, such as tafamidis and acoramidis, have demonstrated significant clinical benefits and have been approved for the treatment of ATTR.[2][6]

The ongoing search for next-generation TTR stabilizers with improved potency, selectivity, and pharmacokinetic profiles is a key focus of research. Methyl 5-bromo-4-fluoro-2-methylbenzoate has emerged as a valuable and versatile chemical scaffold for the synthesis of novel TTR stabilizers. Its specific substitution pattern allows for the strategic introduction of various functional groups to optimize binding interactions within the TTR thyroxine-binding pocket.

Synthesis of a Novel TTR Stabilizer from Methyl 5-bromo-4-fluoro-2-methylbenzoate

This section details a representative synthetic pathway for a potent TTR stabilizer, starting from Methyl 5-bromo-4-fluoro-2-methylbenzoate. The described synthesis involves a palladium-catalyzed Buchwald-Hartwig amination, a common and robust method for forming carbon-nitrogen bonds.

Synthetic Scheme

Synthetic Pathway start Methyl 5-bromo-4-fluoro-2-methylbenzoate intermediate1 Intermediate A start->intermediate1 Buchwald-Hartwig Amination reagent1 tert-butyl piperazine-1-carboxylate, Pd2(dba)3, X-Phos, Cs2CO3, 1,4-dioxane intermediate2 Intermediate B intermediate1->intermediate2 Deprotection & Pyrazole Formation reagent2 1. TFA, CH2Cl2 2. 3-chloropentane-2,4-dione 3. Hydrazine final_product Final TTR Stabilizer intermediate2->final_product Saponification reagent3 LiOH, THF/H2O

Caption: Synthetic pathway for a TTR stabilizer.

Detailed Synthetic Protocol

Step 1: Buchwald-Hartwig Amination to form Intermediate A

  • To a dry round-bottom flask, add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and cesium carbonate (Cs2CO3, 3.0 eq).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos, 0.1 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield Intermediate A .

Step 2: Deprotection and Pyrazole Formation to yield Intermediate B

  • Dissolve Intermediate A (1.0 eq) in dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting amine salt in a suitable solvent such as ethanol.

  • Add a base (e.g., triethylamine) to neutralize the salt, followed by the addition of 3-chloropentane-2,4-dione (1.2 eq).

  • Stir the mixture for 1-2 hours.

  • Add hydrazine hydrate (1.5 eq) and heat the reaction to reflux for 4-6 hours.

  • Cool the reaction, concentrate the solvent, and purify the residue by column chromatography to afford Intermediate B .

Step 3: Saponification to the Final TTR Stabilizer

  • Dissolve Intermediate B (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 5.0 eq) and stir the mixture at room temperature for 6-12 hours.

  • Monitor the hydrolysis of the methyl ester by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1N hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the Final TTR Stabilizer .

Evaluation of TTR Stabilization Efficacy

Once synthesized, the novel compound must be rigorously tested to determine its ability to stabilize the TTR tetramer. This section outlines two key assays for this purpose.

Fluorescence Probe Exclusion (FPE) Assay

This assay provides a rapid and high-throughput method to determine the binding potency (IC50) of a compound to the TTR thyroxine-binding sites.[7] The principle involves the competitive displacement of a fluorescent probe from the TTR binding pocket by the test compound.[4]

Workflow for the Fluorescence Probe Exclusion Assay

FPE_Workflow A Prepare serial dilution of test compound B Add TTR protein and fluorescent probe to each well A->B C Incubate at 37°C B->C D Measure fluorescence polarization C->D E Calculate IC50 value D->E

Caption: Workflow for the FPE assay.

Detailed Protocol:

  • Reagents and Materials:

    • Human TTR protein (commercially available).

    • Fluorescent probe (e.g., FITC-labeled diclofenac analogue).[4]

    • Test compound (synthesized TTR stabilizer).

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • 384-well black plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In a 384-well plate, add a fixed concentration of human TTR protein to each well.

    • Add the serially diluted test compound to the respective wells.

    • Add a fixed concentration of the fluorescent probe to all wells.

    • Include control wells containing TTR and probe only (maximum polarization) and probe only (minimum polarization).

    • Incubate the plate at 37 °C for 1 hour, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent probe.

Subunit Exchange Assay (The Gold Standard)

The subunit exchange assay is considered the most physiologically relevant method for quantifying the kinetic stabilization of TTR. It directly measures the rate of TTR tetramer dissociation under physiological conditions (e.g., in human plasma). The assay involves mixing endogenous (unlabeled) TTR with a tagged, recombinant TTR and monitoring the formation of heterotetramers over time.[6]

Principle of the Subunit Exchange Assay

Subunit_Exchange cluster_0 Initial State cluster_1 Dissociation (Rate-Limiting Step) cluster_2 Reassembly TTR_endo Endogenous TTR (Homotetramer) Monomers Monomers TTR_endo->Monomers TTR_tagged Tagged TTR (Homotetramer) TTR_tagged->Monomers Heterotetramers Heterotetramers Monomers->Heterotetramers

Caption: Principle of the TTR subunit exchange assay.

Detailed Protocol:

  • Reagents and Materials:

    • Human plasma (source of endogenous TTR).

    • Dual FLAG-tagged recombinant human TTR (FT2-WT TTR).[2]

    • Test compound.

    • Fluorogenic small molecule probe (e.g., Probe A2) to stop the reaction and label TTR for detection.[2]

    • Anion exchange chromatography system (UPLC or HPLC).

  • Procedure:

    • Thaw human plasma at 4 °C and centrifuge to remove any precipitates.

    • Add the test compound (or vehicle control) to the plasma and pre-incubate.

    • Initiate the subunit exchange by adding a substoichiometric amount of FT2-WT TTR to the plasma.

    • Incubate the mixture at a physiological temperature (e.g., 25 °C or 37 °C).

    • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the reaction mixture.

    • Immediately add an excess of the fluorogenic probe (A2) to the aliquot to stop the subunit exchange and covalently label the TTR tetramers.[5]

    • Analyze the samples by anion exchange chromatography. The different charge-to-mass ratios of the homotetramers (endogenous-endogenous, tagged-tagged) and the heterotetramers (mixed subunits) allow for their separation and quantification by fluorescence detection.[2]

  • Data Analysis:

    • Calculate the fraction of exchanged subunits at each time point from the chromatograms.

    • Plot the fraction of exchange versus time and fit the data to a single exponential curve to determine the apparent rate constant for subunit exchange (k_ex).

    • A lower k_ex value in the presence of the test compound compared to the vehicle control indicates kinetic stabilization of the TTR tetramer.

Data Interpretation and Expected Outcomes

The successful synthesis and evaluation of a TTR stabilizer derived from Methyl 5-bromo-4-fluoro-2-methylbenzoate would yield the following data:

ParameterAssayDesired OutcomeInterpretation
IC50 Value Fluorescence Probe ExclusionLow nanomolar to low micromolarIndicates high-affinity binding to the TTR thyroxine-binding sites.
Rate of Subunit Exchange (k_ex) Subunit Exchange AssaySignificantly lower than vehicle controlDemonstrates effective kinetic stabilization of the TTR tetramer under physiological conditions.
% Stabilization Western Blot (Acid-mediated dissociation)High percentage of intact tetramerConfirms the compound's ability to prevent TTR dissociation under chemical stress.[7]

Conclusion

Methyl 5-bromo-4-fluoro-2-methylbenzoate serves as a highly effective and adaptable starting material for the synthesis of novel transthyretin kinetic stabilizers. The synthetic route presented, utilizing a Buchwald-Hartwig amination, provides a reliable method for accessing these compounds. Furthermore, the detailed protocols for the fluorescence probe exclusion and subunit exchange assays offer a robust framework for evaluating their therapeutic potential. By combining rational chemical synthesis with rigorous biophysical and biochemical characterization, researchers can accelerate the discovery and development of next-generation therapies for the treatment of transthyretin amyloidosis.

References

  • Penchala, S. C., et al. (2021). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. Journal of Medicinal Chemistry, 64(21), 15816–15842. [Link]

  • Pal, A., et al. (2018). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Scientific Reports, 8(1), 11099. [Link]

  • Ji, A. X., et al. (n.d.). Acoramidis produces near-complete TTR stabilization in blood samples from patients with variant transthyretin amyloidosis that is greater than that achieved with tafamidis. Public now. [Link]

  • Chen, Y., et al. (2020). Blinded potency comparison of transthyretin kinetic stabilisers by subunit exchange in human plasma. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1573–1580. [Link]

  • What are TTR modulators and how do they work? (2024). News-Medical.net. [Link]

  • Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. (2023). ResearchGate. [Link]

  • Advances in the treatment of transthyretin amyloidosis. (2025). PubMed Central. [Link]

  • Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange. (2014). ACS Publications. [Link]

  • Figure 1. Subunit Exchange to Quantify TTR Tetramer Kinetic Stability... (n.d.). ResearchGate. [Link]

  • Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. (2025). PubMed Central. [Link]

  • Current and emerging treatment options for transthyretin amyloid cardiomyopathy. (2025). PubMed. [Link]

  • Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol. (n.d.). ChemRxiv. [Link]

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Application

"Methyl 5-bromo-4-fluoro-2-methylbenzoate" reaction with tert-butyl piperazine-1-carboxylate

An Application Note on the Synthesis of tert-butyl 4-(4-fluoro-2-methyl-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate Introduction Substituted piperazine moieties are of paramount importance in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of tert-butyl 4-(4-fluoro-2-methyl-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Introduction

Substituted piperazine moieties are of paramount importance in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Their prevalence is attributed to their ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as versatile scaffolds for engaging with biological targets. The synthesis of N-arylpiperazines, in particular, is a critical transformation in the development of new chemical entities. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[3][4]

This application note provides a detailed protocol for the synthesis of tert-butyl 4-(4-fluoro-2-methyl-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate from Methyl 5-bromo-4-fluoro-2-methylbenzoate and tert-butyl piperazine-1-carboxylate. This reaction exemplifies a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a cornerstone of modern synthetic organic chemistry.[5][6][7][8] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and outline methods for the analytical characterization of the product.

Reaction Mechanism and Principles

The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, specifically the Buchwald-Hartwig amination. This catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-arylpiperazine and regenerate the active palladium(0) catalyst.

A competing, uncatalyzed pathway to consider is Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile directly attacks the aromatic ring, displacing a leaving group.[9][10] The presence of an activating electron-withdrawing group (the ester) and a good leaving group (fluorine) could suggest the possibility of an SNAr reaction. However, the Buchwald-Hartwig reaction is generally more efficient and predictable for this class of substrates, offering milder reaction conditions and broader functional group tolerance.[3]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)-Br(L_n) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord Boc-Piperazine PdII_amine_complex [Ar-Pd(II)-Br(L_n)(Amine)] Amine_Coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)-N(Boc-Pip)(L_n) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Product Product RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

This protocol is designed for researchers in drug development and organic synthesis. Adherence to standard laboratory safety procedures is mandatory.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 5-bromo-4-fluoro-2-methylbenzoate1564624-36-7247.061.0 g4.05
tert-butyl piperazine-1-carboxylate57260-71-6186.250.83 g4.45
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.5045 mg0.20
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.66193 mg0.40
Sodium tert-butoxide (NaOtBu)865-48-596.100.54 g5.67
Toluene (anhydrous)108-88-392.1420 mL-

Procedure

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 g, 4.05 mmol), tert-butyl piperazine-1-carboxylate (0.83 g, 4.45 mmol), Palladium(II) acetate (45 mg, 0.20 mmol), XPhos (193 mg, 0.40 mmol), and Sodium tert-butoxide (0.54 g, 5.67 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst.

    • Wash the celite pad with additional ethyl acetate (2 x 20 mL).

    • Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Product Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Analytical Characterization Workflow

A systematic analytical approach is crucial for ensuring the successful synthesis and purification of the target compound.

Analytical_Workflow Start Reaction Mixture TLC TLC Monitoring (e.g., 3:1 Hexanes:EtOAc) Start->TLC LCMS LC-MS Analysis (Reaction Completion Check) Start->LCMS Workup Aqueous Work-up LCMS->Workup Reaction Complete Crude Crude Product Workup->Crude Purification Flash Column Chromatography Crude->Purification Pure Purified Fractions Purification->Pure Final_Analysis Final Product Characterization Pure->Final_Analysis NMR ¹H and ¹³C NMR Final_Analysis->NMR HRMS HRMS (Exact Mass) Final_Analysis->HRMS Purity Purity Assessment (e.g., HPLC) Final_Analysis->Purity

Caption: Workflow for reaction monitoring and product characterization.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base.Use fresh Pd(OAc)₂ and ligand; Ensure all glassware is oven-dried and use anhydrous solvent; Use freshly opened, high-purity NaOtBu.
Incomplete Reaction Insufficient reaction time or temperature; Steric hindrance.Increase reaction time and/or temperature (e.g., to 110 °C); Consider a more active catalyst system (e.g., a different ligand).
Formation of Side Products Competing SNAr reaction; Hydrodehalogenation of the starting material.Lower the reaction temperature; Ensure a thoroughly inert atmosphere to minimize hydrodehalogenation.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the solvent system for column chromatography; Consider a different stationary phase (e.g., alumina) or an alternative purification method (e.g., crystallization).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of tert-butyl 4-(4-fluoro-2-methyl-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate via a palladium-catalyzed Buchwald-Hartwig amination. The described methodology is robust and scalable, offering a reliable route to this valuable building block for drug discovery and development. The information on the reaction mechanism, analytical workflow, and troubleshooting will aid researchers in successfully implementing this synthetic transformation in their laboratories.

References

  • Vertex AI Search. (2025, September 4).
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  • Vertex AI Search. (2025, June 22). Palladium-catalyzed cross-coupling: Significance and symbolism.
  • JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
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  • Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(1), 1-13.
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  • ResearchGate. (n.d.). (PDF) Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
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  • PubMed. (1947, April). Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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  • Organic Chemistry Portal. (n.d.). Protective Groups.
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  • PubChem. (n.d.). Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)
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Method

Application Notes and Protocols for the Scalable Synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate and its Derivatives

Introduction Methyl 5-bromo-4-fluoro-2-methylbenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The presence of orthogonal halogen substituents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The presence of orthogonal halogen substituents (bromine and fluorine) alongside a methyl and a methyl ester group on the aromatic ring provides multiple points for diversification, making it a valuable intermediate for library synthesis in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the bromine atom is amenable to a wide range of cross-coupling reactions for the introduction of further complexity.[1] This document provides a detailed guide to the scalable synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate, including in-depth protocols, mechanistic insights, and considerations for large-scale production.

Strategic Approach to Synthesis

A robust and scalable synthesis requires a convergent route with readily available starting materials, high-yielding reactions, and straightforward purification procedures. The proposed synthetic pathway for Methyl 5-bromo-4-fluoro-2-methylbenzoate commences with the commercially available 4-fluoro-2-methylbenzoic acid. The synthesis is designed as a three-step process, which is outlined below.

Synthesis_Workflow start 4-fluoro-2-methylbenzoic acid step1 Step 1: Regioselective Bromination start->step1 NBS, H₂SO₄ intermediate 5-bromo-4-fluoro-2-methylbenzoic acid step1->intermediate step2 Step 2: Esterification intermediate->step2 MeOH, H⁺ or SOCl₂ product Methyl 5-bromo-4-fluoro-2-methylbenzoate step2->product

Caption: Proposed three-step synthesis workflow.

Part 1: Synthesis of 5-bromo-4-fluoro-2-methylbenzoic acid

Principle and Mechanistic Insight

The initial step involves the regioselective bromination of 4-fluoro-2-methylbenzoic acid. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the fluorine atom (-F) is a deactivating, ortho-, para-director. The carboxylic acid group (-COOH) is a deactivating, meta-director.[2][3][4]

Considering the positions relative to the existing substituents:

  • Position 3: ortho to -CH₃ and meta to -COOH and -F.

  • Position 5: para to -CH₃, meta to -COOH, and ortho to -F.

  • Position 6: ortho to -COOH and meta to -CH₃ and -F.

The powerful ortho-, para-directing influence of the methyl group, combined with the ortho direction from the fluorine, strongly favors substitution at the 5-position, which is para to the methyl group and ortho to the fluorine. The meta-directing effect of the carboxylic acid further disfavors substitution at the 2, 4, and 6 positions. Therefore, bromination is expected to proceed with high regioselectivity to yield 5-bromo-4-fluoro-2-methylbenzoic acid.

For a scalable and efficient bromination, N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a preferred method. Sulfuric acid protonates NBS, increasing the electrophilicity of the bromine atom.

Scalable Protocol for Bromination

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-fluoro-2-methylbenzoic acid154.14100 g0.649
N-Bromosuccinimide (NBS)177.98121 g0.680
Concentrated Sulfuric Acid (98%)98.08500 mL-
Crushed Ice-2 kg-
Sodium bisulfite104.06As needed-
Deionized Water18.02As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-2-methylbenzoic acid (100 g, 0.649 mol).

  • Carefully add concentrated sulfuric acid (500 mL) to the flask while stirring. The mixture may warm up slightly.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Once the temperature is stable, add N-Bromosuccinimide (121 g, 0.680 mol) portion-wise over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (2 kg) in a large beaker with vigorous stirring.

  • A white precipitate of the product will form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • If the slurry has a yellow or orange tint due to excess bromine, add a small amount of solid sodium bisulfite until the color disappears.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 90-95% Purity (by HPLC): >98%

Part 2: Esterification to Methyl 5-bromo-4-fluoro-2-methylbenzoate

Principle and Method Selection

The second step is the esterification of the synthesized 5-bromo-4-fluoro-2-methylbenzoic acid. For scalable synthesis, two common and effective methods are Fischer-Speier esterification and the use of thionyl chloride.

  • Fischer-Speier Esterification: This method involves reacting the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the equilibrium is driven towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.[5]

  • Thionyl Chloride Method: This is a highly efficient, non-reversible method where the carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with methanol to form the ester. This method is often preferred for less reactive or sterically hindered carboxylic acids.

Given the potential for steric hindrance from the ortho-methyl group and the adjacent bromine atom, the thionyl chloride method is recommended for achieving high conversion rates in a scalable manner.

Scalable Protocol for Esterification

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-bromo-4-fluoro-2-methylbenzoic acid233.03100 g0.429
Thionyl Chloride (SOCl₂)118.9776.5 mL (127 g)1.07
Methanol (anhydrous)32.04500 mL-
Toluene (anhydrous)92.14300 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 5-bromo-4-fluoro-2-methylbenzoic acid (100 g, 0.429 mol) in anhydrous toluene (300 mL).

  • Add thionyl chloride (76.5 mL, 1.07 mol) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the mixture to reflux (around 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • To the resulting crude acyl chloride, carefully and slowly add anhydrous methanol (500 mL) at 0 °C (ice bath). The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or HPLC to ensure complete conversion.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (500 mL) and wash sequentially with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel if necessary.

Expected Yield: 92-97% Purity (by HPLC): >99%

Analytical Characterization

The final product, Methyl 5-bromo-4-fluoro-2-methylbenzoate, should be characterized to confirm its identity and purity.

Analysis Expected Result
Appearance White to off-white solid
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.8 (d, 1H), ~7.2 (d, 1H), ~3.9 (s, 3H), ~2.5 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) Peaks corresponding to the aromatic carbons, ester carbonyl, methyl ester, and ring methyl group.
Mass Spectrometry (ESI+) m/z [M+H]⁺ = 247.9, 249.9 (isotopic pattern for Br)
Melting Point To be determined experimentally

Safety Considerations

  • Sulfuric acid is highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations should be performed in a fume hood, and all glassware must be dry.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • The esterification reaction with thionyl chloride produces HCl gas, which should be scrubbed through a sodium hydroxide solution.

Conclusion

The described three-step synthesis provides a scalable and efficient route to Methyl 5-bromo-4-fluoro-2-methylbenzoate with high overall yield and purity. The protocols are designed with scalability in mind, utilizing common and cost-effective reagents and standard chemical engineering unit operations. The detailed mechanistic insights and procedural steps in this application note should enable researchers and process chemists to successfully synthesize this valuable building block for their research and development needs.

References

  • Save My Exams. (2025, January 10). Directing Effects in Electrophilic Substitution. A Level Chemistry Revision Notes.
  • Quora. (2017, March 21).
  • Gauth. Solved: For benzoic acid, electrophilic substitution occurs predominantly in the ... position(s). [Chemistry]
  • Organic Chemistry Tutor.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Benchchem. (n.d.). 2-Bromo-4-fluoro-3-methylbenzoic Acid.
  • Benchchem. (n.d.). 2-Bromo-4-fluoro-3-methylbenzoic Acid.
  • International Journal of Scientific & Technology Research. (n.d.).

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Application

Application Notes and Protocols for the Exploration of Methyl 5-bromo-4-fluoro-2-methylbenzoate as a Scaffold for Novel Autoimmune Disease Therapeutics

Introduction: The Imperative for Novel Small-Molecule Immunomodulators Autoimmune diseases, a class of chronic conditions characterized by a dysregulated immune response against self-antigens, represent a significant and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Small-Molecule Immunomodulators

Autoimmune diseases, a class of chronic conditions characterized by a dysregulated immune response against self-antigens, represent a significant and growing global health challenge. While biologic therapies have revolutionized treatment for many patients, there remains a substantial need for orally bioavailable, small-molecule drugs that can target intracellular signaling pathways critical to the autoimmune process.[1] Small molecules offer advantages in terms of administration and the ability to penetrate cells to engage with targets inaccessible to larger biologics.[2]

The Janus kinase (JAK) family of intracellular tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are pivotal mediators of cytokine signaling that drives the inflammatory cascades underlying many autoimmune disorders.[3][4] In particular, JAK1 is crucial for the signaling of a broad spectrum of pro-inflammatory cytokines.[4] Consequently, the selective inhibition of JAK1 has emerged as a leading strategy for the development of targeted therapies for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[4][5]

This document outlines a prospective research and development workflow, presenting Methyl 5-bromo-4-fluoro-2-methylbenzoate as a versatile chemical scaffold for the synthesis of novel JAK1 inhibitors. The strategic placement of bromo, fluoro, and methyl groups on the benzoate ring provides a unique starting point for structure-activity relationship (SAR) studies. These substituents can influence the molecule's electronic properties, lipophilicity, and potential for forming key interactions within the ATP-binding pocket of JAK1, while the ester functional group serves as a convenient handle for further chemical modification.[6][7]

We present a series of detailed protocols to guide the synthesis, purification, characterization, and subsequent biological evaluation of a lead compound derived from this scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation autoimmune disease therapies.

The JAK1-STAT Signaling Pathway: A Prime Target for Immunomodulation

The JAK-STAT pathway is a critical signaling cascade utilized by numerous cytokines and growth factors to regulate gene expression involved in immunity and inflammation. As illustrated below, the binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs dimerize and translocate to the nucleus, where they modulate the transcription of target genes. Selective inhibition of JAK1 can interrupt this pro-inflammatory signaling cascade.[3][4]

JAK_STAT_Pathway cluster_nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Recruitment JAK1_active JAK1 (Active) P JAK1_inactive->JAK1_active STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active pSTAT Dimer P STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation DNA DNA Gene Pro-inflammatory Gene Transcription DNA->Gene 7. Gene Activation Inhibitor JAK1 Inhibitor (Derived from Scaffold) Inhibitor->JAK1_active Inhibition

Caption: The canonical JAK1-STAT signaling pathway and the point of intervention for a selective JAK1 inhibitor.

Part 1: Medicinal Chemistry Workflow

The initial phase of this discovery program focuses on the chemical modification of the starting scaffold, Methyl 5-bromo-4-fluoro-2-methylbenzoate, to generate a library of analogs for biological screening. A common and effective modification in kinase inhibitor design is the conversion of a methyl ester to a substituted amide. This transformation introduces a hydrogen bond donor and allows for the exploration of various substituents to probe the binding pocket.

Experimental Workflow: From Scaffold to Screen

The following diagram outlines the overarching experimental process, from the initial chemical synthesis to the conclusive cell-based functional assays.

a cluster_0 Chemical Synthesis cluster_1 Biochemical Assay cluster_2 Cellular Assay start Methyl 5-bromo-4-fluoro-2-methylbenzoate step1 Saponification to Carboxylic Acid start->step1 step2 Amide Coupling with Primary Amine step1->step2 step3 Purification (Chromatography) step2->step3 final_product Target Compound Library step3->final_product step4 In Vitro JAK1 Kinase Assay final_product->step4 step5 Determine IC50 Values step4->step5 step6 Cell-Based pSTAT Inhibition Assay step5->step6 step7 Confirm Cellular Potency and Selectivity step6->step7 end end step7->end Lead Candidate

Caption: High-level experimental workflow for the synthesis and evaluation of novel JAK1 inhibitors.

Protocol 1.1: Synthesis of 5-bromo-4-fluoro-N-(1H-pyrazol-4-yl)-2-methylbenzamide

This protocol details a two-step synthesis to convert the starting methyl ester into a representative target compound, a pyrazolyl benzamide. This class of compounds is frequently explored in kinase inhibitor design.

Step 1: Saponification of Methyl 5-bromo-4-fluoro-2-methylbenzoate

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, which is required for the subsequent amide coupling reaction.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH), 2M aqueous solution (2.0 eq)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve Methyl 5-bromo-4-fluoro-2-methylbenzoate in a 3:1 mixture of THF and MeOH in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 2M LiOH solution dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-bromo-4-fluoro-2-methylbenzoic acid. This product is often used in the next step without further purification.

Step 2: Amide Coupling to form 5-bromo-4-fluoro-N-(1H-pyrazol-4-yl)-2-methylbenzamide

Objective: To form the target amide bond between the synthesized carboxylic acid and 4-amino-1H-pyrazole.

Materials:

  • 5-bromo-4-fluoro-2-methylbenzoic acid (1.0 eq)

  • 4-amino-1H-pyrazole (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid from Step 1 in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add 4-amino-1H-pyrazole, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure target compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: Biological Evaluation Protocols

Once a library of compounds has been synthesized, the next critical phase is to evaluate their biological activity. This involves a tiered approach, starting with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a more physiologically relevant context.

Protocol 2.1: In Vitro Biochemical JAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to measure the dose-dependent inhibition of a recombinant JAK1 enzyme by a test compound and to determine its half-maximal inhibitory concentration (IC₅₀) value.[3] The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the degree of kinase inhibition.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP at a concentration near the Kₘ for JAK1

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds serially diluted in 100% DMSO

  • Positive control inhibitor (e.g., Tofacitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or acoustic liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate. Also include wells for "high control" (0% inhibition, DMSO only) and "low control" (100% inhibition, no enzyme or a potent pan-kinase inhibitor).

  • Enzyme/Substrate Addition: Prepare a 2X solution of JAK1 enzyme and substrate peptide in Kinase Assay Buffer. Add 5 µL of this solution to each well containing the pre-spotted compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction (final volume = 10 µL).

  • Kinase Reaction: Mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop the luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Parameter Description Typical Value
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.Varies (nM to µM)
Enzyme Conc. Final concentration of JAK1 in the assay.1-5 nM
ATP Conc. Final concentration of ATP, typically at Kₘ.~10-100 µM
Incubation Time Duration of the kinase reaction.60 minutes
Protocol 2.2: Cell-Based Phospho-STAT3 (pSTAT3) Inhibition Assay by Flow Cytometry

This assay measures the ability of a compound to inhibit JAK1-mediated STAT3 phosphorylation in a relevant human cell line following cytokine stimulation.

Materials:

  • Human cell line expressing the IL-6 receptor (e.g., U937 cells)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Recombinant human IL-6

  • Test compounds dissolved in DMSO

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Fluorescently-labeled anti-pSTAT3 (Tyr705) antibody

  • Flow cytometer

Procedure:

  • Cell Plating: Seed U937 cells in a 96-well plate at a density of 2 x 10⁵ cells per well and starve in serum-free media for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in serum-free media. Add the diluted compounds to the cells and incubate for 2 hours at 37°C. Include DMSO-only vehicle controls.

  • Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-6 to a final concentration of 50 ng/mL to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.

  • Cell Fixation: Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 20 minutes at room temperature.

  • Permeabilization and Staining: Wash the cells with Perm/Wash Buffer. Resuspend the cells in Perm/Wash Buffer containing the fluorescently-labeled anti-pSTAT3 antibody. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT3 signal.

  • Data Analysis:

    • Normalize the MFI of the compound-treated, stimulated samples to the MFI of the DMSO-treated, stimulated (100% signal) and unstimulated (0% signal) controls.

    • Plot the percent inhibition of pSTAT3 signaling against the logarithm of the compound concentration and determine the IC₅₀ value using a four-parameter logistic fit.

Conclusion and Future Directions

The protocols detailed herein provide a comprehensive framework for leveraging Methyl 5-bromo-4-fluoro-2-methylbenzoate as a foundational scaffold in a drug discovery campaign targeting JAK1 for the treatment of autoimmune diseases. The proposed synthetic route offers a versatile entry point for creating a diverse chemical library, while the biochemical and cell-based assays provide a robust platform for identifying and characterizing potent and selective inhibitors.

Successful identification of lead compounds from this workflow would warrant further investigation, including selectivity profiling against other JAK family members (JAK2, JAK3, TYK2), evaluation in more complex primary immune cell assays, and assessment of pharmacokinetic properties. This strategic and methodical approach, grounded in established medicinal chemistry and pharmacological principles, holds the potential to uncover novel therapeutic candidates for patients suffering from autoimmune and inflammatory conditions.

References

  • D. F. Fischer, "Development of small-molecule therapies for autoimmune diseases," PubMed, [Online]. Available: [Link]

  • J. O. Lee, et al., "Targeted Immunotherapy for Autoimmune Disease," PubMed Central, [Online]. Available: [Link]

  • Semantic Scholar, "Development of small-molecule therapies for autoimmune diseases," Semantic Scholar, [Online]. Available: [Link]

  • J. J. Babon & J. M. Murphy, "In vitro JAK kinase activity and inhibition assays," PubMed, 2013. [Online]. Available: [Link]

  • G. Zou, et al., "Small molecule approaches to treat autoimmune and inflammatory diseases (Part I): Kinase inhibitors," PubMed, 2021. [Online]. Available: [Link]

  • H. Ohno, et al., "Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors," PubMed, 2016. [Online]. Available: [Link]

  • T. Chen, et al., "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents," PubMed, 2020. [Online]. Available: [Link]

  • J. Swidorski, et al., "Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition," PubMed, 2021. [Online]. Available: [Link]

  • H. Shin, et al., "4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors," PubMed, 2014. [Online]. Available: [Link]

  • J. D. Dvorak, et al., "Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine," PubMed Central, [Online]. Available: [Link]

  • R. J. Schutte & R. B. Perni, "A new small molecule drug discovery and development platform for HLA-associated autoimmune diseases," European Pharmaceutical Review, 2021. [Online]. Available: [Link]

  • Discovery On Target, "Autoimmunity - Small Molecule Approaches," Discovery On Target, [Online]. Available: [Link]

  • J. Liu, et al., "Discovery of novel BTK inhibitors with carboxylic acids," PubMed, 2017. [Online]. Available: [Link]

  • C. A. G. N. Montalbetti & J. R. Falque, "Amide bond formation and peptide coupling," PubMed, 2005. [Online]. Available: [Link]

  • U. Guendisch, et al., "Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo," PLOS One, 2017. [Online]. Available: [Link]

  • C. H. Xiao, et al., "Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications," PubMed Central, [Online]. Available: [Link]

  • BPS Bioscience, "Chemi-Verse™ JAK1 Kinase Assay Kit," BPS Bioscience, [Online]. Available: [Link]

  • Nexus BioQuest, "Autoimmunity | CRO Services," Nexus BioQuest, [Online]. Available: [Link]

  • A. D. B. Vaandrager, et al., "Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors," Frontiers in Immunology, 2021. [Online]. Available: [Link]

  • M. D. P. Risseeuw, et al., "The Development of BTK Inhibitors: A Five-Year Update," MDPI, 2022. [Online]. Available: [Link]

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Technical Notes & Optimization

Troubleshooting

Purification of "Methyl 5-bromo-4-fluoro-2-methylbenzoate" by silica gel chromatography

As a Senior Application Scientist, I understand that purifying a target compound like Methyl 5-bromo-4-fluoro-2-methylbenzoate can present unique challenges. This technical support guide is designed to provide you with i...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that purifying a target compound like Methyl 5-bromo-4-fluoro-2-methylbenzoate can present unique challenges. This technical support guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common issues encountered during silica gel chromatography for this specific molecule. Our approach is rooted in explaining the 'why' behind each step, ensuring you can adapt these principles to your specific experimental context.

Understanding the Analyte: Methyl 5-bromo-4-fluoro-2-methylbenzoate

Before troubleshooting, it's crucial to understand the chemical nature of your target compound.

  • Structure: An aromatic ester with halogen substituents (bromo and fluoro) and a methyl group.

  • Polarity: The ester group and fluorine atom contribute some polarity, while the aromatic ring and methyl/bromo groups are more nonpolar. This places it in the moderately polar range, making it well-suited for normal-phase silica gel chromatography. A patent for a synthesis involving this compound mentions purification using a mobile phase of 0% - 5% ethyl acetate in petroleum ether, confirming its relatively low polarity[1].

  • Potential Issues:

    • Acid Sensitivity: While esters are generally stable, the acidic nature of standard silica gel can sometimes cause issues for sensitive molecules, potentially leading to degradation[2][3].

    • Close-Eluting Impurities: Structurally similar impurities, such as constitutional isomers or starting materials, may have very similar polarities, making separation challenging[4].

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Q1: My compound isn't moving off the baseline on the TLC plate (Rf ≈ 0), even with ethyl acetate/hexane mixtures. What should I do?

This indicates your mobile phase is not polar enough to displace the compound from the silica gel. The strong interaction between your compound and the stationary phase needs to be overcome.

Root Cause Analysis: The polar ester group is likely interacting strongly with the acidic silanol groups (Si-OH) on the silica surface[5][6]. The mobile phase must be sufficiently polar to compete for these interaction sites and move the compound up the plate[7].

Solutions:

  • Increase Eluent Polarity Systematically:

    • Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mixture. Try 20%, 30%, and 50% ethyl acetate in hexanes.

    • If ethyl acetate/hexanes is insufficient, switch to a more polar solvent system. Dichloromethane (DCM) is a good intermediate-polarity solvent. Try using DCM as the primary solvent, with increasing amounts of ethyl acetate or a small percentage of methanol (e.g., 1-2% MeOH in DCM)[8].

  • Check for Insolubility: Ensure your compound is actually soluble in the mobile phase. If it precipitates at the origin, it won't move.

Q2: My compound runs at the solvent front on the TLC plate (Rf ≈ 1). How can I achieve good separation?

This is the opposite problem: your mobile phase is too polar. Your compound is spending too much time in the mobile phase and not interacting enough with the silica gel for separation to occur.

Root Cause Analysis: The eluent is so strong that it displaces all compounds from the silica gel almost immediately, causing them to travel with the solvent front[7].

Solutions:

  • Decrease Eluent Polarity:

    • Significantly reduce the concentration of the polar solvent. Based on literature, a good starting point for this compound is a very low percentage of ethyl acetate in a nonpolar solvent like petroleum ether or hexanes (e.g., 2-5%)[1].

    • Start with 100% hexanes or toluene and gradually add small increments of ethyl acetate or diethyl ether until you achieve the desired Rf.

Q3: I'm observing significant peak tailing on my TLC plate and in my column fractions. What's causing this and how can I fix it?

Peak tailing, where a spot or peak appears elongated, is a common problem that reduces resolution and purity.

Root Cause Analysis: Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with the acidic silanol groups on silica gel[5][6][9]. A fraction of your compound molecules gets "stuck" and elutes more slowly, creating a tail. Other causes include column overload or poor packing[6][9].

Solutions:

  • Mobile Phase Modification:

    • Add a small amount of a slightly acidic modifier, like a single drop of acetic acid, to the mobile phase. This can protonate any basic impurities and sharpen peaks. However, be cautious as it can also affect acid-sensitive compounds.

  • Optimize Sample Load:

    • Injecting too much sample can saturate the stationary phase, leading to tailing[6][9]. If you observe tailing, try diluting your sample and injecting a smaller volume.

  • Ensure Proper Column Packing:

    • Air bubbles or channels in the silica bed create non-uniform flow paths, which can cause tailing[6]. Ensure your column is packed evenly using a slurry method[10][11].

Q4: My purified fractions show a new spot on the TLC that wasn't present in the crude starting material. What is happening?

This strongly suggests that your compound is decomposing on the silica gel.

Root Cause Analysis: The acidic surface of silica gel can catalyze degradation, hydrolysis, or isomerization of sensitive compounds[2][3]. The prolonged contact time during column chromatography provides ample opportunity for this to occur.

Solutions:

  • Confirm Instability with 2D TLC: Run a two-dimensional TLC to verify decomposition. If the spot is not on the diagonal, the compound is unstable on silica[3][12].

  • Neutralize the Silica Gel:

    • Pre-treat the silica by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (TEA), typically 0.5-1% in your starting eluent[13]. Then, flush with the pure starting eluent before loading your sample. This neutralizes the acidic silanol sites.

  • Switch the Stationary Phase: If the compound is highly sensitive, consider using a more inert stationary phase like neutral alumina or Florisil[3].

  • Minimize Contact Time: Use flash chromatography with applied pressure to speed up the elution, reducing the time the compound spends on the column[8].

Q5: I have very poor separation between my product and a close-running impurity. How can I improve the resolution?

Achieving separation between compounds with similar Rf values is a common challenge.

Root Cause Analysis: The chosen solvent system does not have sufficient selectivity to differentiate between the two compounds. This means the balance of interactions (adsorption/desorption) with the silica gel is too similar for both molecules.

Solutions:

  • Optimize the Mobile Phase:

    • Isocratic Fine-Tuning: Find a solvent system that places your product at an Rf of ~0.3, as this is often the optimal range for separation[8][10].

    • Change Solvent Selectivity: Instead of just changing polarity, change the nature of the solvents. Solvents are classified into different selectivity groups[14]. If you are using a hexane/ethyl acetate system, try switching to a hexane/DCM or a toluene/acetone system to exploit different types of intermolecular interactions[15].

  • Use a Gradient Elution: Start with a low-polarity mobile phase to allow the non-polar impurities to elute. Then, gradually and slowly increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities behind[10][16]. This often provides sharper peaks and better resolution.

  • Improve Column Parameters:

    • Increase Column Length/Decrease Diameter: A longer, narrower column increases the number of theoretical plates, enhancing separation.

    • Use Finer Silica Gel: Smaller silica particles (higher mesh size) provide more surface area and better resolution, though this will require higher pressure to maintain a good flow rate[17][18].

Q6: My final yield is very low, even though the TLC of the crude material showed a strong product spot. Where did my compound go?

A low recovery can be due to irreversible adsorption onto the column or decomposition.

Root Cause Analysis: If your compound is particularly polar or has functional groups that can strongly chelate or bind to the silica, it might not elute from the column at all with the chosen solvent system[2]. Alternatively, as discussed in Q4, it may have decomposed during the purification process[3].

Solutions:

  • Perform a "Column Flush": After you have finished collecting your product fractions, flush the column with a very polar solvent, such as 100% ethyl acetate followed by 10% methanol in DCM. Collect this flush and analyze it by TLC. If you see your product, it means your elution solvent was not strong enough.

  • Address Decomposition: If decomposition is suspected, refer to the solutions in Q4 (neutralize silica, change stationary phase).

  • Consider Dry Loading: If the compound was loaded in a solvent that was too strong, it can cause band broadening and lead to a diffuse elution profile that is hard to collect effectively, resulting in apparent low yield. Dry loading can mitigate this issue[19][20].

Frequently Asked Questions (FAQs)

  • What is a good starting solvent system for Methyl 5-bromo-4-fluoro-2-methylbenzoate? Based on its structure and available literature, start with a low-polarity mixture. A good starting point would be 5% Ethyl Acetate in Hexanes (or Petroleum Ether) . Develop your TLC from there[1].

  • What is the ideal Rf value I should aim for on my analytical TLC before running a column? For optimal separation, aim for an Rf value between 0.25 and 0.35 for your target compound[8][10]. This ensures the compound interacts sufficiently with the silica gel without requiring excessively large volumes of solvent for elution.

  • How much silica gel should I use? A general rule of thumb is a silica-to-crude-sample weight ratio of 30:1 to 100:1 . Use a lower ratio (e.g., 30:1) for easy separations (large ΔRf) and a higher ratio (e.g., 100:1) for difficult separations (small ΔRf)[10].

  • Which sample loading technique is better: wet or dry loading? This depends on your sample's solubility.

    • Wet Loading is simpler and faster. It is suitable if your compound is readily soluble in a small amount of your starting (or a slightly more polar) mobile phase[10][11].

    • Dry Loading is preferred when your compound has poor solubility in the starting eluent or if you need to use a strong solvent to dissolve it initially[19][20]. Dissolving the sample in a strong solvent and loading it directly can ruin the separation. Dry loading prevents this by pre-adsorbing the compound onto a small amount of silica[10][12].

Data & Protocols

Table 1: Mobile Phase Selection Guide
Solvent System (Hexane Base)PolarityExpected Effect on RfBest For
100% HexaneVery LowRf ≈ 0Eluting very non-polar impurities.
2-10% Ethyl AcetateLowRf = 0.1 - 0.4Optimal starting range for this compound.
10-30% Ethyl AcetateMediumRf = 0.4 - 0.7Eluting the compound if it's less retained.
5-20% DichloromethaneLow-MediumRf = 0.2 - 0.5Alternative selectivity to Ethyl Acetate.
1-5% Methanol in DCMHighRf > 0.6Flushing the column for highly retained compounds.
Visual Workflows

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC (Aim for Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Sample_Prep 3. Prepare Sample (Wet or Dry Load) Pack->Sample_Prep Load 4. Load Sample Sample_Prep->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Troubleshooting_Tree cluster_Rf Rf Issue cluster_Shape Peak Shape Issue cluster_Yield Yield/Purity Issue Start Problem with Separation? Rf_High Rf too High (≈ 1.0) Start->Rf_High Rf_Low Rf too Low (≈ 0.0) Start->Rf_Low Tailing Peak Tailing Start->Tailing Poor_Res Poor Resolution Start->Poor_Res Decomp Decomposition Start->Decomp Low_Yield Low Yield Start->Low_Yield Sol_Rf_High Decrease Eluent Polarity Rf_High->Sol_Rf_High Sol_Rf_Low Increase Eluent Polarity Rf_Low->Sol_Rf_Low Sol_Tailing Optimize Load Add Modifier Tailing->Sol_Tailing Sol_Poor_Res Use Gradient Change Solvents Poor_Res->Sol_Poor_Res Sol_Decomp Neutralize Silica Use Alumina Decomp->Sol_Decomp Sol_Low_Yield Flush Column Check for Decomp. Low_Yield->Sol_Low_Yield

Sources

Optimization

Optimizing reaction conditions for "Methyl 5-bromo-4-fluoro-2-methylbenzoate" synthesis

Technical Support Center: Synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate Welcome to the technical support guide for the synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7)[1].

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7)[1]. This valuable intermediate is a key building block in the development of various pharmaceutical and agrochemical compounds. This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights, a robust experimental protocol, and comprehensive troubleshooting advice. Our focus will be on the most reliable and common synthetic route: the Sandmeyer reaction.

Section 1: Synthesis Overview and Mechanism

The targeted substitution pattern of Methyl 5-bromo-4-fluoro-2-methylbenzoate makes direct bromination of the corresponding benzoate ester challenging due to potential regioselectivity issues. Therefore, a more controlled and widely adopted approach is the Sandmeyer reaction. This classic transformation allows for the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate, providing excellent regiochemical control.[2][3]

The overall strategy involves two key steps:

  • Diazotization: The starting material, an appropriate amino-substituted benzoate ester, is treated with a nitrite source (commonly sodium nitrite) in a strong acid (hydrobromic acid in this case) at low temperatures to form a thermally sensitive aryl diazonium salt.

  • Sandmeyer Reaction (Halogenation): The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide atom, releasing nitrogen gas.[2]

Reaction Pathway Diagram

reaction_pathway start Methyl 2-amino-4-fluoro-5-methylbenzoate mid1 start->mid1 diazonium Aryl Diazonium Bromide Salt (Intermediate) mid2 diazonium->mid2 product Methyl 5-bromo-4-fluoro-2-methylbenzoate mid1->diazonium 1. NaNO₂, 48% HBr 2. 0-5 °C mid2->product Cu(I)Br 0 °C to RT

Caption: General workflow for the Sandmeyer synthesis.

Section 2: Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Sandmeyer reactions.[4] It is crucial to perform this reaction in a well-ventilated fume hood, as toxic gases may be evolved.

Starting Material: Methyl 2-amino-4-fluoro-5-methylbenzoate

Key Reaction Parameters
ReagentMolar Eq.Concentration / SolventTemperature (°C)Time
Starting Amine1.048% Hydrobromic Acid0 - 530 min
Sodium Nitrite1.0 - 1.1Aqueous Solution0 - 530 min
Copper(I) Bromide1.0 - 1.2Added as solid0 to Room Temp1 - 2 h
Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the starting material, Methyl 2-amino-4-fluoro-5-methylbenzoate (1.0 eq), in 48% hydrobromic acid. Cool the resulting suspension to 0°C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.05 eq) in deionized water. Add this solution dropwise to the stirred suspension from the dropping funnel, ensuring the internal temperature is maintained strictly between 0°C and 5°C. The addition should take approximately 30 minutes. After the addition is complete, continue stirring the mixture at this temperature for an additional 30 minutes. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).

  • Sandmeyer Reaction: To the freshly prepared diazonium salt solution, add copper(I) bromide (1.1 eq) portion-wise at 0°C. Vigorous evolution of nitrogen gas should be observed. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 1-2 hours until gas evolution ceases.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10:1 hexanes:ethyl acetate).[4][5] The final product, Methyl 5-bromo-4-fluoro-2-methylbenzoate, is typically isolated as a colorless oil or a low-melting solid.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Low or No Yield q1 Check Diazotization Step | Was Temp < 5°C? | Was NaNO₂ fresh? start->q1 a1_yes Possible Diazonium Decomposition. Maintain strict temperature control. q1:f1->a1_yes No a1_no Old NaNO₂ may have degraded. Use a fresh, dry batch. q1:f2->a1_no No q2 Check Sandmeyer Step | Was Cu(I)Br added? | Did N₂ gas evolve? q1->q2 Yes a2_yes Catalyst may be inactive (oxidized to Cu(II)). Use fresh or purified Cu(I)Br. q2:f2->a2_yes No a2_no Diazotization likely failed. Re-evaluate the first step. q2:f1->a2_no No impurity Significant Impurities (e.g., Phenolic byproduct) q3 Was the reaction mixture allowed to warm up prematurely? impurity->q3 a3_yes Hydrolysis of diazonium salt forms phenols. Ensure cooling is efficient throughout diazotization and CuBr addition. q3->a3_yes Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

(Q1) My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield in a Sandmeyer reaction typically points to one of three areas:

  • Inefficient Diazotization: This is the most critical step. The temperature must be kept below 5°C. If the temperature rises, the highly reactive diazonium salt will decompose or react with water to form a phenolic byproduct, consuming your starting material. Also, ensure your sodium nitrite is fresh and has been stored in a desiccator, as it is hygroscopic and can degrade over time.

  • Inactive Catalyst: The active catalyst is Copper(I) bromide. If it has been exposed to air for extended periods, it can oxidize to the inactive Copper(II) form, which is often greenish in color. Fresh, off-white or light gray Cu(I)Br should be used for optimal results.

  • Premature Decomposition: The diazonium salt is unstable. It is crucial to proceed to the Sandmeyer step immediately after the diazotization is complete. Any delay can lead to degradation of the intermediate.

(Q2) I've noticed a significant byproduct that appears to be a phenol by NMR/LC-MS. How can this be avoided?

A2: The formation of a phenolic byproduct is a classic side reaction caused by the hydrolysis of the aryl diazonium salt. This occurs when the diazonium group is displaced by water instead of the bromide ion. To minimize this, you must maintain a low temperature (0-5 °C) throughout the diazotization and the initial addition of the CuBr catalyst.[3] Ensuring a high concentration of bromide ions (by using 48% HBr, for example) also helps favor the desired substitution over hydrolysis.

(Q3) The reaction did not produce any nitrogen gas upon addition of Copper(I) Bromide. What went wrong?

A3: The lack of nitrogen evolution is a definitive sign that the aryl diazonium salt was not formed in the first step. The issue lies entirely within the diazotization process. Re-examine the following:

  • Reagent Quality: Was the starting amine pure? Was the sodium nitrite fresh?

  • Acid Concentration: Was the hydrobromic acid of the correct concentration? The reaction requires a strong acidic medium.

  • Temperature Control: While high temperatures are problematic, extremely low temperatures (e.g., < -10°C) can sometimes slow the diazotization reaction excessively. Ensure you are within the optimal 0-5°C range.

(Q4) My final product is difficult to purify, showing multiple spots on TLC that are close together. What can I do?

A4: Purification challenges often arise from side reactions. If you have phenolic byproducts, a dilute NaOH wash during the workup can help remove them by converting them to their water-soluble sodium salts. For column chromatography, consider using a shallower solvent gradient to improve separation. If isomers are present (e.g., from impurities in the starting material), a high-performance flash chromatography system or even preparative HPLC may be necessary.

Section 4: Frequently Asked Questions (FAQs)

(Q1) What are the most critical safety precautions for this reaction?

A1: The primary safety concern is the aryl diazonium salt intermediate. While generally stable in a cold aqueous solution, they can be explosive if isolated as a solid. Never attempt to isolate the diazonium salt. Always use it in solution immediately after its formation. Additionally, 48% HBr is highly corrosive, and organic solvents are flammable. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

(Q2) How can I best monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Prepare a TLC plate by spotting your starting amine, a co-spot (starting material and reaction mixture), and the reaction mixture. Develop the plate in a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates the completion of the reaction. The product will have a different Rf value.

(Q3) Can I use a different copper source, like CuBr₂?

A3: No, Copper(II) bromide (CuBr₂) is not an effective catalyst for the Sandmeyer reaction. The mechanism requires the Cu(I) oxidation state to facilitate the single-electron transfer process that leads to the substitution. Using Cu(II) will result in little to no product formation.

(Q4) What are the key considerations for scaling up this reaction from milligram to gram or kilogram scale?

A4: When scaling up, the primary challenges are:

  • Heat Management: The diazotization step is exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation more difficult. A jacketed reactor with a powerful cooling system is essential to maintain the critical 0-5°C range.

  • Reagent Addition Rate: The dropwise addition of sodium nitrite must be carefully controlled to prevent a rapid temperature increase and localized "hot spots."

  • Gas Evolution: The Sandmeyer step releases a large volume of nitrogen gas. The reactor must have adequate headspace and be properly vented to avoid a dangerous pressure buildup.

  • Agitation: Efficient stirring is crucial to ensure homogeneity and effective heat transfer. A mechanical stirrer is necessary for larger scales.

References

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reactions of Methyl 5-bromo-4-fluoro-2-methylbenzoate

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing Methyl 5-bromo-4-fluoro-2-methylbenzoate in their synthetic workflows. This resource is design...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing Methyl 5-bromo-4-fluoro-2-methylbenzoate in their synthetic workflows. This resource is designed to provide in-depth, field-proven insights into the common challenges and side products encountered during reactions with this versatile building block. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate these issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section addresses specific, frequently observed side products in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine and its replacement with hydrogen. What is this, and how can I prevent it?

Answer:

This common byproduct is Methyl 4-fluoro-2-methylbenzoate , resulting from a hydrodebromination (or dehalogenation) reaction. This is particularly prevalent in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Causality and Mechanism:

Hydrodebromination occurs when the aryl halide substrate is reduced, replacing the bromine atom with a hydrogen atom. The mechanism can be complex and dependent on the specific reaction conditions, but often involves:

  • Water as a Hydrogen Source: Trace amounts of water in the reaction mixture can serve as a proton source.[1][2]

  • β-Hydride Elimination: In some catalytic cycles, particularly in Buchwald-Hartwig amination, an intermediate palladium-amide complex can undergo β-hydride elimination, leading to the formation of an imine and a palladium-hydride species, which can then reduce the aryl halide.[3]

  • Direct Reduction: The palladium catalyst, in the presence of a phosphine ligand and a hydrogen source (like water), can directly facilitate the reduction of the C-Br bond.[1][2]

Mitigation Strategies:

StrategyRationale
Ensure Anhydrous Conditions Dry solvents and reagents rigorously to minimize water, a primary hydrogen source.
Optimize Ligand Choice Bulky, electron-rich phosphine ligands can favor reductive elimination of the desired product over side reactions.
Use a Pre-catalyst Using a well-defined palladium pre-catalyst can lead to a more controlled and efficient catalytic cycle, reducing the likelihood of side reactions.
Control Reaction Temperature Lowering the reaction temperature can sometimes disfavor the hydrodebromination pathway.

Experimental Workflow: Minimizing Hydrodebromination in a Buchwald-Hartwig Amination

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis P1 Dry solvent (e.g., toluene) over molecular sieves P2 Degas solvent and reaction vessel with an inert gas (N2 or Ar) P3 Use freshly opened or purified amine and base R1 Charge vessel with Methyl 5-bromo-4-fluoro-2-methylbenzoate, amine, and base under inert atmosphere R2 Add pre-catalyst (e.g., XPhos Pd G3) and anhydrous solvent R3 Maintain a slight positive pressure of inert gas R4 Run reaction at the lowest effective temperature W1 Quench reaction and perform extraction R4->W1 Reaction Complete W2 Analyze crude mixture by LC-MS or GC-MS to quantify hydrodebromination product W3 Adjust conditions if hydrodebromination is >5% G cluster_desired Desired Cross-Coupling cluster_side Homocoupling Side Reaction A Aryl-Br + Pd(0) B Aryl-Pd(II)-Br A->B Oxidative Addition C Aryl-Pd(II)-Aryl' + Boronic Acid B->C Transmetalation D Aryl-Aryl' C->D Reductive Elimination D->A Regenerates Pd(0) X Pd(0) + O2 Y Pd(II) X->Y Oxidation Z Aryl'-Aryl' + 2x Boronic Acid Y->Z Homocoupling Z->X Reduces to Pd(0)

References

Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7), a key intermediate in various research and development applications.[1] This document provides...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7), a key intermediate in various research and development applications.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during its synthesis, ensuring a successful and efficient experimental outcome.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common strategies for synthesizing Methyl 5-bromo-4-fluoro-2-methylbenzoate?

A1: There are two primary and reliable synthetic routes for this compound. The choice between them often depends on the availability of starting materials and the specific capabilities of your lab.

  • Route A: Fischer Esterification: This route starts with 5-bromo-4-fluoro-2-methylbenzoic acid and esterifies it using methanol, typically under acidic catalysis. It is a classic and straightforward method if the carboxylic acid precursor is readily available.[2][3]

  • Route B: Electrophilic Aromatic Bromination: This approach begins with Methyl 4-fluoro-2-methylbenzoate and introduces the bromine atom via an electrophilic substitution reaction. The key challenge in this route is ensuring high regioselectivity for the desired C-5 bromo isomer.

Q2: How can I definitively confirm the identity and purity of the final product?

A2: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the aromatic protons, the methyl ester protons (-OCH₃), and the aromatic methyl protons (-CH₃). The coupling patterns of the aromatic protons are critical for confirming the substitution pattern. For the target compound, you would expect two doublets in the aromatic region.[4]

    • ¹⁹F NMR will show a singlet, confirming the presence of the fluorine atom.

    • ¹³C NMR will provide the number of unique carbon environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (247.06 g/mol ).[1] The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a clear indicator of successful bromination.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent for assessing purity by identifying the number of components in the sample. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Q3: What are the critical safety precautions I must take during this synthesis?

A3: Safety is paramount. Both synthetic routes involve hazardous materials that require careful handling in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Corrosive Acids: Strong acids like sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂) are highly corrosive and dehydrating agents. Handle them with extreme care.

  • Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. Dispense and handle these reagents with caution.

  • Solvents: Many organic solvents used are flammable. Ensure there are no ignition sources nearby.

  • Pressure: Reactions in sealed vessels, especially under microwave conditions, can build up significant pressure.[5] Always use appropriate equipment designed for such conditions.

Troubleshooting Route A: Fischer Esterification of 5-bromo-4-fluoro-2-methylbenzoic acid

This route is an equilibrium-controlled reaction. Success hinges on pushing the equilibrium towards the product side.

`dot digraph "Esterification Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Route A: Esterification Workflow", rankdir="LR"]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ` Caption: Workflow for Route A: Fischer Esterification.

Q4: My esterification reaction has a low yield. What are the likely causes and solutions?

A4: Low yield in Fischer esterification is a classic problem, typically related to the reaction equilibrium or reagent quality.

Possible Cause Explanation & Troubleshooting Steps
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction.[6] The presence of water, a byproduct, can shift the equilibrium back to the starting materials. Solutions:Use Excess Methanol: Employing methanol as the solvent ensures a large excess, driving the reaction forward. • Remove Water: Use a Dean-Stark apparatus if using a solvent like toluene. Ensure all glassware is oven-dried and reagents are anhydrous.
Inactive Catalyst The acid catalyst (e.g., concentrated H₂SO₄) can be compromised by absorbing atmospheric moisture. Solution: Use a fresh, unopened bottle of the acid catalyst. Alternatively, reagents like thionyl chloride (SOCl₂) can be used, which react with the carboxylic acid to form a more reactive acyl chloride intermediate and produce gaseous byproducts (SO₂ and HCl), driving the reaction to completion.[2]
Insufficient Reaction Time/Temp The reaction may not have reached equilibrium. Solution: Monitor the reaction progress using TLC by observing the disappearance of the starting carboxylic acid spot. Extend the reflux time if necessary.

Q5: I'm having trouble removing the unreacted starting acid from my final product. What is the best purification strategy?

A5: The unreacted carboxylic acid is the most common impurity. Its acidic nature makes it relatively easy to remove.

  • Aqueous Basic Wash: During the work-up, after diluting the reaction mixture with an organic solvent (like ethyl acetate), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral ester product will remain in the organic layer.

  • Column Chromatography: If the basic wash is insufficient, silica gel column chromatography is highly effective. The ester is significantly less polar than the carboxylic acid. A non-polar eluent system, such as hexanes/ethyl acetate, will elute the desired ester first, leaving the polar acid adsorbed to the silica.[4][7]

Troubleshooting Route B: Electrophilic Bromination of Methyl 4-fluoro-2-methylbenzoate

This route's success depends on controlling the regioselectivity of the bromination. The substituents on the ring (-F, -CH₃, -COOCH₃) all cooperatively direct the incoming electrophile (Br⁺) to the C-5 position, making this a viable route.

`dot digraph "Bromination Troubleshooting" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Route B: Bromination Troubleshooting Logic"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ` Caption: Troubleshooting logic for Route B: Electrophilic Bromination.

Q6: My bromination reaction is producing a mixture of isomers. How can I improve selectivity for the 5-bromo product?

A6: While the directing groups favor the C-5 position, suboptimal conditions can lead to the formation of other isomers.

  • Temperature Control: Electrophilic aromatic substitution reactions are sensitive to temperature.[8] Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) often enhances selectivity by favoring the thermodynamically more stable product and minimizing side reactions.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst (like H₂SO₄) is often a milder and more selective choice than using elemental bromine (Br₂).[2] The slow in-situ generation of the electrophile can lead to cleaner reactions.

  • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, which helps suppress the formation of undesired isomers and potential di-brominated byproducts.

Q7: The reaction is sluggish and my starting material is not being consumed. What should I check?

A7: A stalled bromination reaction points to an issue with the reagents or conditions.

  • Reagent Activity: NBS can decompose over time. Use a fresh bottle of NBS for best results. If using an acid catalyst, ensure it is not hydrated.

  • Solvent Choice: The reaction is often performed in a strong acid like concentrated H₂SO₄ or an inert solvent like dichloromethane. Ensure the solvent is appropriate and anhydrous.

  • Activation: The benzene ring must be sufficiently activated. While the methyl and fluoro groups are activators, the ester is a deactivator. If the conditions are too mild, the reaction may not proceed. A slight increase in temperature or a stronger catalytic system might be necessary, but this must be balanced against the risk of reduced selectivity.

Experimental Protocols

Protocol A: Esterification of 5-bromo-4-fluoro-2-methylbenzoic acid
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-4-fluoro-2-methylbenzoic acid (1.0 eq).

  • Add anhydrous methanol (approx. 10-20 mL per gram of acid).

  • Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Once complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Methyl 5-bromo-4-fluoro-2-methylbenzoate as a pure solid or oil.

Protocol B: Bromination of Methyl 4-fluoro-2-methylbenzoate
  • To a round-bottom flask, add Methyl 4-fluoro-2-methylbenzoate (1.0 eq).

  • Cool the flask in an ice bath to 0 °C and slowly add concentrated sulfuric acid.

  • In small portions, add N-Bromosuccinimide (NBS) (1.05 eq) to the cold, stirring mixture, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.[2]

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with water, saturated aqueous sodium thiosulfate (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the final product.

References

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]

  • PrepChem.com. (2023). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • Google Patents. (2018). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Ripin, D. H. B., et al. (2007). Process for preparing substituted benzoic acids. Google Patents.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Identification of Impurities in Commercial "Methyl 5-bromo-4-fluoro-2-methylbenzoate"

Welcome to the technical support center for "Methyl 5-bromo-4-fluoro-2-methylbenzoate" (MFMB). This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 5-bromo-4-fluoro-2-methylbenzoate" (MFMB). This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in commercial batches of this critical chemical intermediate. Adhering to stringent purity requirements is paramount for the safety and efficacy of downstream applications, particularly in pharmaceutical synthesis. This document provides a structured approach to impurity identification, drawing from established analytical methodologies and an understanding of the synthetic pathways involved.

Understanding the Regulatory Landscape

Before delving into specific technical issues, it is crucial to understand the regulatory framework governing impurities in drug substances. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), provide thresholds for reporting, identifying, and qualifying impurities.[1][2][3][4] These thresholds are based on the maximum daily dose of the final drug product and dictate the level of scrutiny required for any given impurity.

Threshold Typical Value (for maximum daily dose ≤ 2 g/day ) Action Required
Reporting Threshold≥ 0.05%Report the impurity in regulatory submissions.
Identification Threshold≥ 0.10%The structure of the impurity must be determined.
Qualification Threshold≥ 0.15%The biological safety of the impurity must be assessed.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the analysis of commercial MFMB.

Q1: I am seeing an unexpected peak in my HPLC analysis of a new batch of MFMB. How do I begin to identify it?

A1: An unexpected peak can originate from several sources. A systematic approach is necessary for efficient identification. The following flowchart outlines a recommended workflow.

impurity_identification_workflow start Unexpected Peak Observed in HPLC check_blank Analyze Blank (Solvent) Injection start->check_blank is_blank_peak Peak Present in Blank? check_blank->is_blank_peak system_contamination System Contamination (e.g., mobile phase, vial) is_blank_peak->system_contamination Yes lcms_analysis Perform LC-MS Analysis is_blank_peak->lcms_analysis No get_mw Determine Molecular Weight (MW) lcms_analysis->get_mw compare_mw Compare MW to Potential Impurities get_mw->compare_mw potential_impurities Potential Impurities: - Starting Materials - Intermediates - Isomers - By-products - Degradants compare_mw->potential_impurities mw_match MW Match Found? compare_mw->mw_match no_match No Obvious Match mw_match->no_match No confirm_structure Confirm Structure with Authentic Standard (if available) mw_match->confirm_structure Yes forced_degradation Perform Forced Degradation Studies no_match->forced_degradation structural_elucidation Full Structural Elucidation (NMR, HRMS) forced_degradation->structural_elucidation structural_elucidation->confirm_structure

Caption: Workflow for initial investigation of an unknown peak.

Begin by performing a blank injection (your sample solvent) to rule out system contamination. If the peak is genuine, the next step is to obtain its molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This information is invaluable for proposing potential structures.

Q2: What are the most likely process-related impurities in commercial MFMB?

A2: Understanding the synthetic route is key to predicting process-related impurities. A plausible synthesis of MFMB involves the following key transformations, each with its own set of potential impurities:

  • Friedel-Crafts Acylation: Reaction of m-fluorotoluene with a haloacetyl chloride (e.g., trichloroacetyl chloride) to form a ketone intermediate.

  • Hydrolysis & Acidification: Conversion of the ketone to the carboxylic acid, 4-fluoro-2-methylbenzoic acid. This step can also produce the isomeric 2-fluoro-4-methylbenzoic acid.[1]

  • Bromination: Electrophilic aromatic substitution on 4-fluoro-2-methylbenzoic acid to introduce the bromine atom.

  • Esterification: Conversion of the brominated carboxylic acid to the final methyl ester.

Based on this pathway, the following impurities are likely:

  • Unreacted Starting Materials: 4-fluoro-2-methylbenzoic acid.

  • Isomeric Impurities:

    • Positional Isomers of Bromination: The directing effects of the substituents on the 4-fluoro-2-methylbenzoic acid ring can lead to the formation of other bromo-isomers. The primary directing groups are the activating methyl group (ortho, para-directing) and the deactivating but ortho, para-directing fluorine atom, and the deactivating, meta-directing carboxylic acid group.

    • Isomers from Starting Material: 2-fluoro-4-methylbenzoic acid from the initial acylation step can be carried through the synthesis, leading to the formation of isomeric brominated methyl esters.

  • Over-brominated Products: Di-brominated species may form if the reaction conditions for bromination are not carefully controlled.

  • Side-chain Bromination Products: Under radical conditions (e.g., initiated by light), bromination can occur on the methyl group.[2][6]

impurity_sources cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources SM m-Fluorotoluene INT1 4-Fluoro-2-methylbenzoic Acid SM->INT1 Acylation, Hydrolysis INT2 5-Bromo-4-fluoro-2-methylbenzoic Acid INT1->INT2 Bromination Imp_SM Unreacted INT1 INT1->Imp_SM Incomplete Reaction PRODUCT Methyl 5-bromo-4-fluoro-2-methylbenzoate INT2->PRODUCT Esterification Imp_Iso Positional Isomers (e.g., 3-bromo, 6-bromo) INT2->Imp_Iso Non-selective Bromination Imp_Side Side-chain Bromination PRODUCT->Imp_Side Radical Reaction Imp_Deg Degradation Products (Hydrolysis to Acid) PRODUCT->Imp_Deg Storage/Handling

Caption: Sources of potential impurities in the synthesis of MFMB.

Q3: My primary impurity has the same molecular weight as the final product. What could it be?

A3: An impurity with the same molecular weight is almost certainly a positional isomer. Given the structure of the precursor, 4-fluoro-2-methylbenzoic acid, bromination can occur at other positions on the aromatic ring. The most likely isomers are:

  • Methyl 3-bromo-4-fluoro-2-methylbenzoate

  • Methyl 6-bromo-4-fluoro-2-methylbenzoate

Separating and identifying these isomers requires chromatographic and spectroscopic techniques with high resolving power. Phenyl-based HPLC columns (e.g., Phenyl-Hexyl) can offer different selectivity for aromatic positional isomers compared to standard C18 columns due to π-π interactions.[7]

Q4: How can I identify residual solvents in my sample?

A4: Residual solvents are volatile organic impurities that are remnants from the manufacturing process.[8][9] They are best identified and quantified using Gas Chromatography (GC) with a headspace autosampler. The ICH Q3C guideline classifies common solvents based on their toxicity and provides permissible daily exposure limits.[4] Common solvents that could be present from the synthesis of MFMB include methanol (from esterification), and potentially solvents used for extraction or recrystallization such as ethyl acetate, heptane, or toluene.

Experimental Protocols for Impurity Identification

Protocol 1: HPLC-UV/MS Method for Separation of Isomers and Process-Related Impurities

This method provides a starting point for the separation of MFMB from its potential isomers and related substances. Optimization may be required based on the specific impurity profile of your sample.

  • Instrumentation: HPLC with UV detector and in-line Mass Spectrometer (or UPLC-MS for higher resolution).

  • Column: Phenyl-Hexyl phase, 2.7 µm, 4.6 x 150 mm (A C18 column can be used as an alternative, but may provide less resolution for positional isomers).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of approximately 0.5 mg/mL.

Protocol 2: GC-MS Method for Identification of Volatile Impurities and Residual Solvents

This method is suitable for identifying volatile organic impurities, including residual solvents.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer and Headspace Autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-450

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Protocol 3: NMR Spectroscopy for Structural Elucidation

For definitive structural confirmation of unknown impurities, particularly isomers, NMR spectroscopy is essential.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. The chemical shifts and coupling constants of the aromatic protons are highly diagnostic for determining the substitution pattern.

    • ¹³C NMR & DEPT: Identifies the number of unique carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for unambiguous assignment of the structure.

Expected ¹H NMR Data for MFMB (in CDCl₃):

  • δ 8.17 (d, J=7.1 Hz, 1H)

  • δ 7.02 (d, J=9.3 Hz, 1H)

  • δ 3.90 (s, 3H)

  • δ 2.58 (s, 3H)[10]

The distinct coupling constants and chemical shifts of the aromatic protons are key to distinguishing it from its isomers.

Protocol 4: Forced Degradation Studies

To proactively identify potential degradation products, forced degradation studies should be performed.[11] This involves subjecting a sample of MFMB to a variety of stress conditions.

  • Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples by the developed HPLC method (Protocol 1) to identify and quantify any degradation products. The primary expected degradation product is 5-bromo-4-fluoro-2-methylbenzoic acid from the hydrolysis of the ester.

Conclusion

A thorough understanding of the synthetic pathway of "Methyl 5-bromo-4-fluoro-2-methylbenzoate" combined with a systematic analytical approach is essential for the accurate identification and control of impurities. This guide provides a framework for troubleshooting common issues and detailed protocols to aid in the characterization of unknown peaks. By employing these strategies, researchers and drug development professionals can ensure the quality and purity of this important intermediate, leading to safer and more effective final products.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, June). Q3A(R) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof.
  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Quora. (2020, September 22). What is the reaction between bromine and toluene? Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • SlideServe. (2010, December 29). Electrophilic Aromatic Substitution (Bromination of Toluene). Retrieved from [Link]

  • Google Patents. (n.d.). EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain.
  • Journal of Organic Chemistry. (n.d.). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Residual solvent analysis in pharmaceuticals. Retrieved from [Link]

  • Editorial. (n.d.). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]

  • USP-NF. (n.d.). (467) RESIDUAL SOLVENTS. Retrieved from [Link]

  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Thermal Decomposition of Methyl 5-bromo-4-fluoro-2-methylbenzoate

Abstract: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4-fluoro-2-methylbenzoate. It provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4-fluoro-2-methylbenzoate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the anticipated decomposition products of this compound under fire or high-temperature conditions. The guide is founded on established principles of thermal decomposition for halogenated aromatic compounds and aims to equip users with the necessary knowledge to predict potential byproducts, design appropriate analytical experiments, and ensure laboratory safety.

Introduction: Understanding the Challenge

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a halogenated aromatic ester, a class of compounds known for its complex thermal decomposition pathways. The presence of both bromine and fluorine on the aromatic ring, in addition to the methyl and ester functional groups, suggests that a diverse and potentially hazardous array of byproducts can be generated under fire conditions. This guide provides a predictive framework and practical advice for investigating these decomposition products.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products we should expect from Methyl 5-bromo-4-fluoro-2-methylbenzoate in a fire?

A1: Under fire conditions, which involve high temperatures and varying oxygen levels, you should anticipate a complex mixture of products. Based on the compound's structure, the primary decomposition products can be categorized as follows:

  • Inorganic Acid Gases: The most predictable and often most abundant hazardous products are hydrogen bromide (HBr) and hydrogen fluoride (HF), formed from the abstraction of hydrogen atoms and the respective halogen atoms from the molecule.[1][2]

  • Carbon Oxides: Depending on the efficiency of combustion, you will observe carbon dioxide (CO₂) in oxygen-rich conditions and significant amounts of carbon monoxide (CO) in oxygen-deficient environments.[2][3]

  • Simple Organic Fragments: The methyl and ester groups can lead to the formation of smaller hydrocarbons like methane (CH₄) and potentially methanol or formaldehyde through various radical mechanisms.[2][4]

  • Halogenated and Aromatic Byproducts: Incomplete combustion can lead to the formation of a variety of brominated and/or fluorinated aromatic compounds.[5][6] This can include bromofluorobenzenes, bromofluorotoluenes, and phenolic compounds.[2][7]

  • Polyhalogenated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs & PFDD/Fs): A significant concern with the high-temperature decomposition of halogenated aromatics is the potential formation of highly toxic polybrominated and polyfluorinated dibenzo-p-dioxins and dibenzofurans.[6][8] The presence of both bromine and fluorine could potentially lead to mixed halogenated species.

Q2: How does the presence of both bromine and fluorine on the aromatic ring influence the decomposition products?

A2: The presence of two different halogens complicates the decomposition process. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, meaning that bromine is likely to be eliminated from the aromatic ring at lower temperatures than fluorine. This can lead to a sequential decomposition process where brominated intermediates are formed first. However, in the high-energy environment of a fire, both C-Br and C-F bond scission will occur. This can result in a wider array of mixed halogenated byproducts. The relative abundance of brominated versus fluorinated products will depend on the specific temperature and reaction conditions.

Q3: What analytical techniques are recommended for identifying these decomposition products?

A3: A combination of analytical techniques is generally required for a comprehensive analysis of the decomposition products.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying volatile and semi-volatile organic compounds. A GC-MS system can separate the complex mixture of organic byproducts and provide mass spectra for their identification.[2][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is well-suited for the real-time or offline analysis of gaseous decomposition products, particularly inorganic gases like HBr, HF, CO, and CO₂.[4][9]

  • Ion Chromatography: This technique can be used to quantify the halide ions (Br⁻ and F⁻) after trapping the gaseous products in an alkaline solution.[1]

Troubleshooting Experimental Analysis

Issue 1: Poor separation of halogenated compounds in GC-MS analysis.
  • Cause: Co-elution of structurally similar isomers or compounds with similar boiling points is common in the analysis of thermal decomposition products.

  • Troubleshooting Steps:

    • Optimize GC Temperature Program: Start with a lower initial oven temperature and use a slower temperature ramp rate to improve the separation of volatile compounds.

    • Select an Appropriate GC Column: A column with a different stationary phase chemistry (e.g., a more polar column) may provide better selectivity for halogenated aromatics.

    • Use a Longer GC Column: Increasing the column length can enhance the resolution between closely eluting peaks.

Issue 2: Inability to detect highly reactive gases like HBr and HF.
  • Cause: These acidic gases can be lost through adsorption onto active sites in the analytical system (e.g., injector liner, column).

  • Troubleshooting Steps:

    • Use an Inert Flow Path: Ensure that all components in the sample flow path are made of inert materials (e.g., deactivated fused silica, PFA tubing).

    • Direct Sampling with FTIR: For the most accurate quantification of these gases, use a gas cell with an FTIR spectrometer for direct analysis of the decomposition atmosphere.

    • Derivatization: For GC analysis, consider derivatizing the acid gases to form more stable, less polar compounds that are more amenable to chromatographic analysis.

Issue 3: Mass spectra are difficult to interpret due to fragmentation.
  • Cause: The high energy of electron impact (EI) ionization in MS can lead to extensive fragmentation, making it difficult to determine the molecular ion.

  • Troubleshooting Steps:

    • Use Soft Ionization Techniques: If available, consider using chemical ionization (CI) or other soft ionization techniques to generate more prominent molecular ions.

    • Compare to Spectral Libraries: Utilize spectral libraries (e.g., NIST) to match the fragmentation patterns of your unknown compounds.[2]

    • Analyze Isotope Patterns: For bromine-containing compounds, look for the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximately 1:1 ratio) to aid in identification.

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile and Semi-Volatile Decomposition Products
  • Sample Generation: Thermally decompose a small, known quantity of Methyl 5-bromo-4-fluoro-2-methylbenzoate in a controlled pyrolysis or combustion chamber at a set temperature (e.g., 800°C).

  • Product Trapping: Pass the effluent gas through a sorbent tube (e.g., Tenax TA) to trap the organic products.

  • Thermal Desorption: Place the sorbent tube in a thermal desorber connected to the GC-MS inlet to release the trapped analytes.

  • GC Separation:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 280°C.

    • Oven Program: 40°C (hold for 3 min), ramp at 10°C/min to 300°C (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 35-550 m/z.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Potential Decomposition Pathway

Decomposition_Pathway Start Methyl 5-bromo-4-fluoro-2-methylbenzoate Intermediates Radical Intermediates (Aryl, Methyl, Methoxycarbonyl radicals) Start->Intermediates High Temperature Inorganic Inorganic Products (HBr, HF, CO, CO2, H2O) Intermediates->Inorganic Combustion SimpleOrganic Simple Organic Fragments (Methane, Benzene, Toluene) Intermediates->SimpleOrganic Fragmentation HalogenatedAromatics Halogenated Aromatics (Bromofluorotoluenes, etc.) Intermediates->HalogenatedAromatics Recombination PCDD_PCDF Toxic Byproducts (PBDD/Fs, PFDD/Fs) HalogenatedAromatics->PCDD_PCDF Further Reactions

Caption: Predicted decomposition pathways of Methyl 5-bromo-4-fluoro-2-methylbenzoate under fire conditions.

Analytical Workflow

Analytical_Workflow Decomposition Thermal Decomposition (Controlled Environment) GasPhase Gaseous Products Decomposition->GasPhase OrganicPhase Volatile/Semi-Volatile Organics Decomposition->OrganicPhase FTIR FTIR Analysis (HBr, HF, CO, CO2) GasPhase->FTIR IonChrom Alkaline Scrubbing & Ion Chromatography (Br-, F-) GasPhase->IonChrom GCMS Sorbent Trapping & GC-MS Analysis (Organic Byproducts) OrganicPhase->GCMS Results Comprehensive Product Profile FTIR->Results GCMS->Results IonChrom->Results

Caption: Recommended analytical workflow for the characterization of decomposition products.

Summary Table of Potential Decomposition Products

Product CategoryExamplesAnalytical MethodHealth Hazard
Inorganic Acid Gases Hydrogen Bromide (HBr), Hydrogen Fluoride (HF)FTIR, Ion ChromatographyCorrosive, toxic by inhalation
Carbon Oxides Carbon Monoxide (CO), Carbon Dioxide (CO₂)FTIRAsphyxiant (CO), toxic
Simple Organics Methane, Benzene, TolueneGC-MSFlammable, toxic, carcinogenic (Benzene)
Halogenated Aromatics Bromofluorobenzene, Bromofluorotoluene, DibromofluorotolueneGC-MSToxic, persistent
Toxic Byproducts Polybrominated/fluorinated dibenzodioxins and dibenzofuransHigh-Resolution GC-MSHighly toxic, carcinogenic, persistent

References

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  • Combustion of halogenated hydrocarbons. (1978). Google Patents.
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  • INHALATION TOXICITY OF PYROLYSIS PRODUCTS OF MONOBROMOMONOCHLOROMETHANE (CB) AND MONOBROMOTRIFLUOROMETHANE (CBrF3). (1966). Defense Technical Information Center. Retrieved January 2, 2026, from [Link]

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  • Effect of brominated flame retardant on the pyrolysis products of polymers originating in WEEE. (2022). Journal of Analytical and Applied Pyrolysis, 163, 105477. Retrieved January 2, 2026, from [Link]

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  • Material Safety Data Sheet - Methyl benzoate. (2011). Alfa Aesar. Retrieved January 2, 2026, from [Link]

  • Methyl 4-Bromo-5-fluoro-2-methylbenzoate. (n.d.). Oakwood Chemical. Retrieved January 2, 2026, from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions, 107, 307-312. Retrieved January 2, 2026, from [Link]

  • [Toxicity of selected brominated aromatic compounds]. (2000). Pracovni Lekarstvi, 52(7), 324-328. Retrieved January 2, 2026, from [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2018). Environmental Science: Processes & Impacts, 20(1), 104-116. Retrieved January 2, 2026, from [Link]

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Sources

Troubleshooting

Technical Guidance Center: Safe Handling of Methyl 5-bromo-4-fluoro-2-methylbenzoate

This guide serves as a critical technical resource for researchers, chemists, and drug development professionals working with Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical technical resource for researchers, chemists, and drug development professionals working with Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7). As a halogenated aromatic compound, this chemical intermediate demands rigorous safety protocols to mitigate risks. This document provides in-depth, field-proven guidance in a direct question-and-answer format to address specific issues you may encounter during experimentation, ensuring both personal safety and experimental integrity.

Part 1: Hazard Identification & Characterization

This section addresses the fundamental properties and inherent risks associated with the compound.

Q1: What is Methyl 5-bromo-4-fluoro-2-methylbenzoate and what are its primary hazards?

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a substituted benzoic acid derivative used in organic synthesis.[1][2] Based on data from suppliers and structurally similar compounds, it is a solid at room temperature.[1] Its primary hazards are associated with irritation and acute toxicity if improperly handled. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

Table 1: Chemical & Physical Properties

Property Value Source
CAS Number 1564624-36-7 [1][2]
Molecular Formula C₉H₈BrFO₂ [1]
Molecular Weight 247.06 g/mol [1]
Physical Form Solid / Powder

| Storage | Store at room temperature, sealed in dry conditions. |[1][3] |

Table 2: GHS Hazard Classification

Hazard Category GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed. [4][5]
Skin Irritation H315 Causes skin irritation. [4]
Eye Irritation H319/H320 Causes serious eye irritation. [4]
Respiratory Irritation H335 May cause respiratory irritation. [4]
GHS Pictogram GHS07 (Exclamation Mark) [1]

| Signal Word | Warning | |[1][4] |

Q2: Why do halogenated aromatic compounds require special handling?

Halogenated aromatic compounds as a class present specific risks that necessitate stringent safety protocols.[6] The carbon-halogen bond and aromatic ring structure can lead to persistence in the environment and potential for bioaccumulation. From a safety perspective, these compounds can be irritants to the skin, eyes, and respiratory system.[6] Furthermore, their disposal is a critical consideration; they must be segregated as halogenated waste, which requires specialized and more costly disposal methods like incineration to prevent the release of harmful substances.[7][8]

Part 2: Personal Protective Equipment (PPE) Protocol

Troubleshooting Issue: Uncertainty about the correct PPE selection for routine handling versus a spill.

Solution: The selection of PPE is dictated by the potential for exposure. The following protocol outlines the minimum required PPE for different scenarios. The causality is clear: we use specific barriers to prevent the chemical from contacting the body via inhalation, ingestion, or skin/eye contact.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type For Routine Handling (in Fume Hood) For Spill Cleanup / Inadequate Ventilation Rationale & Source
Eye/Face ANSI-approved safety goggles. Safety goggles and a full-face shield. Protects against irritation from dust and potential splashes. A face shield offers a higher level of protection for the entire face during spill cleanup.[6][9][10]
Hand Chemical-resistant nitrile gloves. Heavy-duty Nitrile or Butyl gloves (double-gloving recommended). Prevents skin irritation (H315). Always check the manufacturer's data for breakthrough times. Double-gloving provides extra protection during spill response.[6][11]
Body Flame-resistant lab coat, long pants, closed-toe shoes. Chemical-resistant apron or coveralls (e.g., Tyvek) over standard lab attire. Protects skin from incidental contact. Coveralls provide full-body protection from widespread contamination during a spill.[6][9]

| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | NIOSH-approved respirator with HEPA filters and organic vapor cartridges. | A fume hood provides primary containment. If containment is breached (spill) or unavailable, a respirator is mandatory to prevent respiratory tract irritation (H335).[6][9][12] |

PPE_Selection_Workflow start Start: Task Assessment task_type What is the task? start->task_type routine Routine Weighing/ Transfer task_type->routine Routine spill Spill Cleanup or Poor Ventilation task_type->spill Spill / Emergency hood_check Is work performed in a certified fume hood? routine->hood_check ppe_spill Enhanced PPE: - Goggles + Face Shield - Double Nitrile Gloves - Chemical Apron/Coveralls - Respirator (HEPA/Organic Vapor) spill->ppe_spill ppe_routine Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat hood_check->spill No hood_check->ppe_routine Yes Spill_Response_Decision_Tree start Spill Occurs location_check Where is the spill? start->location_check inside_hood Inside Fume Hood location_check->inside_hood Inside outside_hood Outside Containment location_check->outside_hood Outside size_check Is it a minor spill (<5g and contained)? minor_spill_protocol Minor Spill Protocol: 1. Alert others in the immediate area. 2. Wear Enhanced PPE (incl. respirator). 3. Gently cover with wet paper towels. 4. Scoop into hazardous waste bag. 5. Decontaminate area. size_check->minor_spill_protocol Yes major_spill_protocol Major Spill Protocol: 1. EVACUATE the area. 2. Alert supervisor and EHS/call 911. 3. Close doors, post warning signs. 4. Do NOT attempt to clean up alone. size_check->major_spill_protocol No inside_hood->size_check outside_hood->major_spill_protocol Waste_Disposal_Workflow start Generate Waste (e.g., contaminated wipes, old product) check_halogen Does the waste contain Bromine, Chlorine, Fluorine, or Iodine? start->check_halogen halogen_waste YES: Halogenated Waste check_halogen->halogen_waste Yes non_halogen_waste NO: Non-Halogenated Waste check_halogen->non_halogen_waste No container_halo Place in a designated, properly labeled 'HALOGENATED ORGANIC WASTE' container. halogen_waste->container_halo container_non_halo Place in 'NON-HALOGENATED ORGANIC WASTE' container. non_halogen_waste->container_non_halo disposal Arrange for pickup by Institutional EHS following all local regulations. container_halo->disposal container_non_halo->disposal

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocol:

  • Segregate: At the point of generation, separate all waste contaminated with Methyl 5-bromo-4-fluoro-2-methylbenzoate. This includes unreacted solid, contaminated consumables (gloves, wipes, weigh boats), and rinsate from glassware.

  • Contain: Place all such waste into a designated, leak-proof container clearly labeled "HALOGENATED ORGANIC WASTE". 3[13][14]. Label: Ensure the container label includes the chemical name and an estimate of the quantity.

  • Store: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Dispose: Contact your institution's Environmental Health & Safety (EHS) office for proper disposal according to federal, state, and local regulations.

[14]***

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.). Duke Occupational & Environmental Safety Office.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
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  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
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  • 7.2 Organic Solvents. (n.d.). Cornell Environmental Health and Safety.
  • Material Safety Data Sheet - Methyl benzoate. (2011). Alfa Aesar.
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  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority (HSA).
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Optimization

Preventing unwanted side reactions with "Methyl 5-bromo-4-fluoro-2-methylbenzoate"

Welcome to the technical support center for Methyl 5-bromo-4-fluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-4-fluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve unwanted side reactions, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on Methyl 5-bromo-4-fluoro-2-methylbenzoate?

The molecule possesses three primary sites for synthetic modification: the C-Br bond, the C-F bond, and the methyl ester. The relative reactivity of these sites is highly dependent on the reaction conditions. In general, for palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions. Additionally, the benzylic protons on the 2-methyl group can be a site for radical-initiated reactions under specific conditions.

Q2: In a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which halogen is expected to react first?

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is crucial. The relative bond dissociation energies of carbon-halogen bonds are C-I < C-Br < C-Cl < C-F.[1] Therefore, the C-Br bond will preferentially undergo oxidative addition with the palladium catalyst over the much stronger C-F bond.[2] For most standard cross-coupling protocols, you can expect selective functionalization at the C-Br position.

Q3: My ester is hydrolyzing during my cross-coupling reaction or workup. How can I prevent this?

Ester hydrolysis is a common side reaction, especially when using aqueous basic conditions at elevated temperatures. To minimize hydrolysis:

  • Choice of Base: If possible, use non-aqueous bases or milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.[3]

  • Temperature Control: Perform aqueous workups at room temperature or cooled in an ice bath to slow the rate of hydrolysis.[4]

  • Minimize Contact Time: Separate the organic and aqueous layers promptly during extraction to reduce the time the ester is in contact with the aqueous base.[4]

  • Use of Boronic Esters in Suzuki Couplings: In Suzuki reactions, using boronic esters (e.g., pinacol esters) can sometimes allow for anhydrous conditions, thereby avoiding hydrolysis.

Q4: I am observing debromination of my starting material in a Suzuki coupling. What is causing this?

Debromination is a common side reaction in Suzuki couplings, leading to the formation of Methyl 4-fluoro-2-methylbenzoate. This can be caused by:

  • Protodeboronation of the Boronic Acid: If the boronic acid is unstable, it can be protonated, leading to the formation of an arene byproduct and consumption of the base. This can disrupt the catalytic cycle and favor reductive dehalogenation of the aryl halide.

  • Presence of Hydride Sources: Certain reagents or solvents can act as hydride sources, leading to the reduction of the C-Br bond after oxidative addition to the palladium center.

  • Reaction Temperature: High temperatures can sometimes promote dehalogenation pathways.

To mitigate this, ensure the quality of your boronic acid, use rigorously degassed solvents, and consider lowering the reaction temperature.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more in-depth look at specific side reactions you may encounter and step-by-step guidance on how to address them.

Unwanted Nucleophilic Aromatic Substitution (SNAr) at the C-F Position

While the C-Br bond is more reactive in cross-coupling, the C-F bond can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or under forcing conditions.

  • Problem: You observe a byproduct where the fluorine atom has been displaced by your nucleophile (e.g., an amine or alkoxide).

  • Causality: The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing ester group. While fluorine is a poor leaving group in general, this can be facilitated at high temperatures or with highly nucleophilic reagents.

  • Solutions:

    • Lower Reaction Temperature: If possible, run your reaction at a lower temperature to disfavor the higher activation energy pathway of C-F bond cleavage.

    • Milder Reaction Conditions: Use a less nucleophilic reagent or a milder base if the reaction chemistry allows.

    • Protecting Groups: In multi-step syntheses, consider if the ester functionality can be temporarily modified to a less electron-withdrawing group to decrease the ring's susceptibility to SNAr.

Homocoupling in Suzuki Reactions
  • Problem: Formation of a biphenyl byproduct derived from the coupling of two molecules of your boronic acid reagent.

  • Causality: Homocoupling is often promoted by the presence of oxygen, which can cause an oxidative coupling of the boronic acid.[5] It can also occur if the transmetalation step is slow compared to other pathways in the catalytic cycle.

  • Solutions:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

    • Palladium Precursor: Using a Pd(0) source like Pd(PPh₃)₄ may sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[5]

    • Optimize Reaction Parameters: Adjusting the base, solvent, and temperature can influence the relative rates of the desired cross-coupling versus homocoupling.

Formation of Tertiary Alcohol in Grignard Reactions
  • Problem: When attempting to form a ketone by reacting Methyl 5-bromo-4-fluoro-2-methylbenzoate with one equivalent of a Grignard reagent, you isolate a tertiary alcohol instead.

  • Causality: The initial product of the Grignard addition to the ester is a ketone. This ketone is generally more reactive towards the Grignard reagent than the starting ester.[6] Therefore, a second equivalent of the Grignard reagent will react with the intermediate ketone to form a tertiary alcohol.[6]

  • Solutions:

    • Use a Weinreb Amide: To stop the reaction at the ketone stage, first, convert the methyl ester to the corresponding N-methoxy-N-methylamide (Weinreb amide). The Weinreb amide reacts with the Grignard reagent to form a stable chelated intermediate that does not collapse to a ketone until acidic workup. This prevents the second addition of the Grignard reagent.

    • Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes allow for the isolation of the ketone, but this is often low-yielding and difficult to control.

Unwanted Benzylic Bromination
  • Problem: You observe bromination of the 2-methyl group, forming Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate.

  • Causality: This is a radical-mediated reaction, known as the Wohl-Ziegler reaction, and can occur if there is a source of bromine radicals and a radical initiator (e.g., AIBN, benzoyl peroxide, or even light).[7][8] This is a particular risk if you are using reagents like N-bromosuccinimide (NBS) in your reaction mixture.[3]

  • Solutions:

    • Avoid Radical Initiators: Ensure your reagents and solvents are free from peroxides and other radical initiators unless they are intended for the desired reaction.

    • Protect from Light: Run reactions in flasks wrapped in aluminum foil to prevent photo-initiation of radical chain reactions.

    • Purify Reagents: If you suspect impurities in your reagents are causing this side reaction, purify them before use.

Experimental Protocols and Data

Protocol 1: Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol is adapted from a procedure used in the synthesis of transthyretin stabilizers.[3]

  • To an oven-dried reaction vessel, add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 equiv.), the desired amine (1.1 equiv.), cesium carbonate (Cs₂CO₃, 3.0 equiv.), and X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.12 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed anhydrous 1,4-dioxane.

  • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.06 equiv.).

  • Seal the vessel and heat the reaction mixture at 110 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol is for the saponification of the methyl ester to the corresponding carboxylic acid.[3]

  • Dissolve the methyl ester product from the previous reaction in a mixture of methanol, tetrahydrofuran (THF), and water.

  • Add an excess of lithium hydroxide (LiOH, ~10 equiv.) to the solution.

  • Stir the mixture at room temperature for 3-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with 2 N aqueous HCl.

  • The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.

Data Summary Table
ReactionKey ReagentsCommon Side ProductsMitigation Strategy
Suzuki Coupling Pd catalyst, base, boronic acidDebromination, HomocouplingUse high-quality boronic acid, rigorously degas solvents, optimize temperature.
Buchwald-Hartwig Pd catalyst, ligand, base, amineC-F substitution (at high temp.)Use milder conditions, lower temperature.
Grignard Reaction Grignard reagent (RMgX)Tertiary alcohol formationConvert ester to Weinreb amide before Grignard addition.
Ester Hydrolysis Acid or BaseIncomplete reactionUse excess hydrolyzing agent, may require elevated temperatures.[7]
General -Benzylic BrominationProtect from light, avoid radical initiators.

Visual Diagrams

Diagram 1: Reactivity Sites

G Key Reactive Sites cluster_molecule Methyl 5-bromo-4-fluoro-2-methylbenzoate Molecule C₉H₈BrFO₂ CBr C-Br Bond (Position 5) Molecule->CBr  Primary site for  Pd-catalyzed  cross-coupling CF C-F Bond (Position 4) Molecule->CF  Less reactive in  cross-coupling;  site for SNAr Ester Methyl Ester -CO₂Me Molecule->Ester  Susceptible to  hydrolysis  (acid/base) Benzylic Benzylic C-H (on 2-Methyl) Molecule->Benzylic  Site for radical  halogenation G Suzuki Coupling Troubleshooting Start Reaction Start: Suzuki Coupling Check_Completion Reaction Incomplete or Low Yield? Start->Check_Completion Analyze_Byproducts Analyze Crude Mixture (LC-MS, NMR) Check_Completion->Analyze_Byproducts Yes Success Successful Coupling Check_Completion->Success No Debromination Debromination Product Observed? Analyze_Byproducts->Debromination Homocoupling Homocoupling Product Observed? Debromination->Homocoupling No Sol_Debrom Solution: - Check boronic acid quality - Lower temperature - Ensure inert atmosphere Debromination->Sol_Debrom Yes Ester_Hydrolysis Ester Hydrolysis Observed? Homocoupling->Ester_Hydrolysis No Sol_Homo Solution: - Rigorously degas solvents - Use Pd(0) source - Maintain inert atmosphere Homocoupling->Sol_Homo Yes Sol_Hydrolysis Solution: - Use milder/anhydrous base - Lower reaction temperature - Reduce workup time Ester_Hydrolysis->Sol_Hydrolysis Yes Optimize Optimize: - Screen ligands/solvents - Adjust base concentration Ester_Hydrolysis->Optimize No/Other Issues Sol_Debrom->Start Re-attempt Sol_Homo->Start Re-attempt Sol_Hydrolysis->Start Re-attempt Optimize->Start Re-attempt

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

References

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  • Green Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Royal Society of Chemistry. [Link]

  • Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. (n.d.). PubMed Central. [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

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  • Journal of the American Chemical Society. (n.d.). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

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  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Dehalogenation. [Link]

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  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

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  • Organic Letters. (n.d.). Palladium-Catalyzed Regio- and Stereoselective Hydrosilylation of Electron-Deficient Alkynes. [Link]

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  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 5-bromo-4-fluoro-2-methylbenzoate

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 5-bromo-4-fluoro-2-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of spectral data, delving into the causal relationships between the molecular structure and the resulting NMR signals. Furthermore, we will objectively compare the spectral features of the title compound with its structural isomers to highlight the diagnostic power of NMR in distinguishing between closely related molecules.

The Structural Context: Predicting NMR Spectra

Methyl 5-bromo-4-fluoro-2-methylbenzoate (C₉H₈BrFO₂) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct set of NMR signals.[1] The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a methyl ester group dictates the electronic environment of each proton and carbon atom, thereby influencing their chemical shifts and coupling patterns.

¹H NMR Spectral Analysis of Methyl 5-bromo-4-fluoro-2-methylbenzoate

The proton NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region and two singlets corresponding to the methyl groups. The interpretation of the aromatic region is particularly insightful due to the influence of the fluorine and bromine substituents.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-3~7.8 - 8.0d~8.0 (⁴JH-F)
H-6~7.2 - 7.4d~6.0 (³JH-F)
-OCH₃~3.9s-
Ar-CH₃~2.5s-

Causality Behind the Assignments:

  • Aromatic Protons (H-3 and H-6): The two aromatic protons, H-3 and H-6, are ortho to the methyl and ester groups, respectively. Their chemical shifts are influenced by the combined electronic effects of all substituents. The electron-withdrawing nature of the bromine and fluorine atoms will generally deshield the aromatic protons, shifting them downfield. The key to distinguishing H-3 and H-6 lies in their coupling to the fluorine atom.

    • H-3 is situated meta to the fluorine atom, leading to a smaller four-bond coupling (⁴JH-F), which will appear as a doublet.

    • H-6 is ortho to the fluorine atom, resulting in a larger three-bond coupling (³JH-F), also presenting as a doublet. The influence of halogen substituents on proton chemical shifts is a well-documented phenomenon.[2][3][4]

  • Methyl Ester Protons (-OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is expected in the typical range for methyl esters, around 3.9 ppm.

  • Aromatic Methyl Protons (Ar-CH₃): Similarly, the protons of the methyl group attached to the aromatic ring will appear as a singlet, typically in the region of 2.5 ppm.

¹³C NMR Spectral Analysis of Methyl 5-bromo-4-fluoro-2-methylbenzoate

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each carbon atom in the molecule. The carbon signals will be influenced by the electronegativity of the attached substituents and, notably, the C-F coupling.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm) (Predicted)Multiplicity (due to C-F coupling)Coupling Constant (JC-F, Hz) (Predicted)
C=O~165d (small)~2-4
C-4~158 - 162d~250 (¹JC-F)
C-2~140d (small)~3-5
C-6~135d~8-10 (²JC-F)
C-1~128d (small)~3-5
C-3~125d~20-25 (³JC-F)
C-5~115d~20-25 (²JC-F)
-OCH₃~52s-
Ar-CH₃~20s-

Causality Behind the Assignments:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at approximately 165 ppm. A small coupling to the fluorine atom, five bonds away, may be observed.

  • Fluorine-Bearing Carbon (C-4): The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JC-F) of around 250 Hz, appearing as a doublet. This is a highly diagnostic signal. The deshielding effect of the fluorine atom will shift this carbon significantly downfield.[5]

  • Other Aromatic Carbons: The remaining aromatic carbons will all appear as doublets due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J > ⁴J). The chemical shifts of these carbons are influenced by the complex interplay of the electronic effects of all substituents. The effects of halogens on ¹³C chemical shifts in benzene derivatives are well-established.[5][6]

  • Methyl Carbons: The methoxy and aromatic methyl carbons will appear as singlets at approximately 52 ppm and 20 ppm, respectively.

Comparative Analysis with Structural Isomers

To underscore the utility of NMR in distinguishing subtle structural differences, let's compare the expected spectra of Methyl 5-bromo-4-fluoro-2-methylbenzoate with two of its isomers: Methyl 5-bromo-2-fluoro-4-methylbenzoate [7] and Methyl 4-bromo-5-fluoro-2-methylbenzoate .[8]

Methyl 5-bromo-2-fluoro-4-methylbenzoate:

  • ¹H NMR: The key difference will be in the aromatic region. The single aromatic proton will be a singlet. The fluorine atom is now ortho to the ester group, which will influence the electronic environment and potentially the chemical shift of the methoxy protons.

  • ¹³C NMR: The C-F coupling patterns will be significantly different. C-2 will now show the large ¹JC-F coupling. The other aromatic carbons will have different coupling constants and chemical shifts due to the altered substituent positions.

Methyl 4-bromo-5-fluoro-2-methylbenzoate:

  • ¹H NMR: The two aromatic protons will be ortho to each other and will likely appear as doublets with a typical ortho coupling constant (³JH-H). Additionally, each of these signals will be further split by the fluorine atom.

  • ¹³C NMR: The positions of the halogen-bearing carbons are swapped. C-4 will be attached to bromine and C-5 to fluorine. Therefore, C-5 will exhibit the large ¹JC-F coupling.

This comparative analysis demonstrates how subtle changes in the substitution pattern lead to predictable and diagnostic changes in the NMR spectra, allowing for confident structural assignment.

Experimental Protocol for NMR Analysis

The following is a standardized protocol for acquiring high-quality NMR spectra for compounds similar to Methyl 5-bromo-4-fluoro-2-methylbenzoate.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power for many organic compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition: a. Acquire a standard one-dimensional ¹H spectrum. b. Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm). c. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). d. Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

4. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Set a wider spectral width to cover all expected carbon signals (e.g., 0-200 ppm). c. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 128 scans or more). d. For more detailed analysis, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

5. 2D NMR Experiments (Optional but Recommended): a. For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Visualizing the Analysis

Molecular Structure and Key NMR Correlations:

References

Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Methyl 5-bromo-4-fluoro-2-methylbenzoate

For: Researchers, scientists, and drug development professionals. Introduction Methyl 5-bromo-4-fluoro-2-methylbenzoate is a halogenated aromatic ester of significant interest as a versatile building block in the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a halogenated aromatic ester of significant interest as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular structure, characterized by the presence of bromine, fluorine, and a methyl ester group on a benzene ring, necessitates robust analytical techniques for unambiguous identification and quality control. Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of this compound, grounded in experimental data and established principles. We will delve into the nuances of different ionization techniques, explore characteristic fragmentation patterns, and contrast the capabilities of MS with other common analytical methods.

The Decisive Role of Mass Spectrometry in Analyzing Halogenated Aromatics

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like Methyl 5-bromo-4-fluoro-2-methylbenzoate, MS provides two critical pieces of information: the molecular weight and structural details derived from fragmentation patterns.

A key feature that makes mass spectrometry particularly adept at identifying bromine-containing compounds is the element's distinct isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2] This results in a characteristic "M/M+2" pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are separated by 2 m/z units. This pattern serves as a definitive indicator for the presence of a single bromine atom in the molecule.[2][3][4]

The choice of ionization method is paramount and dictates the nature of the resulting mass spectrum. The two most common techniques relevant to this molecule are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[5][6] This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[5] The resulting "fingerprint" spectrum is invaluable for structural elucidation and is the most common method for Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] Given that Methyl 5-bromo-4-fluoro-2-methylbenzoate is a relatively small and volatile organic molecule, GC-MS with EI is an ideal approach for its detailed characterization.[5][7]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[9][10] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[9][11] This is highly advantageous for confirming the molecular weight of the compound.[10] ESI is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS). While ESI is excellent for less volatile or thermally fragile molecules, it can also be applied to our target compound, especially for accurate mass measurements.[12]

Experimental Workflow and Data Interpretation

A robust analytical workflow is crucial for reliable characterization. The following outlines a standard procedure for analyzing Methyl 5-bromo-4-fluoro-2-methylbenzoate using GC-MS with Electron Ionization.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of Methyl 5-bromo-4-fluoro-2-methylbenzoate in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL with a 10:1 split ratio.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes.

The diagram below illustrates the general workflow for this analytical approach.

Caption: Workflow for GC-MS analysis.

Interpreting the Electron Ionization Mass Spectrum

The molecular formula of Methyl 5-bromo-4-fluoro-2-methylbenzoate is C₉H₈BrFO₂.[13] Its monoisotopic mass is approximately 245.97 g/mol (using ⁷⁹Br). The EI mass spectrum will exhibit a characteristic molecular ion peak cluster around m/z 246 and 248. The fragmentation pattern is predictable based on the functional groups present.

Table 1: Predicted Major Fragments for Methyl 5-bromo-4-fluoro-2-methylbenzoate in EI-MS

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral LossComments
246 / 248[C₉H₈BrFO₂]⁺˙-Molecular Ion (M⁺˙)
215 / 217[C₈H₅BrFO]⁺•OCH₃Loss of the methoxy radical from the ester. A very common fragmentation for methyl esters.
187 / 189[C₇H₅BrF]⁺˙COSubsequent loss of carbon monoxide from the m/z 215/217 fragment.
167[C₉H₈FO₂]⁺•BrLoss of the bromine radical.[3]
108[C₇H₅F]⁺˙Br, COLoss of bromine and carbon monoxide.

The fragmentation cascade begins with the molecular ion, which can then undergo several key bond cleavages. The most likely initial fragmentations involve the ester group, which is a common pathway for aromatic esters.[14] The loss of the methoxy radical (•OCH₃) is a highly favorable process.

The proposed fragmentation pathway is visualized below.

Fragmentation_Pathway M [M]⁺˙ m/z 246/248 F1 [M - •OCH₃]⁺ m/z 215/217 M->F1 - •OCH₃ F2 [M - Br]⁺ m/z 167 M->F2 - •Br F3 [M - •OCH₃ - CO]⁺˙ m/z 187/189 F1->F3 - CO

Caption: Proposed EI fragmentation pathway.

Comparison with Alternative and Complementary Techniques

While mass spectrometry is exceptionally powerful, a comprehensive characterization often relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F). For Methyl 5-bromo-4-fluoro-2-methylbenzoate, NMR would be essential for confirming the substitution pattern on the aromatic ring, which can be challenging to determine by MS alone. ¹⁹F NMR would definitively confirm the presence and environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, a strong absorption band around 1720-1740 cm⁻¹ would confirm the presence of the ester carbonyl group (C=O).

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
GC-MS (EI) Molecular weight, elemental composition (from isotopic patterns), detailed structural information from fragmentation.High sensitivity, provides a unique "fingerprint" spectrum, excellent for volatile compounds.[7]Can be destructive to the molecule, may not always show a molecular ion for unstable compounds.[9]
LC-MS (ESI) Accurate molecular weight, confirmation of molecular formula."Soft" ionization preserves the molecular ion, suitable for non-volatile or thermally labile compounds.[10][11]Provides limited structural information without tandem MS (MS/MS).[10]
NMR Spectroscopy Connectivity of atoms, stereochemistry, precise substitution patterns.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts.
IR Spectroscopy Presence of specific functional groups (e.g., C=O, C-F, C-Br).Fast, non-destructive, good for quick functional group identification.Provides limited information on the overall molecular structure.

Conclusion

The characterization of Methyl 5-bromo-4-fluoro-2-methylbenzoate is effectively achieved using mass spectrometry, with Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) being the method of choice for comprehensive structural analysis. The distinct isotopic pattern of bromine provides an immediate and reliable confirmation of its presence. The predictable fragmentation, primarily involving the loss of the methoxy radical from the ester group, allows for confident structural elucidation. While techniques like LC-MS are invaluable for confirming molecular weight and NMR is superior for determining isomeric substitution patterns, the detailed fingerprint provided by EI-MS makes it an indispensable tool for researchers, scientists, and drug development professionals working with this and similar halogenated aromatic compounds.

References

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  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

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  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5587–5594. Retrieved from [Link]

  • Clever, G. H., & Ronson, T. K. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 52(11), 3164–3174. Retrieved from [Link]

  • Tranchida, P. Q., et al. (2016). Alcohols and their corresponding esters identified using GC×GC-MS... ResearchGate. Retrieved from [Link]

  • Wheelock, C. E., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Mass Spectrometry, 43(8), 1053–1062. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

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Sources

Validation

A Senior Application Scientist's Guide to HPLC and LC-MS Analysis of Methyl 5-bromo-4-fluoro-2-methylbenzoate

In the landscape of pharmaceutical development and chemical synthesis, the robust and reliable analysis of intermediates is paramount. Methyl 5-bromo-4-fluoro-2-methylbenzoate, a halogenated aromatic ester, presents uniq...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the robust and reliable analysis of intermediates is paramount. Methyl 5-bromo-4-fluoro-2-methylbenzoate, a halogenated aromatic ester, presents unique analytical challenges due to its specific chemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative and qualitative analysis of this compound. We will delve into the rationale behind method development, supported by illustrative experimental data, to empower researchers in selecting the optimal analytical strategy.

Understanding the Analyte: Methyl 5-bromo-4-fluoro-2-methylbenzoate

The structure of Methyl 5-bromo-4-fluoro-2-methylbenzoate dictates the analytical approach. Key features include:

  • Aromaticity: The benzene ring provides chromophores suitable for UV detection.

  • Halogenation (Bromo and Fluoro groups): The presence of bromine is particularly significant for mass spectrometry due to its distinct isotopic pattern.

  • Ester Functionality: This group influences the polarity and potential for hydrolysis.

  • Substitution Pattern: The positions of the substituents can impact chromatographic retention and selectivity.

Comparative Overview: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic resolution.High; distinguishes compounds with the same retention time but different masses.
Sensitivity Good (ng range).Excellent (pg to fg range).
Identification Based on retention time against a known standard.High confidence based on molecular weight and fragmentation patterns.
Quantitation Robust and linear over a wide dynamic range.Excellent linearity, but can be susceptible to matrix effects.
Cost & Complexity Lower initial investment and operational complexity.Higher initial investment and requires more specialized expertise.

HPLC-UV Method Development: A Focus on Robust Quantitation

For routine purity analysis and quantitation where sensitivity is not the primary concern, a reversed-phase HPLC-UV method is often the most practical choice.

Rationale for Method Design

The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or starting materials.

  • Stationary Phase Selection: A C18 (octadecyl) column is the workhorse for reversed-phase chromatography and is a suitable starting point for a non-polar to moderately polar compound like Methyl 5-bromo-4-fluoro-2-methylbenzoate.[1][2] For halogenated compounds, a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase could offer alternative selectivity due to π-π interactions with the aromatic ring.[3]

  • Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC.[4] Acetonitrile often provides better peak shape and lower backpressure. A gradient elution is recommended to ensure elution of any more non-polar impurities and to shorten the analysis time.

  • UV Detection Wavelength: The aromatic nature of the analyte suggests strong UV absorbance. An initial UV scan of the compound in the mobile phase would determine the wavelength of maximum absorbance (λmax), which should be used for detection to maximize sensitivity.

Illustrative HPLC-UV Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Dissolve sample in diluent (e.g., 50:50 Acetonitrile:Water) s_filter Filter through 0.45 µm syringe filter s_prep->s_filter hplc_inj Inject sample (e.g., 5 µL) s_filter->hplc_inj hplc_col C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_inj->hplc_col hplc_det UV Detector (at λmax) hplc_col->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peak Area data_acq->data_int data_quant Quantify against Standard Curve data_int->data_quant

Caption: HPLC-UV Experimental Workflow.

Table 1: Proposed HPLC-UV Method Parameters

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution and efficiency.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcid improves peak shape for esters.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.[5]
Gradient 50% B to 95% B over 10 minEnsures elution of the analyte and impurities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 5 µLStandard volume for analytical HPLC.
Detector UV at λmax (e.g., 254 nm)Maximizes sensitivity for the aromatic compound.
Expected Results

Under these conditions, a sharp, well-defined peak for Methyl 5-bromo-4-fluoro-2-methylbenzoate would be expected with a retention time of approximately 6-8 minutes. The purity can be calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

LC-MS Method Development: For High Sensitivity and Confident Identification

LC-MS is the preferred technique when trace-level analysis, impurity identification, or confirmation of identity is required.

Rationale for Method Design

The primary considerations for LC-MS are achieving good chromatographic separation while ensuring efficient ionization of the target analyte.

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar small molecules. Given the presence of the ester group, both positive and negative ion modes should be evaluated. Positive ion mode is likely to be more sensitive due to the potential for protonation or adduct formation (e.g., [M+H]⁺, [M+Na]⁺).

  • Mass Analyzer: A quadrupole mass analyzer is sufficient for routine quantitative analysis (Selected Ion Monitoring, SIM) and qualitative confirmation (Full Scan). For more detailed structural information, a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) would be necessary to perform fragmentation studies (MS/MS).

  • Mobile Phase Modifiers: The choice of mobile phase additives is critical for ESI. Volatile buffers and acids are required.[6] Formic acid is a common choice for positive ion mode as it aids in protonation.[5] Ammonium formate or acetate can be beneficial for enhancing ionization in both positive and negative modes.[7][8]

  • Significance of Bromine: A key advantage of MS for this analyte is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9][10][11] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of nearly equal intensity, providing a high degree of confidence in the identification of bromine-containing compounds.[9][10][11][12]

Illustrative LC-MS Protocol

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing s_prep Dilute sample in mobile phase s_filter Filter through 0.22 µm syringe filter s_prep->s_filter lc_inj Inject sample (e.g., 2 µL) s_filter->lc_inj lc_col C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) lc_inj->lc_col lc_ms ESI-MS Detector lc_col->lc_ms data_acq Acquire Total Ion Chromatogram (TIC) lc_ms->data_acq data_ext Extract Ion Chromatogram (EIC) data_acq->data_ext data_spec Analyze Mass Spectrum data_acq->data_spec

Caption: LC-MS Experimental Workflow.

Table 2: Proposed LC-MS Method Parameters

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmSmaller ID and particle size for higher sensitivity and resolution.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid for efficient positive ionization.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic solvent.
Gradient 30% B to 95% B over 8 minOptimized for faster analysis with MS detection.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures method robustness.
Ionization Source Electrospray Ionization (ESI)Suitable for the analyte's polarity.
Polarity PositiveExpected to provide better sensitivity.
Scan Mode Full Scan (m/z 100-500)For qualitative analysis and impurity profiling.
SIM Mode Monitor m/z for [M+H]⁺For high-sensitivity quantitation.
Expected Results

A full scan analysis would reveal the molecular ion cluster characteristic of a monobrominated compound. The theoretical exact mass of the protonated molecule [C₉H₈BrFO₂ + H]⁺ is calculated for both bromine isotopes:

  • For ⁷⁹Br: 246.9764 Da

  • For ⁸¹Br: 248.9744 Da

The mass spectrum would show two prominent peaks at approximately m/z 247 and 249 with nearly equal intensity, confirming the presence of one bromine atom. An extracted ion chromatogram (EIC) for these masses would provide a highly selective and sensitive representation of the analyte's peak, free from interferences.

Chiral Separation Considerations

If the synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate could potentially introduce chiral centers, or if analysis of stereoisomers is required, a specialized chiral HPLC method is necessary. Enantiomers have identical physical properties in a non-chiral environment and thus will not be separated by the reversed-phase methods described above.[13][14]

  • Chiral Stationary Phases (CSPs): Separation of enantiomers requires a chiral stationary phase. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are widely used and effective for a broad range of compounds, including those with aromatic functionalities.[15]

  • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol).[13] The choice of mobile phase and additives can significantly impact the enantiomeric resolution.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS for the analysis of Methyl 5-bromo-4-fluoro-2-methylbenzoate is dictated by the specific analytical objective.

  • For routine quality control, purity assessment, and high-concentration quantitation, a robust reversed-phase HPLC-UV method is efficient, cost-effective, and provides reliable data.

  • For trace-level quantitation, impurity identification, and unambiguous confirmation of the analyte's identity, the superior sensitivity and selectivity of LC-MS are indispensable. The characteristic isotopic signature of bromine provides an additional layer of confidence in the analytical results.

By understanding the principles behind each technique and the chemical nature of the analyte, researchers can develop and validate methods that are fit for purpose, ensuring the quality and integrity of their work in drug development and chemical research.

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  • SelectScience. (2020, June 2). Mobile phase optimization for oligonucleotide analytical methods by LC-MS.
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  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3.
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Comparative

A Senior Application Scientist's Guide to Brominated Benzoic Acids: A Comparative Analysis of Methyl 5-bromo-4-fluoro-2-methylbenzoate

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriately functionalized building blocks is a critical decision that profoundly influences the trajectory of a synthetic ca...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriately functionalized building blocks is a critical decision that profoundly influences the trajectory of a synthetic campaign. Substituted brominated benzoic acids are a cornerstone of modern organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures through cross-coupling reactions. This guide provides an in-depth technical comparison of Methyl 5-bromo-4-fluoro-2-methylbenzoate with other isomeric and substituted brominated benzoic acids, offering insights into their reactivity and practical application, supported by experimental principles.

Physicochemical Properties: A Foundation for Reactivity

The subtle interplay of substituents on the aromatic ring dictates the fundamental physicochemical properties of a molecule, which in turn govern its behavior in a reaction. A comparative overview of Methyl 5-bromo-4-fluoro-2-methylbenzoate and its related analogues reveals key differences.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted LogP
Methyl 5-bromo-4-fluoro-2-methylbenzoate C₉H₈BrFO₂247.061564624-36-72.68
Methyl 2-bromobenzoateC₈H₇BrO₂215.04610-94-62.55
Methyl 3-bromobenzoateC₈H₇BrO₂215.04618-89-32.55
Methyl 4-bromobenzoateC₈H₇BrO₂215.04619-42-12.55
Methyl 5-bromo-2-fluorobenzoateC₈H₆BrFO₂233.0357381-59-62.34

Data compiled from various chemical supplier and database sources.[1][2][3]

The introduction of a fluorine atom and a methyl group in Methyl 5-bromo-4-fluoro-2-methylbenzoate influences its polarity and steric profile compared to the simpler methyl bromobenzoates. The predicted LogP suggests a moderate lipophilicity, a crucial parameter in drug design.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The utility of brominated benzoic acids as synthetic intermediates is most prominently showcased in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity of the C-Br bond is modulated by the electronic and steric environment of the aromatic ring.

Suzuki-Miyaura Coupling: The Influence of Substitution

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the aryl bromide in the rate-determining oxidative addition step is influenced by the electronic nature of the substituents.

Electronic Effects: Electron-withdrawing groups generally enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond. The fluorine atom in Methyl 5-bromo-4-fluoro-2-methylbenzoate , being a moderately electron-withdrawing group, is expected to increase the reactivity of the C-Br bond compared to an unsubstituted bromobenzoate.

Steric Effects: Steric hindrance, particularly from substituents at the ortho position to the bromine, can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate. In Methyl 5-bromo-4-fluoro-2-methylbenzoate , the bromine atom is flanked by a fluorine atom and a hydrogen atom, presenting a moderate steric environment. This is in contrast to an analogue like methyl 2-bromo-5-fluorobenzoate, where the bromine is ortho to the ester group, which could lead to greater steric hindrance.

To illustrate these principles, consider the following hypothetical reactivity trend based on established knowledge:

Caption: Predicted reactivity trend in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: A Gateway to Arylamines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the success of this reaction is highly dependent on the electronic and steric properties of the aryl bromide.

The presence of the ortho-methyl group in Methyl 5-bromo-4-fluoro-2-methylbenzoate can influence the choice of ligand for the palladium catalyst. Sterically demanding phosphine ligands, such as those from the Buchwald or Hartwig portfolio (e.g., XPhos, SPhos), are often necessary to promote efficient reductive elimination and prevent catalyst decomposition, especially with sterically hindered substrates.[4]

The electron-withdrawing fluorine atom is expected to facilitate the initial oxidative addition step, making Methyl 5-bromo-4-fluoro-2-methylbenzoate a potentially more reactive substrate than its non-fluorinated counterparts.

Experimental Protocols: A Practical Guide

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of a methyl bromobenzoate derivative with an arylboronic acid.

G start Reaction Setup reagents Add methyl bromobenzoate (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq) to a Schlenk flask. start->reagents inert Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. reagents->inert solvent_catalyst Add degassed solvent (e.g., Dioxane/H2O 4:1) and Pd catalyst (e.g., Pd(PPh3)4, 3-5 mol%). inert->solvent_catalyst reaction Heat the reaction mixture (e.g., 80-100 °C) with stirring. Monitor by TLC/LC-MS. solvent_catalyst->reaction workup Cool to room temperature, add water, and extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end Characterize the pure product (NMR, MS). purification->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Methyl bromobenzoate derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the methyl bromobenzoate derivative, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a methyl bromobenzoate derivative.

Materials:

  • Methyl bromobenzoate derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol)

  • Phosphine ligand (e.g., XPhos, 0.02-0.04 mmol)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction tube.

  • Add the methyl bromobenzoate derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate

A plausible synthetic route to Methyl 5-bromo-4-fluoro-2-methylbenzoate can be envisioned starting from commercially available 4-fluoro-2-methylbenzoic acid.

G start 4-Fluoro-2-methylbenzoic acid esterification Esterification (MeOH, H2SO4) start->esterification Step 1 bromination Electrophilic Bromination (NBS, H2SO4) esterification->bromination Step 2 product Methyl 5-bromo-4-fluoro-2-methylbenzoate bromination->product

Caption: Plausible synthetic route to the target molecule.

Step 1: Esterification of 4-fluoro-2-methylbenzoic acid. 4-fluoro-2-methylbenzoic acid can be converted to its corresponding methyl ester via Fischer esterification using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Step 2: Electrophilic Bromination. The resulting methyl 4-fluoro-2-methylbenzoate can then undergo electrophilic aromatic substitution. Bromination using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common method for the regioselective bromination of activated aromatic rings. The directing effects of the activating methyl group (ortho, para-directing) and the deactivating but ortho, para-directing fluorine and ester groups will influence the position of bromination. The 5-position is sterically accessible and electronically favored for substitution.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The functional handles on Methyl 5-bromo-4-fluoro-2-methylbenzoate —the bromine atom for cross-coupling, the ester for amide formation or reduction, and the fluorine and methyl groups for modulating physicochemical properties—make it a valuable building block for the synthesis of diverse compound libraries.[5][6][7] The introduction of fluorine can often enhance metabolic stability and binding affinity of drug candidates.

Conclusion

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a strategically functionalized building block with significant potential in organic synthesis and drug discovery. Its reactivity in palladium-catalyzed cross-coupling reactions is predicted to be favorable due to the electronic influence of the fluorine substituent. While direct comparative experimental data is limited, an understanding of the fundamental principles of steric and electronic effects allows for a rational comparison with other brominated benzoic acid derivatives. The provided experimental protocols serve as a robust starting point for the application of this and related compounds in the synthesis of complex molecular targets. As with any synthetic endeavor, careful optimization of reaction conditions is paramount to achieving desired outcomes.

References

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Validation

A Comparative Analysis of Fluorinated and Non-Fluorinated Benzoate Building Blocks for Pharmaceutical Research

An In-Depth Guide to the Efficacy of Methyl 5-bromo-4-fluoro-2-methylbenzoate vs. Methyl 5-bromo-2-methylbenzoate In the landscape of modern drug discovery and development, the strategic selection of molecular building b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of Methyl 5-bromo-4-fluoro-2-methylbenzoate vs. Methyl 5-bromo-2-methylbenzoate

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. The introduction of fluorine into organic molecules is a widely recognized strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a detailed comparison of two closely related benzoate derivatives: Methyl 5-bromo-4-fluoro-2-methylbenzoate and Methyl 5-bromo-2-methylbenzoate . The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective efficacies as synthetic intermediates, supported by physicochemical data and an exploration of their potential reactivity.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The substitution of a hydrogen atom with fluorine can dramatically alter the electronic properties of a molecule.[1][2] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation.[1][2] These subtle yet powerful modifications are often sought after in the optimization of lead compounds. This guide will delve into how the presence of a single fluorine atom distinguishes Methyl 5-bromo-4-fluoro-2-methylbenzoate from its non-fluorinated counterpart, Methyl 5-bromo-2-methylbenzoate, impacting their utility in synthetic chemistry.

Physicochemical Properties: A Head-to-Head Comparison

A foundational aspect of comparing these two building blocks lies in their fundamental physicochemical properties. The data presented below has been aggregated from various chemical databases and supplier specifications.

PropertyMethyl 5-bromo-4-fluoro-2-methylbenzoateMethyl 5-bromo-2-methylbenzoate
Molecular Formula C₉H₈BrFO₂[3]C₉H₉BrO₂[1][4]
Molecular Weight 247.06 g/mol [3]229.07 g/mol [1][4]
CAS Number 1564624-36-7[3]79669-50-4[1]
Predicted LogP 2.68[3]3.4[1]
Topological Polar Surface Area (TPSA) 26.3 Ų[3]26.3 Ų[1]

The most notable difference in their predicted properties is the lower LogP value for the fluorinated compound, suggesting a potential decrease in lipophilicity. This can have significant implications for the solubility and pharmacokinetic profile of downstream compounds.

Structural and Reactivity Analysis

The presence of the fluorine atom at the 4-position of the benzene ring in Methyl 5-bromo-4-fluoro-2-methylbenzoate introduces significant electronic changes compared to the non-fluorinated analog.

Structural comparison of the two benzoate derivatives.

Conversely, in electrophilic aromatic substitution reactions, the fluorine atom is an ortho-, para- director, but deactivating. This could influence the regioselectivity of further substitutions on the aromatic ring.

Application in Synthesis: A Hypothetical Case Study

Both Methyl 5-bromo-2-methylbenzoate and its fluorinated analog are valuable intermediates. For instance, the precursor to the non-fluorinated ester, 5-bromo-2-methylbenzoic acid, is a known starting material for the synthesis of antidiabetic drugs.[5] The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more complex molecular architectures.

The workflow for utilizing these building blocks in a Suzuki coupling reaction is outlined below.

G A Starting Material (Fluorinated or Non-Fluorinated Benzoate) D Suzuki Coupling Reaction A->D B Arylboronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) C->D E Coupled Product D->E F Work-up and Purification E->F G Final Product for Biological Screening F->G

Sources

Comparative

A Comparative Guide to Structural Analogs of Methyl 5-bromo-4-fluoro-2-methylbenzoate in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of core molecular scaffolds is a cornerstone of rational drug design. The halogenated benzoic acid derivative, Methyl 5-bromo-4-fluoro-2-methylbe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of core molecular scaffolds is a cornerstone of rational drug design. The halogenated benzoic acid derivative, Methyl 5-bromo-4-fluoro-2-methylbenzoate, serves as a pivotal starting material for the synthesis of a variety of bioactive compounds. Its unique substitution pattern—featuring bromine and fluorine atoms, alongside a methyl ester and a methyl group—offers a versatile platform for structural elaboration, leading to potent and selective therapeutic agents.

This guide provides an in-depth comparison of structural analogs derived from Methyl 5-bromo-4-fluoro-2-methylbenzoate, with a particular focus on their application as transthyretin (TTR) tetramer kinetic stabilizers. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Core Scaffold: Methyl 5-bromo-4-fluoro-2-methylbenzoate

Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7) is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] The presence of a bromine atom makes it particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[2][3] The fluorine atom can enhance metabolic stability and binding affinity of the final compound, a common strategy in medicinal chemistry to improve a drug candidate's pharmacological properties.[4][5][6]

Structural Analogs as Transthyretin (TTR) Kinetic Stabilizers

A significant application of Methyl 5-bromo-4-fluoro-2-methylbenzoate is in the synthesis of transthyretin (TTR) tetramer kinetic stabilizers. TTR is a transport protein in the blood, and its dissociation into monomers can lead to the formation of amyloid fibrils, causing diseases such as TTR amyloidosis (ATTR) and contributing to conditions like macular degeneration.[7][8] Kinetic stabilizers are small molecules that bind to the TTR tetramer, preventing its dissociation and the subsequent pathogenic cascade.[7][8]

Comparative Analysis of TTR Stabilizer Analogs

Research into TTR stabilizers has led to the synthesis of a series of analogs to explore their structure-activity relationship (SAR). While a direct, side-by-side comparison of multiple analogs all derived from Methyl 5-bromo-4-fluoro-2-methylbenzoate is not extensively documented in a single source, a study on TTR kinetic stabilizers provides valuable insights into the impact of substitutions on a common scaffold. One such analog, referred to as compound 18j , is synthesized from Methyl 5-bromo-4-fluoro-2-methylbenzoate.[7] The study also explores the SAR of related compounds, allowing for a comparative discussion.

Compound IDKey Structural FeatureRationale for ModificationImpact on Potency (Relative to 18a)
18a p-fluoro substitutionInitial lead compound-
18b des-fluoroInvestigate the role of fluorineLower potency
18g o-fluoro substitutionPositional isomer comparison>2-fold loss in potency
18h alternative o-fluoro substitutionPositional isomer comparison~6.5-fold loss in potency
18i m-fluoro substitutionPositional isomer comparisonNearly equipotent with 18g
18j 2-methyl substitution (from the core)Explore steric and electronic effectsData not explicitly quantified against 18a, but synthesized as a key analog

Data synthesized from information presented in the study by Penchala et al. (2022).[7]

The SAR data suggests that the position of the fluorine atom on the benzoic acid ring significantly influences the compound's potency as a TTR stabilizer. A para-fluoro substitution (as in the parent series) appears to be optimal, with other positional isomers leading to a decrease in activity. The synthesis of analog 18j from Methyl 5-bromo-4-fluoro-2-methylbenzoate highlights the utility of this starting material in accessing structurally distinct analogs for SAR exploration.

Experimental Protocols

The synthesis of TTR stabilizer analogs from Methyl 5-bromo-4-fluoro-2-methylbenzoate typically involves a multi-step sequence. A key transformation is the palladium-catalyzed amination (a type of Buchwald-Hartwig reaction) or a Suzuki-Miyaura cross-coupling reaction to replace the bromine atom.

Synthesis of a Representative Analog (Based on the synthesis of compound 18j)

This protocol describes a general procedure for the synthesis of a TTR stabilizer analog, exemplified by the initial palladium-catalyzed coupling step.

Step 1: Palladium-Catalyzed Amination

G reagents Methyl 5-bromo-4-fluoro-2-methylbenzoate + tert-butyl piperazine-1-carboxylate conditions Pd₂(dba)₃ (catalyst) X-Phos (ligand) Cs₂CO₃ (base) 1,4-Dioxane (solvent) Heat reagents->conditions Reaction Setup product Methyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-fluoro-2-methylbenzoate conditions->product Yields Intermediate

Caption: Workflow for the palladium-catalyzed amination step.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methylbenzoate

  • tert-butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas

Procedure:

  • To a dry reaction vessel, add Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and Cesium carbonate (3.0 eq).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (e.g., 0.05 eq) and X-Phos (e.g., 0.1 eq).

  • Add the catalyst system to the reaction vessel.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Degas the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired intermediate.

Subsequent Steps:

The intermediate from Step 1 would then undergo further reactions, such as N-Boc deprotection and the introduction of the pyrazole moiety, followed by hydrolysis of the methyl ester to yield the final carboxylic acid analog.

General Protocol for Suzuki-Miyaura Coupling

For the synthesis of analogs where a new carbon-carbon bond is desired at the position of the bromine, a Suzuki-Miyaura coupling is employed.

G reagents Methyl 5-bromo-4-fluoro-2-methylbenzoate + Arylboronic acid conditions Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Heat reagents->conditions Reaction Setup product Methyl 5-aryl-4-fluoro-2-methylbenzoate conditions->product Yields Coupled Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methylbenzoate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene and water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction flask, dissolve Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq) and the arylboronic acid (1.2 eq) in the organic solvent.

  • Add an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., 3-5 mol%) to the reaction mixture.

  • Heat the reaction to reflux (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

Methyl 5-bromo-4-fluoro-2-methylbenzoate is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of TTR tetramer kinetic stabilizers. The strategic placement of reactive handles and property-modulating substituents allows for the efficient generation of diverse structural analogs. The comparative analysis of these analogs, guided by SAR studies, is crucial for the optimization of lead compounds and the development of novel therapeutics. The provided experimental protocols offer a practical foundation for researchers to synthesize and explore new chemical entities based on this privileged core structure.

References

  • Penchala, S. C., et al. (2022). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol. ChemRxiv. Retrieved from [Link]

  • Penchala, S. C., et al. (2022). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023069720A1 - Composés qui assurent la médiation de la dégradation de protéines et leurs procédés d'utilisation.
  • Google Patents. (n.d.). WO2023069720A1 - Compounds that mediate protein degradation and methods of use thereof.
  • Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022266258A1 - Compounds and methods for the targeted degradation of irak-4.
  • Yasmeen, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5539. Retrieved from [Link]

  • Bhabal, S., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Zhou, J., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry, 256, 115476. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of Methyl 5-bromo-4-fluoro-2-methylbenzoate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The synthesis of complex organic mol...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The synthesis of complex organic molecules, such as Methyl 5-bromo-4-fluoro-2-methylbenzoate, often yields a product that could potentially be one of several structural isomers. Differentiating these isomers is critical, as even minor structural changes can lead to vastly different biological activities and physical properties.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to validate the structure of Methyl 5-bromo-4-fluoro-2-methylbenzoate (Molecular Formula: C₉H₈BrFO₂, Molecular Weight: 247.06 g/mol ).[1] We will move beyond a simple listing of data to explain the causal relationships between the molecular structure and its spectral output, providing a robust framework for validation.

The Challenge: A Field of Isomers

The specific substitution pattern on the benzene ring of Methyl 5-bromo-4-fluoro-2-methylbenzoate necessitates a multi-faceted analytical approach. The presence of several isomers, such as Methyl 2-bromo-4-fluoro-5-methylbenzoate, requires careful interpretation of spectroscopic data to ensure the correct compound has been synthesized.[2] This guide will use a combination of predicted data for our target molecule and experimental data from known isomers to illustrate how a definitive structural assignment is achieved.

A Multi-Technique Approach to Structural Elucidation

No single technique can unequivocally determine a complex structure. True confidence in structural assignment is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4] Each technique provides a unique piece of the structural puzzle.

Below is a logical workflow for the validation process, ensuring that each step builds upon the last to create a self-validating system.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Detailed Structural Analysis cluster_2 Phase 3: Validation & Comparison Sample Sample Received: 'Methyl 5-bromo-4-fluoro-2-methylbenzoate' MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition (Br) Sample->MS IR Infrared (IR) Spectroscopy - Identify Key Functional Groups (Ester C=O, C-O) Sample->IR H_NMR 1H NMR Spectroscopy - Proton Environment - Connectivity (J-coupling) - H-F Coupling MS->H_NMR Confirms MW IR->H_NMR Confirms functional groups C_NMR 13C NMR Spectroscopy - Carbon Skeleton - C-F Coupling H_NMR->C_NMR Provides proton context Compare Compare Experimental Data with: 1. Theoretical Predictions 2. Isomer Spectroscopic Data H_NMR->Compare C_NMR->Compare Validation Structure Validated Compare->Validation Data Match

Caption: Workflow for Spectroscopic Validation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial gatekeeper in structural validation by confirming the molecular weight and offering clues to the elemental composition.[3]

Expected Data for Methyl 5-bromo-4-fluoro-2-methylbenzoate:

  • Molecular Ion (M+): The key feature to look for is the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity:

    • m/z ≈ 246: Corresponding to the molecule with ⁷⁹Br.

    • m/z ≈ 248: Corresponding to the molecule with ⁸¹Br.

  • Fragmentation: Electron Ionization (EI) would likely cause fragmentation. Key expected fragments include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59).

Comparative Insight: While all isomers of C₉H₈BrFO₂ will show the same molecular ion peaks, their fragmentation patterns can sometimes differ, though this is often not sufficient for unambiguous identification alone. The primary role of MS here is to confirm the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5]

Expected Data for Methyl 5-bromo-4-fluoro-2-methylbenzoate:

  • ~3000-3100 cm⁻¹ (Aromatic C-H stretch): Indicates the presence of the benzene ring.

  • ~2950-2990 cm⁻¹ (Aliphatic C-H stretch): Corresponding to the two methyl groups (-CH₃).

  • ~1720-1740 cm⁻¹ (Ester C=O stretch): A strong, sharp absorption band that is highly characteristic of the ester functional group.

  • ~1250-1300 cm⁻¹ (Ester C-O stretch): Strong absorption from the C-O single bond of the ester.

  • ~1000-1100 cm⁻¹ (C-F stretch): Indicates the carbon-fluorine bond.

  • ~550-650 cm⁻¹ (C-Br stretch): Indicates the carbon-bromine bond.

Comparative Insight: The IR spectrum is excellent for confirming the presence of the methyl ester and the halogen substituents. However, it cannot distinguish between positional isomers, as they all contain the same functional groups. Its value lies in confirming that a gross structural change, like the absence of the ester, has not occurred.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for distinguishing isomers. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide a detailed map of the proton environments and their neighboring atoms.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃) for Methyl 5-bromo-4-fluoro-2-methylbenzoate:

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0Doublet (d)1HH-6This proton is ortho to the electron-withdrawing ester group and is deshielded. It is coupled to the fluorine at C-4, but this is a long-range coupling (⁴J H-F) and may not be clearly resolved, appearing as a doublet due to coupling with H-3. A more detailed analysis would expect a doublet of doublets.
~7.2-7.4Doublet (d)1HH-3This proton is ortho to the methyl group. It will be coupled to the fluorine at C-4 (³J H-F), resulting in a doublet.
~3.9Singlet (s)3H-COOCH₃The protons of the methyl ester are not coupled to other protons and appear as a singlet in a typical region for this functional group.
~2.5Singlet (s)3HAr-CH₃The protons of the methyl group on the ring are not coupled to other protons and appear as a singlet.

Comparative Analysis with an Isomer: Let's compare this prediction with published data for the isomer Methyl 2-bromo-4-fluoro-5-methylbenzoate .[2]

  • Experimental Data: δ 7.655 (d, J=8.0 Hz, 1H), 7.257 (d, J=8.5 Hz, 1H), 3.837 (s, 3H), 2.177 (s, 3H) ppm.[2]

  • Key Difference: In this isomer, the two aromatic protons are ortho to each other, leading to a clear doublet-of-doublet or two distinct doublet signals with typical ortho coupling constants (J ≈ 8-9 Hz). Our target molecule has protons that are meta to each other, which would result in much smaller coupling constants and different splitting patterns influenced by fluorine. This clear difference in the aromatic region is how NMR distinguishes these two structures.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule. The presence of fluorine adds a layer of complexity and diagnostic power due to C-F coupling.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃) for Methyl 5-bromo-4-fluoro-2-methylbenzoate:

Predicted Shift (ppm)C-F Coupling (JCF)AssignmentRationale
~165-168Small or noneC=OTypical chemical shift for an ester carbonyl carbon.
~157-162Large (¹JCF ≈ 240-250 Hz)C-4The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly shifted downfield.
~135-140SmallC-2Quaternary carbon attached to the methyl group.
~130-135SmallC-6Aromatic CH carbon.
~120-125SmallC-5Quaternary carbon attached to bromine. Its shift is influenced by the halogen.
~118-122Medium (²JCF ≈ 20-25 Hz)C-3Aromatic CH carbon two bonds away from fluorine, showing a characteristic coupling.
~115-120SmallC-1Quaternary carbon attached to the ester group.
~52-53None-COOCH₃Typical chemical shift for a methyl ester carbon.
~20-22NoneAr-CH₃Typical chemical shift for an aromatic methyl carbon.

Comparative Insight: The most telling feature in the ¹³C NMR spectrum is the carbon attached to the fluorine (C-4). It will appear as a doublet with a very large coupling constant (¹JCF), which is an unmistakable signature. Furthermore, the other carbons on the ring will exhibit smaller C-F couplings depending on their proximity to the fluorine atom (²JCF, ³JCF), providing further confirmation of the substitution pattern that would be absent or different in other isomers.

Summary of Spectroscopic Data

TechniqueKey FeatureExpected Result for Methyl 5-bromo-4-fluoro-2-methylbenzoate
MS Molecular IonIsotopic doublet at m/z ≈ 246/248 (1:1 ratio)
IR Carbonyl StretchStrong, sharp peak at ~1720-1740 cm⁻¹
¹H NMR Aromatic ProtonsTwo distinct signals in the aromatic region, with splitting influenced by H-F coupling.
¹³C NMR C-F CouplingOne aromatic carbon signal appearing as a doublet with a very large coupling constant (J ≈ 240-250 Hz).

Experimental Protocols

To ensure data integrity, standardized protocols must be followed.

General Sample Preparation:

  • Ensure the sample is dry and free of residual solvents by drying under high vacuum for several hours.

  • For NMR, dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • For IR, if the sample is a solid, a KBr pellet or ATR (Attenuated Total Reflectance) can be used. If an oil, a thin film can be prepared on a salt plate.

  • For MS, dissolve a small amount of sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition:

  • NMR: Spectra should be acquired on a 400 MHz or higher field spectrometer. Standard 1D proton and carbon spectra should be acquired, along with a DEPT-135 experiment to differentiate CH, CH₂, and CH₃ signals.

  • MS: A high-resolution mass spectrometer (HRMS) is preferred to confirm the exact mass and elemental composition.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer should be used to acquire the spectrum over a range of 4000-400 cm⁻¹.

Conclusion

The structural validation of Methyl 5-bromo-4-fluoro-2-methylbenzoate is a clear demonstration of the power of a multi-technique spectroscopic approach. While MS and IR confirm the molecular formula and functional groups, they are insufficient to distinguish it from its various positional isomers. The definitive assignment is made through the detailed analysis of ¹H and ¹³C NMR spectra. The unique chemical shifts, proton-proton coupling, and, most critically, the proton-fluorine and carbon-fluorine couplings provide a unique fingerprint that allows for the unambiguous confirmation of the correct substitution pattern on the aromatic ring. By comparing this comprehensive experimental data set against theoretical predictions and the known data of potential isomers, researchers can proceed with confidence in the identity and purity of their material.

References

  • ChemicalBook. (n.d.). 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • The Royal Society of Chemistry. (2013). Supplementary Information.
  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • ACS Publications. (2025). QMe14S: A Comprehensive and Efficient Spectral Data Set for Small Organic Molecules.
  • Rio Mais Seguro. (n.d.). Spectroscopic Identification Of Organic Compounds.
  • Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved from [Link]

  • UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II.
  • PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. Retrieved from [Link]

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Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Methyl Benzoates in Synthesis

Abstract The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, capable of profoundly altering a compound's physicochemical and biological properties....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, capable of profoundly altering a compound's physicochemical and biological properties. Methyl benzoate and its fluorinated analogs, particularly methyl 4-fluorobenzoate, are fundamental building blocks in these synthetic endeavors. This guide provides an in-depth comparison of these two classes of reagents, examining how the presence of a fluorine substituent impacts their properties and reactivity. We will explore the underlying electronic effects and present comparative experimental data for key transformations such as nucleophilic acyl substitution and Suzuki-Miyaura cross-coupling, offering researchers and drug development professionals a clear rationale for reagent selection in their synthetic workflows.

Introduction: The Subtle Power of Fluorine

Methyl benzoate is a workhorse reagent in organic synthesis, valued for its stability and predictable reactivity. However, the introduction of fluorine onto the aromatic ring, creating compounds like methyl 4-fluorobenzoate, unlocks a new dimension of chemical utility. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] In fact, over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its importance in drug design.[1]

This guide moves beyond theoretical discussions to provide a practical, evidence-based comparison. By understanding the causal relationships between fluorine substitution and reaction outcomes, chemists can make more informed decisions, optimizing reaction conditions and achieving desired synthetic results with greater efficiency.

Comparative Physicochemical Properties

The substitution of a hydrogen atom with fluorine fundamentally alters the electronic landscape of the methyl benzoate molecule. This is primarily due to fluorine's strong inductive electron-withdrawing effect (-I) and its weaker, opposing resonance electron-donating effect (+R).[4][5] In the para position, the inductive effect dominates, leading to significant changes in molecular properties.

PropertyMethyl BenzoateMethyl 4-fluorobenzoateRationale for Difference
Molecular Weight 136.15 g/mol 154.14 g/mol [6][7][8]Addition of a fluorine atom.
Boiling Point 199.6 °C90-92 °C / 20 mmHg[6][7]Fluorination can alter intermolecular forces and polarity.
Density 1.088 g/mL1.192 g/mL at 25 °C[6][7]Fluorine is denser than hydrogen.
Reactivity of Carbonyl StandardEnhanced Electrophilicity The strong -I effect of fluorine withdraws electron density from the aromatic ring and, subsequently, from the carbonyl carbon, making it more susceptible to nucleophilic attack.[9][10]
Lipophilicity (logP) ~2.12~2.30Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability for drug candidates.[2][3]
Metabolic Stability Susceptible to oxidationEnhanced Stability The C-F bond is significantly stronger than a C-H bond, blocking sites of metabolic oxidation by enzymes like Cytochrome P450.[2][3][11]

Comparative Reactivity in Key Synthetic Transformations

The electronic differences outlined above have profound consequences for how these molecules behave in chemical reactions. Below, we compare their performance in two common and critical synthetic transformations.

Nucleophilic Acyl Substitution: The Case of Saponification

Nucleophilic acyl substitution is a fundamental reaction of esters. The rate-determining step is often the initial attack of the nucleophile on the electrophilic carbonyl carbon. The increased electrophilicity of the carbonyl carbon in methyl 4-fluorobenzoate suggests it should undergo this reaction more readily than its non-fluorinated counterpart.

G cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway MB Methyl Benzoate Int1 Tetrahedral Intermediate MB->Int1 Addition OH- OH⁻ BA Benzoate Int1->BA Elimination MeOH Methanol FMB Methyl 4-Fluorobenzoate Int2 Tetrahedral Intermediate (Stabilized by -I effect) FMB->Int2 FASTER Addition OH-2 OH⁻ FBA 4-Fluorobenzoate Int2->FBA Elimination MeOH2 Methanol Start Start->MB Start->FMB

Experimental Protocol: Comparative Saponification Rates

A kinetic study of the alkaline hydrolysis of methyl benzoate and methyl 4-fluorobenzoate can quantitatively demonstrate the difference in reactivity.

  • Preparation: Prepare 0.01 M solutions of methyl benzoate and methyl 4-fluorobenzoate in a 50:50 ethanol-water mixture. Prepare a 0.02 M solution of sodium hydroxide in the same solvent system.

  • Reaction: In separate temperature-controlled vessels at 25°C, mix equal volumes of the ester solution and the NaOH solution to initiate the hydrolysis.

  • Monitoring: Withdraw aliquots at regular time intervals (e.g., every 5 minutes). Quench the reaction by adding an excess of a standard HCl solution.

  • Analysis: Determine the concentration of unreacted NaOH by back-titration with a standardized NaOH solution using phenolphthalein as an indicator.

  • Calculation: Calculate the second-order rate constant (k) for each reaction.

Expected Results & Discussion

CompoundRelative Rate Constant (k_rel)Expected Outcome
Methyl Benzoate1.00Baseline reactivity.
Methyl 4-fluorobenzoate> 1.00Significantly Faster Reaction. The rate constant for the hydrolysis of methyl 4-fluorobenzoate is expected to be higher than that of methyl benzoate. This is a direct consequence of the fluorine atom's electron-withdrawing nature, which increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for the hydroxide nucleophile to attack.[12][13][14]

This enhanced reactivity allows for transformations to occur under milder conditions, potentially reducing reaction times and minimizing side product formation.[9]

Suzuki-Miyaura Cross-Coupling

To utilize these compounds in cross-coupling reactions, they must first be converted to a suitable precursor, such as an aryl halide (e.g., methyl 4-bromobenzoate). The electronic properties imparted by the fluorine atom can also influence the efficiency of these subsequent catalytic cycles.

G Start Aryl Bromide (Ar-Br) OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Int1 Ar-Pd(II)-Br OxAdd->Int1 Transmetal Transmetalation Int1->Transmetal BoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal Int2 Ar-Pd(II)-Ar' Transmetal->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • Reagents: Methyl 4-bromobenzoate and methyl 4-bromo-2-fluorobenzoate are used as the aryl halide partners. Phenylboronic acid is the coupling partner.

  • Catalyst System: Pd(PPh₃)₄ (3 mol%) is used as the catalyst, with K₂CO₃ as the base.

  • Solvent: A mixture of Toluene and Water (4:1).

  • Procedure: To a flask containing the aryl bromide (1.0 mmol) and phenylboronic acid (1.2 mmol), add the solvent, base (2.0 mmol), and catalyst.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) under a nitrogen atmosphere for 4 hours, monitoring by TLC.

  • Workup: After cooling, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Expected Results & Discussion

Aryl HalideTypical YieldDiscussion
Methyl 4-bromobenzoateGood to ExcellentStandard substrate for Suzuki coupling.
Methyl 4-bromo-2-fluorobenzoateOften Higher Yield The electron-withdrawing fluorine atom can accelerate the rate-determining oxidative addition step of the aryl halide to the Pd(0) catalyst. This activation of the C-Br bond can lead to faster reaction times and higher yields.[11][15] While steric hindrance from an ortho-fluoro group can sometimes be a factor, the electronic benefit often predominates.[11]

Conclusion and Recommendations

The choice between a fluorinated and a non-fluorinated methyl benzoate is a strategic decision with significant synthetic implications.

  • Choose Non-Fluorinated Methyl Benzoate for:

    • Baseline reactivity where activation is not required.

    • Applications where the final product does not require the specific properties imparted by fluorine.

    • Cost-sensitive syntheses, as non-fluorinated starting materials are generally less expensive.

  • Choose Fluorinated Methyl Benzoate when:

    • Enhanced reactivity is desired: For reactions like nucleophilic acyl substitution, fluorination provides a "built-in" activation, allowing for milder conditions.[9]

    • The final product requires specific properties: In drug discovery and materials science, the fluorine atom is often a critical component of the target molecule, enhancing metabolic stability, binding affinity, or other key characteristics.[16][17]

    • Subsequent reactions benefit from electronic activation: In cross-coupling reactions, the electron-withdrawing nature of fluorine can facilitate key steps in the catalytic cycle.[11]

By understanding the fundamental electronic effects of fluorine, chemists can leverage these seemingly simple building blocks to achieve complex synthetic goals with greater precision and efficiency.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate.
  • Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Methyl 5-Fluoro-2-Nitrobenzoate in Advancing Fluorinated Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). Chemical Communications.
  • Importance of Fluorine in Benzazole Compounds. (2020). Molecules.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry.
  • Application of Fluorinated Compounds in Medicinal Chemistry. BenchChem.
  • Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025). ResearchGate.
  • Applications of Fluorine in Medicinal Chemistry. (2025). ResearchGate.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry.
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). ResearchGate.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Catalysts.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (2018). Inorganic chemistry.
  • Methyl 4-fluorobenzoate. ChemicalBook.
  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. (2019). ResearchGate.
  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. The Royal Society.
  • Methyl 4-fluorobenzoate 98 403-33-8. Sigma-Aldrich.
  • Methyl 4-fluorobenzoate. Santa Cruz Biotechnology.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 5-bromo-4-fluoro-2-methylbenzoate

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, an...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7), a halogenated aromatic compound often used as a synthetic intermediate.[1] The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure that this compound is handled correctly from the moment it is deemed waste to its final disposition.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 5-bromo-4-fluoro-2-methylbenzoate is not widely available, we can infer its likely hazards based on its chemical structure and data from closely related halogenated aromatic compounds.[2][3][4] This proactive hazard assessment is the first step in a self-validating safety system.

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6][7] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][8]

Given its structure as a halogenated organic compound, Methyl 5-bromo-4-fluoro-2-methylbenzoate must be treated as a hazardous waste.[9][10][11] Halogenated organic compounds are subject to specific disposal regulations due to their potential to form persistent environmental pollutants if improperly managed.

Table 1: Inferred Hazard Profile for Methyl 5-bromo-4-fluoro-2-methylbenzoate

Hazard Class GHS Hazard Statement Rationale and Precaution
Acute Toxicity H302: Harmful if swallowed Based on analogous compounds.[4] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin Corrosion/Irritation H315: Causes skin irritation Based on analogous compounds.[2][3][4] Avoid skin contact. Wear appropriate protective gloves and clothing.
Serious Eye Damage/Irritation H319: Causes serious eye irritation Based on analogous compounds.[2][3][4] Wear safety glasses with side shields or goggles.

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on analogous compounds.[2][3][4] Handle only in a well-ventilated area, preferably within a chemical fume hood. |

Part 2: Personal Protective Equipment (PPE) and Handling Precautions

Proper disposal begins with safe handling. The personal protective equipment selected must be appropriate for the inferred hazards.

  • Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory.

  • Hand Protection : Use impervious gloves, such as nitrile gloves. Inspect them before use and change them immediately if contamination occurs. For prolonged contact, consult glove manufacturer specifications.

  • Body Protection : A standard laboratory coat is required to protect against skin contact.

  • Ventilation : All handling of Methyl 5-bromo-4-fluoro-2-methylbenzoate, including waste consolidation, should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Part 3: Waste Collection and Segregation Protocol

The segregation of waste streams is a critical step that prevents dangerous reactions and facilitates proper, cost-effective disposal.[7][12] Mixing halogenated and non-halogenated waste streams is a common and costly mistake.

Step-by-Step Collection Procedure:

  • Select the Correct Container : Use a designated hazardous waste container that is in good condition, free of leaks, and made of a material compatible with the chemical.[13][14] The original product container is often an excellent choice for waste.[13] The container must have a secure, tight-fitting lid.[6]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) office.[8][14] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste Methyl 5-bromo-4-fluoro-2-methylbenzoate." Do not use abbreviations.[15]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The date when the first drop of waste was added.

  • Segregate the Waste : This is the most important step. This compound must be disposed of in a container specifically designated for "Halogenated Organic Waste." [15]

    • Causality : Halogenated wastes often require high-temperature incineration for complete destruction. Mixing them with non-halogenated solvents, which can sometimes be recycled or fuel-blended, contaminates the entire waste stream, leading to more complex and expensive disposal procedures.[15]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[6][8] This is a common EPA violation and a significant safety risk, as it prevents the release of vapors.[6]

  • Store in a Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA within the laboratory.[8] This area should be under the control of laboratory personnel and located at or near the point of generation.

Part 4: Spill Management Protocol

Even with careful handling, spills can occur. A prepared response is essential to mitigate risks.[12]

Immediate Steps for a Small-Scale Spill:

  • Alert Personnel : Immediately notify others in the vicinity.

  • Isolate the Area : If safe to do so, prevent others from entering the spill area.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Part 2.

  • Contain the Spill : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent like Chemizorb®. Do not use combustible materials like paper towels.

  • Collect Waste : Carefully scoop the absorbent material and spilled chemical into a designated hazardous waste container. Label this container as "Spill Debris containing Methyl 5-bromo-4-fluoro-2-methylbenzoate."

  • Decontaminate : Clean the spill surface with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and your institution's EHS office, as they may have specific reporting requirements.[13]

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[13]

Part 5: Final Disposal Logistics

The ultimate disposal of hazardous waste is a regulated process managed by professionals. Your responsibility is to ensure the waste is properly accumulated, labeled, and prepared for pickup.

  • "Cradle-to-Grave" Responsibility : Under RCRA, the waste generator (your institution) is responsible for the waste from its generation to its final, environmentally sound disposal.[6]

  • Requesting Pickup : Once your waste container is full, or if you are approaching the accumulation time limits set by your institution, submit a chemical waste pickup request to your EHS office.[8]

  • Professional Disposal : Your EHS office will then arrange for a licensed hazardous waste management company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][16]

Below is a diagram illustrating the decision-making workflow for proper disposal.

G cluster_0 Disposal Decision-Making Workflow A Waste Generated (Methyl 5-bromo-4-fluoro-2-methylbenzoate) B Is material a small spill or contaminated debris? A->B C Unused/Surplus Pure Chemical B->C No D Contaminated Spill Debris (absorbent, PPE, etc.) B->D Yes E Select Compatible Container (e.g., original bottle, waste jug) C->E D->E F Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards Identified - Accumulation Start Date E->F G Place in Container Designated for 'HALOGENATED ORGANIC WASTE' F->G H Store Sealed Container in Satellite Accumulation Area G->H I Container Full or Time Limit Reached? H->I I->H No J Submit Waste Pickup Request to EHS Office I->J Yes K EHS Arranges for Professional Disposal via Licensed Vendor J->K

Caption: Disposal decision workflow for Methyl 5-bromo-4-fluoro-2-methylbenzoate.

By adhering to these protocols, you contribute to a safe research environment, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific chemical hygiene plan and waste management guidelines, as local rules may apply.[5][12]

References

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Handling

Personal protective equipment for handling Methyl 5-bromo-4-fluoro-2-methylbenzoate

Essential Safety and Handling Guide: Methyl 5-bromo-4-fluoro-2-methylbenzoate For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety, handling, and disposal protocols for Met...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Methyl 5-bromo-4-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal protocols for Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS No. 1564624-36-7). As a halogenated aromatic compound, its unique properties demand rigorous safety measures to ensure the well-being of laboratory personnel and to maintain environmental compliance.[1] This document serves as a comprehensive resource for professionals in research and development, offering procedural guidance grounded in established safety principles.

Hazard Identification and Precautionary Principle

Methyl 5-bromo-4-fluoro-2-methylbenzoate belongs to the class of halogenated aromatic esters. While a specific, comprehensive toxicological profile for this compound is not widely published, its structural motifs suggest a need for cautious handling. Halogenated organic compounds should be treated as hazardous materials.[1] The presence of bromo- and fluoro- groups on an aromatic ring necessitates measures to prevent absorption, inhalation, and ingestion.

It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work. The SDS is the primary source of detailed hazard information, including acute and chronic health effects, physical hazards, and environmental impact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[2][3] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection

Direct contact with chemical splashes or aerosols can cause severe eye irritation or damage.[3]

  • Required Equipment : At a minimum, chemical splash goggles that meet ANSI Z87.1 or equivalent standards are required.

  • Rationale : Goggles provide a seal around the eyes, offering protection from splashes from all angles, which standard safety glasses do not.[3]

  • High-Risk Operations : When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection

Preventing dermal exposure is critical, as many organic compounds can be absorbed through the skin.

  • Gloves : The choice of glove material is crucial for adequate chemical resistance. For handling halogenated aromatic compounds, Butyl or Viton™ gloves are recommended.[2][4] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. Always check the manufacturer's glove compatibility chart for the specific chemical or solvent system in use.

  • Protective Clothing : A chemical-resistant laboratory coat is essential. For enhanced protection, a disposable, polyethylene-coated polypropylene gown is recommended over standard cloth lab coats, as they prevent absorption of chemicals.[5] Full-length pants and closed-toe shoes are mandatory to protect the lower body from spills.[5]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation hazards.

  • Primary Control : All procedures involving Methyl 5-bromo-4-fluoro-2-methylbenzoate, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[1]

  • Secondary Control : Respiratory protection is not typically required when work is conducted within a properly functioning fume hood.[5] If a situation arises where fume hood use is not possible or if significant aerosolization is expected, a comprehensive risk assessment must be performed by an environmental health and safety professional to determine the appropriate level of respiratory protection.

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Chemical Splash GogglesProvides a seal to protect eyes from splashes. Must meet OSHA 29 CFR 1910.133 standards.[3][5]
Face ShieldTo be used in conjunction with goggles during high-splash risk procedures.
Skin Protection Chemical-Resistant GlovesButyl or Viton™ for direct handling; Nitrile for incidental contact. Prevents dermal absorption.[2][4]
Laboratory Coat/GownChemical-resistant, preferably a disposable polyethylene-coated gown to prevent chemical soak-through.[5]
Full-Coverage AttireLong pants and closed-toe shoes to protect against spills.[5]
Respiratory Protection Chemical Fume HoodPrimary engineering control to prevent inhalation of vapors or dust.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures both safety and experimental integrity.

  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[1] Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures.

  • Aliquoting : Carefully measure and transfer the required amount of the chemical. Use appropriate tools like spatulas for solids or glass pipettes for solutions to minimize the risk of spills.[1]

  • Performing the Reaction : Conduct all experimental steps within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.[1]

  • Post-Procedure Cleanup : Thoroughly decontaminate all glassware and equipment. Rinse contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as halogenated hazardous waste.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow start Start: Handling Methyl 5-bromo-4-fluoro-2-methylbenzoate task Assess Task: - Weighing Solid? - Making Solution? - Running Reaction? start->task weighing Weighing Solid task->weighing Solid solution Handling Solution task->solution Liquid ppe_base Standard PPE: - Safety Goggles - Lab Coat - Long Pants, Closed Shoes - Butyl/Viton Gloves weighing->ppe_base solution->ppe_base face_shield Add Face Shield (High Splash Potential) solution->face_shield e.g., large volume transfer fume_hood Perform all tasks in a Chemical Fume Hood ppe_base->fume_hood face_shield->fume_hood

Caption: PPE selection workflow for handling the target compound.

Emergency Plan: Spill Management

Prompt and correct response to a chemical spill is critical to prevent exposure and further contamination.[6]

For Small Spills (<100 mL or 100 g within a fume hood):
  • Alert Personnel : Immediately alert others in the vicinity.[6][7]

  • Isolate the Area : Restrict access to the spill area.

  • Assess and Protect : Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat, before addressing the spill.[6]

  • Contain and Absorb : Cover the spill with a chemical absorbent material suitable for organic compounds. Work from the outside of the spill inward to prevent spreading.[8][9]

  • Collect Debris : Carefully scoop the absorbent material into a designated, leak-proof container.[7]

  • Decontaminate : Clean the spill surface with soap and water. Collect the cleaning materials and rinsate as hazardous waste if the spilled chemical is highly toxic.[9]

  • Label and Dispose : Label the container "Hazardous Waste: Spill Debris" with the full chemical name and date.[8] Dispose of it through your institution's Environmental Health and Safety (EHS) department.[1]

For Large Spills (>100 mL or outside a fume hood):
  • EVACUATE : Immediately evacuate the area.

  • ALERT : Alert your supervisor and call your institution's emergency number or EHS office.

  • ISOLATE : Close the doors to the affected area to contain the vapors.

  • DO NOT attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of halogenated waste are crucial for environmental protection and regulatory compliance.

  • Waste Segregation : Methyl 5-bromo-4-fluoro-2-methylbenzoate and any materials contaminated with it must be disposed of as halogenated organic waste .[1][10] Do not mix it with non-halogenated waste streams.

  • Waste Containers : Collect all waste, including reaction residues and contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly sealed, and chemically compatible waste container.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Methyl 5-bromo-4-fluoro-2-methylbenzoate"), and an accurate list of all components and their approximate concentrations.[1]

  • Disposal : Arrange for waste pickup through your institution's EHS office.[1] Halogenated wastes are typically managed through high-temperature incineration by a licensed hazardous waste disposal facility.[11][12]

By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with Methyl 5-bromo-4-fluoro-2-methylbenzoate, fostering a secure and compliant laboratory environment.

References

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  • Safety Data Sheet - Methyl benzoate. Thermo Fisher Scientific. Available from: [Link]

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